4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Description
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Properties
IUPAC Name |
4-methoxy-6-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-5-4-6(12-2)9-7(8-5)13(3,10)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJCLQCRJIZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378241 | |
| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57268-32-3 | |
| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine and Related Acetolactate Synthase Inhibitors
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of herbicidal compounds belonging to the pyrimidine sulfonylurea class, with a specific focus on the anticipated activity of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its structural features strongly indicate that it functions as an inhibitor of Acetolactate Synthase (ALS). This guide synthesizes the current understanding of ALS-inhibiting herbicides, detailing the molecular target, the biochemical cascade leading to phytotoxicity, established experimental protocols for activity assessment, and the molecular basis of weed resistance. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: The Central Role of Acetolactate Synthase in Plant Metabolism
In the competitive landscape of modern agriculture, the development of selective and potent herbicides is paramount. The sulfonylurea class of herbicides, discovered in 1975, revolutionized weed management due to their high efficacy at low application rates and favorable toxicological profiles for non-target organisms.[1] These compounds, including pyrimidine- and triazine-substituted derivatives, share a common molecular target: the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][2]
This compound belongs to this chemical family. Its structure, featuring a pyrimidine heterocycle linked to a sulfonyl group, is characteristic of an ALS inhibitor. This guide will therefore elucidate its mechanism of action based on the extensive body of research on analogous sulfonylurea herbicides.
ALS (EC 2.2.1.6) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine.[2] This pathway is essential for plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides.[1] By inhibiting this enzyme, sulfonylureas effectively starve the plant of these essential building blocks for protein synthesis, leading to a cascade of metabolic disruptions and ultimately, plant death.
Molecular Mechanism of Action: Inhibition of Acetolactate Synthase
The primary mode of action of this compound is the inhibition of the ALS enzyme. This inhibition is non-competitive, meaning the herbicide does not bind to the active site where the substrate (pyruvate) binds. Instead, it occupies a distinct allosteric site.[3]
The Target Enzyme: Acetolactate Synthase (ALS)
ALS catalyzes two parallel reactions:
-
The condensation of two pyruvate molecules to form 2-acetolactate, a precursor to valine and leucine.[2]
-
The condensation of pyruvate and 2-oxobutanoate to form 2-aceto-2-hydroxybutyrate, a precursor to isoleucine.[4]
The enzyme requires thiamine pyrophosphate (TPP) as a cofactor for its catalytic activity.
Herbicide Binding and Enzyme Inactivation
Sulfonylurea herbicides bind to a channel leading to the active site of the ALS enzyme.[5] This binding event induces a conformational change in the enzyme, which restricts substrate access to the active site. The crystal structure of Arabidopsis thaliana AHAS in complex with sulfonylurea herbicides reveals that the inhibitor blocks the entrance to the active site tunnel.[5][6] This allosteric inhibition is highly effective, with some sulfonylureas exhibiting inhibition constants (Ki) in the low nanomolar range.[7]
Logical Relationship: From Herbicide Application to Plant Demise
Caption: The cascade of events from molecular interaction to physiological outcome following sulfonylurea herbicide application.
Downstream Effects of Branched-Chain Amino Acid Depletion
The inhibition of ALS and subsequent depletion of valine, leucine, and isoleucine triggers a series of downstream effects that collectively contribute to the phytotoxicity of this compound.
-
Cessation of Protein Synthesis: As essential components of proteins, the lack of BCAAs halts the production of new proteins required for cell growth, division, and general metabolism.[8]
-
Disruption of Metabolic Homeostasis: BCAAs are not only building blocks but also signaling molecules and energy sources. Their catabolism feeds into the tricarboxylic acid (TCA) cycle.[9] BCAA homeostasis is also linked to the regulation of TOR (Target of Rapamycin) signaling, a central regulator of growth and metabolism in plants.[3]
-
Accumulation of Toxic Intermediates: The blockage of the BCAA biosynthesis pathway can lead to the accumulation of upstream intermediates, which may have cytotoxic effects.
-
Visible Injury Symptoms: Physiologically, the inhibition of growth manifests as stunting, followed by chlorosis (yellowing) and necrosis (tissue death) in the meristematic regions of the plant.
Experimental Validation: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
The inhibitory potential of this compound can be quantified using an in vitro ALS enzyme assay. This colorimetric assay measures the production of acetolactate, which is converted to acetoin for spectrophotometric quantification.
Detailed Experimental Protocol
Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against plant-extracted ALS.
Materials:
-
Fresh, young plant tissue (e.g., spinach or pea shoots)
-
Liquid nitrogen
-
Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl2, 10% glycerol, 1 mM EDTA, and 10 mM sodium pyruvate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 20 mM MgCl2, 100 mM sodium pyruvate, and 0.5 mM thiamine pyrophosphate)
-
Test compound stock solution (in DMSO)
-
Stop Solution (6 N H2SO4)
-
Color Reagent A (0.5% w/v creatine in water)
-
Color Reagent B (5% w/v α-naphthol in 2.5 N NaOH, prepared fresh)
-
96-well microplate and microplate reader
Procedure:
-
Enzyme Extraction: a. Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 5-10 mL of ice-cold Enzyme Extraction Buffer. d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.
-
Assay Reaction: a. In a 96-well microplate, add 40 µL of the enzyme extract to each well. b. Add 10 µL of the test compound solution at various concentrations (serially diluted in assay buffer). For the control well, add 10 µL of buffer with the same concentration of DMSO. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 50 µL of the substrate-containing Assay Buffer to each well. e. Incubate the microplate at 37°C for 60 minutes.
-
Color Development and Measurement: a. Stop the reaction by adding 50 µL of Stop Solution to each well. b. Incubate the plate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin. c. Add 50 µL of Color Reagent A to each well, followed by 50 µL of Color Reagent B. d. Incubate the plate at 60°C for 15 minutes to allow for color development. e. Measure the absorbance at 525 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of a blank well (containing no enzyme) from all readings.
-
Calculate the percentage of ALS inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow: In Vitro ALS Inhibition Assay
Caption: A step-by-step workflow for determining the IC50 of an ALS-inhibiting compound.
Quantitative Data for Representative Sulfonylurea Herbicides
| Compound | Herbicide Class | Target Enzyme | IC50 Value (nM) |
| This compound | Sulfonylurea | Acetolactate Synthase (ALS) | Data Not Available |
| Chlorsulfuron | Sulfonylurea | Acetolactate Synthase (ALS) | 10 - 50[10] |
| Metsulfuron-methyl | Sulfonylurea | Acetolactate Synthase (ALS) | 5 - 20[10] |
| Tribenuron-methyl | Sulfonylurea | Acetolactate Synthase (ALS) | 2 - 10[10] |
Mechanisms of Resistance
The extensive use of sulfonylurea herbicides has led to the evolution of resistance in numerous weed species. Understanding these resistance mechanisms is crucial for sustainable weed management and the design of next-generation herbicides.
Target-Site Resistance (TSR)
The most common mechanism of resistance to ALS inhibitors is target-site resistance, which arises from mutations in the gene encoding the ALS enzyme.[11] These single-nucleotide polymorphisms (SNPs) result in amino acid substitutions that reduce the binding affinity of the herbicide to the enzyme without significantly compromising the enzyme's catalytic function.[5]
Several key amino acid positions within the ALS protein have been identified where mutations confer resistance. A notable example is the proline residue at position 197 (in the Arabidopsis thaliana sequence).[11] Substitutions at this position, such as Pro-to-Leu, Pro-to-Ser, or Pro-to-Ala, can confer high levels of resistance to sulfonylurea herbicides.[1][11]
Common Amino Acid Substitutions in ALS Conferring Sulfonylurea Resistance
| Original Amino Acid | Position (A. thaliana) | Common Substitutions |
| Proline (Pro) | 197 | Ser, Ala, Thr, Leu, His |
| Aspartate (Asp) | 376 | Glu |
| Tryptophan (Trp) | 574 | Leu |
| Serine (Ser) | 653 | Asn, Thr |
Non-Target-Site Resistance (NTSR)
Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include:
-
Enhanced Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450 monooxygenases, that detoxify the herbicide.
-
Reduced Uptake or Translocation: Alterations in the plant's ability to absorb or move the herbicide to the meristematic tissues where ALS is most active.
Conclusion and Future Directions
This compound, as a member of the pyrimidine sulfonylurea class, is predicted to act as a potent herbicide through the specific inhibition of acetolactate synthase. This mechanism, shared by a highly successful family of herbicides, disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of plant growth and eventual death. The efficacy of such compounds can be robustly evaluated through established in vitro enzyme inhibition assays. The primary challenge to the long-term utility of this class of herbicides is the evolution of target-site resistance. Future research in this area should focus on designing novel sulfonylurea structures that can effectively inhibit these resistant ALS variants or on developing compounds that exhibit different binding modes within the allosteric site. A thorough understanding of the structure-activity relationships and the molecular basis of resistance will continue to be critical for the development of sustainable weed management solutions.
References
- Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology. (2021-02-01). [Link]
- Walter, S. et al. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean. Pest Management Science. (2014). [Link]
- McCourt, J. A. et al. Crystallization of Arabidopsis thaliana acetohydroxyacid synthase in complex with the sulfonylurea herbicide chlorimuron ethyl. UQ eSpace. (2004). [Link]
- Acetolactate synthase. Wikipedia. (2023-11-23). [Link]
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Li, Z. et al. Crystal structures of two novel sulfonylurea herbicides in complex with Arabidopsis thaliana acetohydroxyacid synthase. The FEBS Journal. (2009). [Link]
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- Mahida, H. et al. Point mutation in acetolactate synthase confers sulfonylurea and imidazolinone herbicide resistance in spiny annual sow-thistle.
- Whaley, C. M. et al. A New Mutation in Plant ALS Confers Resistance to Five Classes of ALS-Inhibiting Herbicides. Weed Science. (2007-04-01). [Link]
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- Crystal structures of two novel sulfonylurea herbicides in complex with Arabidopsis thaliana acetohydroxyacid synthase. Ron Duggleby. (2009). [Link]
- Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana.
- Funke, H. K. et al. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E. (2010). [Link]
- Cao, M. J. et al. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis. eLife. (2019). [Link]
- Binder, S. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. PMC. (2010-08-23). [Link]
- Peng, C. et al. The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis. Plant Physiology. (2015). [Link]
- Xu, D. et al. NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Brazilian Chemical Society. (2009). [Link]
- Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
- Lonhienne, T. et al. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences. (2017-01-30). [Link]
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The Pivotal Role of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Modern Herbicide Development: A Technical Guide
Introduction: A Cornerstone of Agricultural Chemistry
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that has emerged as a critical intermediate in the synthesis of a multitude of modern agricultural chemicals.[1] While not typically applied directly as an active ingredient in the field, its molecular framework is the foundation for several highly effective and widely used herbicides.[2][3] This guide provides an in-depth exploration of the biological activity stemming from this pivotal molecule, focusing on the mechanisms of action, practical applications, and the scientific principles that underpin its significance in crop protection. Researchers, scientists, and drug development professionals will find a comprehensive overview of why this pyrimidine derivative is a cornerstone of contemporary weed management strategies. The primary biological significance of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine lies in its role as a precursor to herbicides that inhibit the acetolactate synthase (ALS) enzyme in plants.[4][5]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of compounds derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is overwhelmingly attributed to their potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[9][10][11] These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development.[12]
The inhibition of ALS by these herbicides is a highly specific interaction. The herbicide molecule binds to a site on the enzyme, preventing its normal catalytic function.[13] This blockage leads to a rapid cessation of the production of the essential branched-chain amino acids.[14] Consequently, protein synthesis is halted, and cell division in the growing points (meristems) of the plant ceases.[14] This ultimately results in the death of the susceptible plant.[15]
One of the key advantages of ALS-inhibiting herbicides is their high degree of selectivity.[16] While the ALS enzyme is present in plants, it is not found in animals, making these herbicides safe for humans and other wildlife.[12] Crop selectivity is often achieved through the differential metabolism of the herbicide between the crop and the weed.[15][16] Tolerant crops can rapidly metabolize the herbicide into inactive compounds, whereas susceptible weeds cannot.[8]
Caption: Inhibition of the ALS enzyme by herbicides derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
Herbicidal Activity and Spectrum of Control
Herbicides synthesized from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine belong to chemical families such as sulfonylureas and pyrimidinyl(thio)benzoates.[13][17] These herbicides are known for their broad-spectrum activity at low application rates.[15] They are effective against a wide range of both grass and broadleaf weeds.[12]
Table 1: Prominent Herbicides Derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and their Characteristics
| Herbicide | Chemical Class | Primary Use | Spectrum of Control |
| Nicosulfuron | Sulfonylurea | Post-emergence weed control in corn[8] | Annual and perennial grasses, some broadleaf weeds[7][8] |
| Rimsulfuron | Sulfonylurea | Post-emergence weed control in corn and potatoes[18][19] | Annual and perennial grasses and several broad-leaved weeds[18][20] |
| Bispyribac-sodium | Pyrimidinylthiobenzoate | Weed control in rice crops[4] | Broad spectrum of weeds in rice[4] |
| Pyribenzoxim | Pyrimidinyloxybenzoate | Weed control in rice crops[4] | Broad spectrum of weeds in rice[4] |
The symptoms of herbicidal action are typically slow to develop, often taking several days to become apparent.[10] Initial symptoms include the cessation of growth, followed by chlorosis (yellowing), necrosis (tissue death), and reddening or purpling of the leaves.[6][21] These symptoms are most pronounced in the new growth regions of the plant due to the inhibition of cell division in the meristems.[14]
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
To quantitatively assess the biological activity of herbicides derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, an in vitro ALS inhibition assay is a standard and reliable method. This assay measures the ability of a compound to inhibit the activity of the isolated ALS enzyme.
Objective: To determine the concentration of the test compound required to inhibit 50% of the ALS enzyme activity (IC50).
Materials:
-
Isolated and partially purified ALS enzyme from a susceptible plant species (e.g., etiolated corn seedlings).
-
Assay Buffer: Potassium phosphate buffer (pH 7.5) containing pyruvate, magnesium chloride, and thiamine pyrophosphate.
-
Test compound (herbicide) dissolved in a suitable solvent (e.g., DMSO).
-
Colorimetric Reagent: Creatine and α-naphthol solution.
-
Spectrophotometer.
Procedure:
-
Enzyme Reaction:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the assay buffer, the test compound at various concentrations, and the ALS enzyme solution.
-
Initiate the enzymatic reaction by adding the substrate, pyruvate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add the colorimetric reagent (creatine and α-naphthol).
-
Incubate at a higher temperature (e.g., 60°C) to allow for color development. The acetoin reacts with the reagent to produce a colored complex.
-
-
Measurement and Analysis:
-
Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 530 nm).
-
The intensity of the color is proportional to the amount of acetoin formed, and thus to the activity of the ALS enzyme.
-
Plot the percentage of ALS inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: A generalized workflow for determining the inhibitory activity of a compound on the ALS enzyme.
Other Potential Biological Activities
While the primary and most significant biological activity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine derivatives is their herbicidal action, some research has suggested other potential applications. For instance, some derivatives have been investigated for their anti-inflammatory properties.[2] Additionally, the core pyrimidine structure is a common scaffold in medicinal chemistry, and derivatives may exhibit other biological effects. One study noted the use of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in the preparation of nonpeptidic endothelin-A receptor antagonists.[22] However, these applications are less explored and documented compared to their role in agriculture.
Conclusion
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a molecule of profound importance in the field of agricultural science. Its true biological significance is realized through the potent and selective herbicidal activity of its derivatives. By targeting the acetolactate synthase enzyme, these herbicides provide effective and broad-spectrum weed control, contributing significantly to global food production. The continuous study of this chemical scaffold and its derivatives not only aids in the development of new and improved herbicides but also provides a deeper understanding of fundamental plant biochemistry and enzyme inhibition. The principles outlined in this guide underscore the intricate science behind modern crop protection and the pivotal role of innovative chemistry in addressing agricultural challenges.
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- Green, J. M. (2017). Enhancing the Biological Activity of Nicosulfuron with pH Adjusters. Weed Technology, 31(1), 1-9.
- Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. PubMed, 8(3), 223-233.
- What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry. (2025, July 14).
- What Are Sulfonylureas Herbicides? - Stanford Chemicals. (2023, May 23).
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- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research, 37(12), 720-721.
- Perucci, P., & Scarponi, L. (2000). Rimsulfuron in soil: effects on microbiological properties under varying soil conditions. Soil Biology and Biochemistry, 32(10), 1463-1467.
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An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Introduction
In the landscape of pharmaceutical and agrochemical research, pyrimidine derivatives represent a cornerstone of molecular design due to their versatile biological activities.[1][2][3] The precise determination of their chemical structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), optimizing synthesis, and ensuring regulatory compliance. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine, a representative member of this important chemical class.
This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow that mirrors the investigative process of a senior analytical scientist. We will progress from foundational analysis, which provides a low-resolution molecular sketch, to advanced multi-dimensional techniques that reveal the intricate and definitive connectivity of the molecule. Every experimental choice is explained, and each piece of data is integrated into a cohesive, self-validating structural proof.
Part 1: Foundational Analysis - The Molecular Blueprint
Before engaging in complex spectroscopic analysis, foundational techniques provide the essential blueprint of the molecule: its elemental composition and the key functional groups it contains.
Mass Spectrometry (MS)
Mass spectrometry is the initial and most critical step, providing the molecular weight and, with high resolution, the elemental formula.
-
Core Objective: To determine the exact mass and elemental composition of the molecule.
-
Methodology: Electrospray ionization (ESI) is a preferred method for this class of polar, non-volatile compounds, coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
Expected Data & Interpretation: For the proposed structure, C₇H₉N₂O₃S, the expected monoisotopic mass is 215.0334.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₇H₉N₂O₃S | Derived from proposed structure |
| Calculated Exact Mass | 215.0334 | The theoretical monoisotopic mass. |
| Observed [M+H]⁺ | ~216.0407 | High-resolution measurement confirms the elemental formula with high confidence (typically < 5 ppm error). |
| Key Fragments | [M-CH₃]⁺, [M-OCH₃]⁺, [M-SO₂]⁺ | Fragmentation patterns can provide initial clues about structural motifs, though these are definitively confirmed by NMR. |
The power of HRMS lies in its ability to eliminate ambiguity. An observed mass of 216.0407 is consistent only with the protonated form of C₇H₉N₂O₃S, immediately validating the proposed atomic constituents.
Infrared (IR) Spectroscopy
IR spectroscopy serves as a rapid and effective tool for identifying the key functional groups present, confirming the core structural components.
-
Core Objective: To confirm the presence of sulfonyl, aromatic, and ether functionalities.
-
Methodology: A sample is analyzed using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This technique requires minimal sample preparation and provides a high-quality spectrum of the solid or liquid sample.
Expected Absorptions & Interpretation:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| ~3050-3000 | Aromatic C-H | Stretch | Confirms the presence of the pyrimidine ring C-H bond. |
| ~2950-2850 | Aliphatic C-H | Stretch | Indicates the methyl and methoxy C-H bonds. |
| ~1600-1550 | C=N, C=C | Ring Stretch | Characteristic absorptions for the pyrimidine ring system. |
| ~1350 & ~1160 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretch | Two strong, sharp bands that are highly characteristic and confirmatory for the methylsulfonyl group. |
| ~1250-1050 | C-O | Stretch | A strong band indicating the methoxy ether linkage. |
The presence of strong, distinct peaks in the 1350 cm⁻¹ and 1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group, a key feature of the target molecule.
Part 2: Nuclear Magnetic Resonance (NMR) - The Definitive Architectural Analysis
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. For this compound, a combination of 1D and 2D NMR experiments will provide an unambiguous structural assignment.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, their integration (relative number of protons), and their through-bond coupling relationships.
-
Core Objective: To identify and quantify all unique proton signals.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed on a high-field NMR spectrometer (≥400 MHz).
Predicted ¹H NMR Data & Interpretation: The proposed structure has four distinct proton environments, all of which are expected to be singlets due to the absence of adjacent protons (vincinal or geminal).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale for Chemical Shift |
| ~6.5-7.0 | Singlet (s) | 1H | H5 (Pyrimidine Ring) | Located on an electron-deficient aromatic ring, deshielded by two nitrogen atoms. |
| ~4.1 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Protons on a carbon attached to an electronegative oxygen atom. |
| ~3.3 | Singlet (s) | 3H | -SO₂CH₃ (Sulfonyl Methyl) | Protons on a methyl group attached to the strongly electron-withdrawing sulfonyl group. |
| ~2.6 | Singlet (s) | 3H | -CH₃ (Ring Methyl) | Protons on a methyl group attached to the aromatic pyrimidine ring. |
The observation of four distinct singlets with an integration ratio of 1:3:3:3 is a powerful piece of evidence supporting the proposed structure.
¹³C NMR Spectroscopy: Carbon Backbone Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
-
Core Objective: To identify all unique carbon signals and classify them (quaternary, CH, CH₃).
-
Methodology: A standard proton-decoupled ¹³C NMR experiment is performed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Data & Interpretation:
| Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment | Rationale for Chemical Shift |
| ~172 | Quaternary (C) | C6 | Attached to nitrogen and the electron-donating methyl group. |
| ~170 | Quaternary (C) | C4 | Attached to nitrogen and the electron-donating methoxy group. |
| ~165 | Quaternary (C) | C2 | Attached to two nitrogens and the strongly electron-withdrawing sulfonyl group. |
| ~105 | Methine (CH) | C5 | Protonated carbon on the electron-rich part of the ring. |
| ~55 | Methyl (CH₃) | -OCH₃ | Methoxy carbon, shielded relative to aromatic carbons. |
| ~40 | Methyl (CH₃) | -SO₂CH₃ | Sulfonyl methyl carbon, deshielded by the sulfone. |
| ~24 | Methyl (CH₃) | -CH₃ | Ring methyl carbon, typical aliphatic region. |
2D NMR: Unambiguous Connectivity Proof
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For this molecule, HSQC and HMBC are the critical experiments.
-
Core Objective: To definitively link protons to their attached carbons and establish long-range connectivity between molecular fragments.
2.3.1 Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates each proton directly to the carbon atom to which it is attached.
Expected HSQC Correlations:
-
A cross-peak connecting the ¹H signal at ~6.5-7.0 ppm to the ¹³C signal at ~105 ppm (H5 to C5 ).
-
A cross-peak connecting the ¹H signal at ~4.1 ppm to the ¹³C signal at ~55 ppm (-OCH₃ protons to -OCH₃ carbon).
-
A cross-peak connecting the ¹H signal at ~3.3 ppm to the ¹³C signal at ~40 ppm (-SO₂CH₃ protons to -SO₂CH₃ carbon).
-
A cross-peak connecting the ¹H signal at ~2.6 ppm to the ¹³C signal at ~24 ppm (-CH₃ protons to -CH₃ carbon).
This experiment provides a direct and unambiguous assignment of all protonated carbons.
2.3.2 Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is the final, definitive step. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing the entire molecular structure to be pieced together.
Key Expected HMBC Correlations:
-
From the Ring Methyl Protons (-CH₃ at ~2.6 ppm): Correlations to the quaternary carbon C6 (~172 ppm) and the protonated carbon C5 (~105 ppm). This definitively places the methyl group at the C6 position.
-
From the Methoxy Protons (-OCH₃ at ~4.1 ppm): A strong correlation to the quaternary carbon C4 (~170 ppm). This confirms the position of the methoxy group at C4.
-
From the Sulfonyl Methyl Protons (-SO₂CH₃ at ~3.3 ppm): A correlation to the quaternary carbon C2 (~165 ppm), confirming the attachment of the methylsulfonyl group at the C2 position.
-
From the Pyrimidine Proton (H5 at ~6.5-7.0 ppm): Correlations to the quaternary carbons C4 (~170 ppm) and C6 (~172 ppm), locking in the position of the single ring proton between the methoxy- and methyl-substituted carbons.
These HMBC correlations form an unbreakable chain of evidence that validates the proposed structure of this compound.
Caption: A systematic workflow for structure elucidation.
Part 4: Standardized Experimental Protocols
For reproducibility and scientific integrity, standardized protocols are essential.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Use an internal calibrant to ensure high mass accuracy.
-
Data Processing: Determine the m/z of the [M+H]⁺ ion and use software to calculate the elemental composition based on the exact mass and isotopic pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction. Identify and label the key absorption peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a spectrometer operating at a ¹H frequency of at least 400 MHz.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required.
-
2D NMR Acquisition (HSQC/HMBC): Utilize standard, pre-optimized pulse programs provided by the spectrometer manufacturer. Acquisition times can range from 30 minutes to several hours depending on sample concentration and desired resolution.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. For ¹H NMR, perform integration. For 2D spectra, analyze cross-peaks to establish correlations.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. While foundational methods like mass spectrometry and IR spectroscopy provide the initial molecular formula and identify key functional groups, it is the comprehensive suite of 1D and 2D NMR experiments that offers the definitive, high-resolution proof of structure. The HMBC experiment, in particular, is indispensable for connecting the constituent parts of the molecule into a single, unambiguous entity. The workflow and methodologies detailed in this guide represent a robust, self-validating system for the structural characterization of novel pyrimidine derivatives and other complex small molecules, ensuring the highest degree of scientific integrity for researchers in drug discovery and development.
References
- PubChem.4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information.
- Farag, H., et al. (2010).4,6-Dimeth-oxy-2-(methyl-sulfon-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1913.
- Jana, P., et al. (2023).Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR, molecular docking, and MMGBSA analysis: a rational approach in anticancer drug design. Journal of Biomolecular Structure and Dynamics.
- Xu, D., et al. (2014).A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 313-313.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic techniques).
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for advanced NMR).
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The Pivotal Role of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Modern Herbicide Development: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a critical intermediate in the synthesis of a prominent class of modern herbicides. While not typically applied directly as a herbicide, its structural motif is fundamental to the efficacy of numerous commercial acetolactate synthase (ALS) inhibiting herbicides. This document will explore the chemical properties, synthesis, and profound impact of this compound on the development of highly effective weed management solutions. We will delve into the mechanism of action of the resulting herbicides, the physiological cascade they trigger in susceptible plants, and the molecular basis of weed resistance. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of derivatives and the evaluation of their herbicidal properties, providing a comprehensive resource for researchers and professionals in the agrochemical and drug development fields.
Introduction: The Unseen Pillar of Modern Herbicides
In the landscape of modern agriculture, the development of selective and potent herbicides is paramount for ensuring global food security. Among the diverse chemical entities employed for weed control, those containing the 4,6-dimethoxypyrimidine moiety have demonstrated exceptional efficacy[1][2]. At the heart of the synthesis of many of these vital agrochemicals lies 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. While it is primarily recognized as a key chemical intermediate rather than a direct-use herbicide, its contribution to the herbicidal activity of the final products is indispensable[3][4][5][6][7].
This guide will illuminate the multifaceted role of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, offering a technical exploration of its chemistry and its ultimate impact on plant physiology. By understanding the journey from this intermediate to the final herbicidally active compound, researchers can better appreciate the structure-activity relationships that govern modern herbicide design and develop strategies to overcome challenges such as weed resistance.
Chemical Profile and Synthesis
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₄S | PubChem |
| Molecular Weight | 218.23 g/mol | PubChem |
| Appearance | White to off-white powder | ChemicalBook |
| Melting Point | 129-133 °C | ChemicalBook |
| CAS Number | 113583-35-0 | PubChem |
Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
The synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is a multi-step process that has been optimized for efficiency and environmental considerations. A common and effective pathway involves the oxidation of a 2-methylthio-4,6-dimethoxypyrimidine precursor[8].
Experimental Protocol: Synthesis via Oxidation
Objective: To synthesize 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine from 2-methylthio-4,6-dimethoxypyrimidine.
Materials:
-
2-methylthio-4,6-dimethoxypyrimidine
-
Acetic acid
-
Sodium tungstate dihydrate (catalyst)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a suitable reaction vessel, dissolve 2-methylthio-4,6-dimethoxypyrimidine in acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate to the solution.
-
Heat the mixture to approximately 40-50°C with continuous stirring.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture over a period of several hours. Maintain the temperature and stirring throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3-5 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with a small amount of cold acetic acid and then with deionized water to remove impurities.
-
Dry the purified product in an oven at an appropriate temperature to obtain 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target intermediate.
Mechanism of Action: The Herbicidal Power of Derivatives
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine serves as a cornerstone for the synthesis of herbicides that belong to the acetolactate synthase (ALS) inhibitor class[5]. These herbicides, including many sulfonylureas, are highly effective due to their specific targeting of a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants[9][10].
Inhibition of Acetolactate Synthase (ALS)
The primary mode of action of herbicides derived from 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[11][12]. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine[9]. This enzyme is present in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of these herbicides[9].
The herbicide molecule binds to a specific site on the ALS enzyme, preventing its natural substrates (pyruvate or α-ketobutyrate) from accessing the active site. This non-competitive inhibition effectively halts the production of the aforementioned BCAAs.
Downstream Physiological Effects
The inhibition of ALS triggers a cascade of physiological and metabolic disruptions within the plant, ultimately leading to its death.
-
Depletion of Branched-Chain Amino Acids: The most immediate consequence is the cessation of valine, leucine, and isoleucine synthesis. These amino acids are crucial for protein synthesis and overall plant growth and development[10].
-
Inhibition of Cell Division and Growth: Without a steady supply of essential amino acids, protein synthesis is arrested. This primarily affects the meristematic regions (growing points) of the plant, where cell division is most active. Consequently, root and shoot growth are rapidly inhibited[12].
-
Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of α-ketobutyrate, a substrate of ALS, which can be toxic at high concentrations[11].
-
Systemic Starvation: The inability to produce essential proteins leads to a general metabolic collapse and systemic starvation of the plant.
-
Visible Symptoms: Susceptible plants typically exhibit symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death), particularly in the newer growth, several days to weeks after application[12].
Diagram: Signaling Pathway of ALS Inhibition
Caption: Downstream effects of ALS enzyme inhibition by herbicides.
Herbicidal Spectrum and Efficacy of Derivatives
Herbicides synthesized from 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, particularly sulfonylureas, exhibit a broad spectrum of activity against many broadleaf weeds and some grasses[13]. Their efficacy is remarkably high, allowing for very low application rates compared to older herbicide chemistries.
Table: Representative Herbicidal Efficacy (ID50) of Sulfonylurea Herbicides
The following table presents representative ID50 (the dose required to inhibit growth by 50%) values for several sulfonylurea herbicides against various plant species. It is important to note that these values can vary depending on the specific weed biotype, growth stage, and environmental conditions.
| Herbicide | Target Species | ID50 (µg L⁻¹) | Reference |
| Chlorsulfuron | Sunflower (Helianthus annuus) | 0.46 | [14] |
| Metsulfuron-methyl | Sunflower (Helianthus annuus) | 0.14 | [14] |
| Triasulfuron | Sunflower (Helianthus annuus) | 0.29 | [14] |
| Chlorsulfuron | Mungbean (Vigna radiata) | 0.96 | [14] |
| Metsulfuron-methyl | Sorghum (Sorghum bicolor) | 0.77 | [14] |
| Triasulfuron | Sorghum (Sorghum bicolor) | 1.40 | [14] |
The Challenge of Weed Resistance
The widespread and repeated use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species[15]. Understanding the mechanisms of resistance is crucial for developing sustainable weed management strategies.
Target-Site Resistance
The most common mechanism of resistance to sulfonylurea herbicides is target-site resistance[15]. This involves genetic mutations in the ALS gene that alter the amino acid sequence of the enzyme. These alterations reduce the binding affinity of the herbicide to the enzyme, rendering it less effective or completely ineffective, while the enzyme's normal catalytic function is often maintained. Several specific amino acid substitutions in the ALS protein have been identified that confer resistance to different classes of ALS inhibitors[15].
Non-Target-Site Resistance
Non-target-site resistance mechanisms can also contribute to the survival of weeds treated with ALS inhibitors. These mechanisms are generally more complex and can involve:
-
Enhanced Herbicide Metabolism: Resistant plants may possess an enhanced ability to metabolize the herbicide into non-toxic compounds before it can reach the target site. This is often mediated by enzymes such as cytochrome P450 monooxygenases[16].
-
Reduced Herbicide Uptake and Translocation: Alterations in the plant's cuticle or transport systems may limit the absorption of the herbicide or its movement to the meristematic tissues.
Experimental Protocols for Herbicide Evaluation
Protocol: Whole-Plant Dose-Response Assay for Herbicidal Efficacy
Objective: To determine the dose-response of a weed species to a herbicide derived from 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and to calculate the GR50 (the dose causing a 50% reduction in plant growth).
Materials:
-
Seeds of the target weed species and a susceptible control species.
-
Pots filled with a suitable growing medium.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Herbicide stock solution.
-
Spray chamber calibrated for precise application.
-
Balance for weighing plant biomass.
Procedure:
-
Plant Propagation: Sow seeds of the target and control species in pots and grow them in a controlled environment to a uniform growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a series of herbicide dilutions from the stock solution to cover a range of doses, including a non-treated control.
-
Herbicide Application: Apply the different herbicide doses to the plants using a calibrated spray chamber to ensure uniform coverage. Include several replicate pots for each dose.
-
Growth and Observation: Return the treated plants to the growth chamber and observe them for the development of herbicidal symptoms over a period of 14-21 days.
-
Data Collection: At the end of the observation period, harvest the above-ground biomass of each plant, and determine the fresh or dry weight.
-
Data Analysis: Plot the plant biomass (as a percentage of the non-treated control) against the herbicide dose. Use a suitable statistical model (e.g., a log-logistic dose-response curve) to calculate the GR50 value.
Diagram: Herbicide Efficacy Testing Workflow
Caption: Step-by-step process for evaluating herbicide efficacy.
Protocol: In Vitro ALS Enzyme Inhibition Assay
Objective: To determine the concentration of a herbicide required to inhibit the activity of the ALS enzyme by 50% (IC50).
Materials:
-
Plant tissue from the target weed species.
-
Extraction buffer.
-
Centrifuge.
-
Spectrophotometer.
-
ALS assay reaction mixture (containing pyruvate, thiamine pyrophosphate, FAD, and MgCl₂).
-
Herbicide stock solution.
-
Creatine and α-naphthol solution.
-
Sodium hydroxide (NaOH).
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer and centrifuge to obtain a crude enzyme extract containing ALS.
-
Assay Setup: In a microplate, set up a series of reactions containing the enzyme extract, the reaction mixture, and varying concentrations of the herbicide. Include a control with no herbicide.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stopping the Reaction and Color Development: Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin. Add creatine and α-naphthol, followed by NaOH, to develop a colored complex with acetoin.
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 530 nm).
-
Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. Plot the inhibition percentage against the herbicide concentration and use a suitable model to determine the IC50 value.
Conclusion
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine stands as a testament to the intricate science behind modern agrochemical development. While its direct herbicidal properties are not its primary application, its role as a key synthetic intermediate is undeniable. The herbicides derived from this compound have significantly advanced weed management practices due to their high efficacy, broad spectrum, and favorable toxicological profiles. However, the persistent challenge of weed resistance necessitates a continued and deepened understanding of the molecular interactions and physiological consequences of these herbicides. The technical information and experimental protocols provided in this guide are intended to empower researchers and scientists to further innovate in the field of herbicide science, contributing to the development of more sustainable and effective weed control solutions for the future.
References
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- Gao, F., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Advances, 11(25), 15197-15202.
- Google Patents. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. US6693194B2.
- Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 55(1), 107-109.
- Walker, S. R., & Black, I. D. (1995). Crop sensitivity to residues of three sulfonylurea herbicides in a soil-free system. In Proceedings of the 10th Australian Weeds Conference (pp. 367-370).
- Rodrigues, N. E., & de Freitas, M. (2022). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 46(23), 11043-11052.
- Smolecule. (2023). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- Zhou, Q., et al. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96.
- Hoque, M. F., et al. (2010). Crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2506.
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- University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.
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- Cui, H., et al. (2018). Metabolic Resistance to Acetolactate Synthase Inhibiting Herbicide Tribenuron-Methyl in Descurainia sophia L. Mediated by Cytochrome P450 Enzymes. Frontiers in plant science, 9, 588.
- Lonhienne, T., et al. (2022). Herbicides that inhibit acetolactate synthase. Frontiers of Agricultural Science and Engineering, 9(1), 155-160.
- Li, M., et al. (2021). Baseline sensitivity of Echinochloa crus-galli and Leptochloa chinensis to a novel HPPD-inhibiting herbicide, flusulfinam, in China. Pest management science, 77(12), 5555-5563.
- Escorial, M. C., et al. (2019). Glyphosate sensitivity of selected weed species commonly found in maize fields. Weed science, 67(5), 552-561.
- Xie, Y., et al. (2021). Facile and green synthesis of 4, 6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 44(1), 72-76.
- Kenso Agcare. (n.d.). Sulfonylurea Herbicides.
- Kumar, A., et al. (2023). Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing. Plant Science Today, 10(4), 1-11.
- Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. Weed Science, 38(4/5), 453-458.
- Kavoliunaite, I., & Auškalnis, A. (2006). Effect of sulfonylurea herbicides on weeds and maize. Agronomy Research, 4(Special issue), 231-234.
- Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712.
- Tranel, P. J., & Wright, T. R. (2017). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed technology, 31(3), 309-323.
- Ravet, T., et al. (2020).
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Acetolactate Synthase (ALS) Inhibition by Pyrimidine Derivatives: A Technical Guide for Researchers
Executive Summary
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants, fungi, and bacteria, but is absent in animals.[1][2] This unique distribution makes it an exceptionally specific and effective target for the development of herbicides. Among the most successful classes of ALS inhibitors are pyrimidine derivatives, a chemically diverse group of compounds that exhibit potent, low-dose herbicidal activity.[3][4] This technical guide provides an in-depth exploration of the inhibition of ALS by pyrimidine derivatives, designed for researchers, scientists, and professionals in drug and herbicide development. The content delves into the biochemical significance of ALS, the mechanistic intricacies of its inhibition by various pyrimidine families, detailed protocols for in vitro and in vivo analysis, quantitative data on inhibitor potency, and the critical challenge of herbicide resistance. By synthesizing foundational principles with actionable experimental methodologies, this guide aims to equip researchers with the knowledge to advance the study and application of this important class of enzyme inhibitors.
Introduction to Acetolactate Synthase (ALS): An Essential Enzyme and Prime Herbicide Target
2.1 The Role of ALS in Branched-Chain Amino Acid Biosynthesis
Acetolactate synthase (EC 2.2.1.6) catalyzes the initial and rate-limiting step in the synthesis of the essential amino acids valine, leucine, and isoleucine.[2][5] These BCAAs are indispensable for protein synthesis and overall cell growth.[6] The enzyme facilitates one of two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate (the precursor to valine and leucine), or the condensation of one pyruvate molecule and one α-ketobutyrate molecule to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine).[5][6] This pathway is subject to tight feedback regulation by its end products, which helps maintain amino acid homeostasis within the cell.[6][7]
2.2 Structural and Mechanistic Insights into ALS Function
ALS is a thiamine diphosphate (ThDP)-dependent enzyme that also requires Mg²⁺ and Flavin Adenine Dinucleotide (FAD) as cofactors.[1] The enzyme typically exists as a dimer of catalytic subunits, which may associate with smaller regulatory subunits.[1][6] The catalytic mechanism begins with the binding of pyruvate to the active site, where it is decarboxylated to form a hydroxyethyl-ThDP intermediate.[8] This intermediate then acts as a carbanion, attacking the carbonyl carbon of a second substrate molecule (either pyruvate or α-ketobutyrate) to form the final product.[8]
2.3 ALS as a Validated Target for Herbicide Development
The absence of the BCAA biosynthesis pathway in animals makes ALS an ideal target for selective herbicides.[5][9] Inhibiting this enzyme starves the plant of essential amino acids, which halts protein synthesis, disrupts cell division, and ultimately leads to plant death.[10] This high degree of selectivity ensures low toxicity to mammals and other non-target organisms, a highly desirable trait in agrochemicals.[9]
Pyrimidine Derivatives as a Class of Potent ALS Inhibitors
Pyrimidine derivatives are a cornerstone of modern weed management, encompassing several distinct chemical families that share the same mode of action.[5][11]
3.1 Chemical Diversity of Pyrimidine-Based ALS Inhibitors
-
Sulfonylureas (SUs): This was the first major class of ALS inhibitors discovered.[3][4] Characterized by a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine ring, SUs are renowned for their extremely low application rates and high efficacy.[3][12] Examples include chlorsulfuron, metsulfuron-methyl, and tribenuron-methyl.[3]
-
Pyrimidinyl(thio)benzoates (PTBs): This class includes compounds like bispyribac-sodium.[11] They are structurally distinct from SUs but bind to the same site on the ALS enzyme.
-
Triazolopyrimidines (TPs): TPs, such as florasulam and penoxsulam, represent another significant family of ALS-inhibiting herbicides.[9][13][14] They are known for their broad-spectrum control of various weed species.[14]
3.2 Mechanism of Action: How Pyrimidines Inhibit ALS
A critical insight for researchers is that pyrimidine derivatives act as non-competitive or uncompetitive inhibitors.[5][12] This is a key distinction from many classical enzyme inhibitors.
-
Causality: Instead of competing with the substrate (pyruvate) for the active site, these herbicides bind to an allosteric site near the substrate-binding channel.[5] This binding event induces a conformational change in the enzyme, effectively closing the channel and preventing substrate access to the active site.[5] This allosteric mechanism explains their high potency; they do not need to out-compete high intracellular concentrations of pyruvate.
-
Binding Site: The inhibitor binding pocket is located at the interface of the enzyme's domains and is highly conserved across plant species. However, subtle differences in the amino acid residues lining this pocket can affect inhibitor binding affinity, which is the molecular basis for both herbicide selectivity and target-site resistance.
Methodologies for Studying ALS Inhibition
4.1 In Vitro Enzyme Assays
The cornerstone for evaluating potential inhibitors is a robust in vitro enzyme assay. This allows for the direct measurement of the inhibitor's effect on enzyme activity, free from the complexities of cellular uptake, transport, and metabolism.
4.1.1 Principle of the Assay (Westerfeld Method)
The most common method for assaying ALS activity is a colorimetric assay based on the work of Westerfeld.[10][15][16]
-
Causality: The direct product of the ALS reaction, α-acetolactate, is unstable and difficult to quantify directly. However, under acidic conditions and heat, it undergoes non-enzymatic oxidative decarboxylation to form a stable compound, acetoin.[10][15] Acetoin then reacts with creatine and α-naphthol (or similar reagents) under alkaline conditions to produce a stable, colored complex that can be quantified spectrophotometrically, typically around 525-530 nm.[10][17] The intensity of the color is directly proportional to the amount of α-acetolactate produced, and thus to the activity of the ALS enzyme.[10]
4.1.2 Detailed Step-by-Step Protocol for ALS Activity Measurement
This protocol is a self-validating system, incorporating essential controls for accurate interpretation.
Materials:
-
Enzyme Extraction Buffer: 100 mM potassium phosphate (pH 7.5), 10 mM pyruvate, 5 mM MgCl₂, 1 mM TPP, 10 µM FAD, 10% (v/v) glycerol.[5]
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 20 mM pyruvate, 10 mM MgCl₂, 1 mM TPP, 10 µM FAD.
-
Inhibitor Stock: Test pyrimidine derivative dissolved in DMSO (e.g., 10 mM stock).
-
Stop Solution: 3 M H₂SO₄.
-
Color Reagent A: 0.5% (w/v) creatine in distilled water (prepare fresh).
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh and protect from light).
Procedure:
-
Enzyme Extraction: Homogenize young, actively growing plant tissue (e.g., spinach, pea shoots) in ice-cold extraction buffer.[10] Centrifuge at ~20,000 x g for 20 min at 4°C. The supernatant contains the crude ALS enzyme extract.[10]
-
Reaction Setup (in microplate wells):
-
Control (100% Activity): 50 µL Enzyme Extract + 45 µL Assay Buffer + 5 µL DMSO.
-
Inhibitor Wells: 50 µL Enzyme Extract + 45 µL Assay Buffer + 5 µL Inhibitor dilution (in DMSO).
-
Blank (No Enzyme): 50 µL Extraction Buffer + 45 µL Assay Buffer + 5 µL DMSO.
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 10 minutes. Add substrate to start the reaction (this is often included in the assay buffer as described above).
-
Incubation: Incubate the plate at 37°C for 60 minutes.[10]
-
Stop Reaction & Decarboxylation: Add 50 µL of Stop Solution (3 M H₂SO₄) to each well.[10] This halts the enzymatic reaction and initiates the conversion of acetolactate to acetoin. Incubate at 60°C for 15 minutes.[10]
-
Color Development: Cool the plate to room temperature. Add 100 µL of Color Reagent A, followed by 100 µL of Color Reagent B to each well. Mix well.
-
Final Incubation: Incubate at 60°C for 15 minutes to allow for full color development.[10]
-
Measurement: Read the absorbance at 525 nm using a microplate reader.[10]
4.1.3 Data Analysis: Calculating IC₅₀
The inhibitory potency is quantified by the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[5]
-
Correct for Blank: Subtract the absorbance of the blank well from all other readings.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100[5][10]
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[10]
Quantitative Analysis of Pyrimidine Derivatives as ALS Inhibitors
The IC₅₀ values provide a quantitative measure for comparing the potency of different compounds and for understanding structure-activity relationships (SAR).
| Herbicide Class | Compound | IC₅₀ Range (nM) | Reference |
| Sulfonylurea (SU) | Chlorsulfuron | 10 - 50 | [10] |
| Metsulfuron-methyl | 5 - 20 | [10] | |
| Imidazolinone (IMI) | Imazapic | ~1320 | [18] |
| Triazolopyrimidine (TP) | Penoxsulam | Data varies by species | [14] |
| Pyrimidinyl(thio)benzoate (PTB) | Bispyribac-sodium | Data varies by species | [11] |
Note: IC₅₀ values are highly dependent on the plant species and assay conditions. Imidazolinones generally show lower affinity (higher IC₅₀) for the ALS enzyme compared to sulfonylureas.[12]
Resistance to Pyrimidine-Based ALS Inhibitors
The extensive use of ALS inhibitors has led to the evolution of resistant weed populations worldwide.[19][20] Understanding the molecular basis of resistance is crucial for developing sustainable weed management strategies and for designing next-generation inhibitors.
6.1 Target-Site Resistance (TSR)
The most common mechanism of resistance is target-site resistance (TSR), which involves mutations in the ALS gene itself.[5][19]
-
Mechanism: Single nucleotide polymorphisms (SNPs) lead to amino acid substitutions in the herbicide-binding pocket.[19] These changes reduce the binding affinity of the herbicide to the enzyme without significantly impairing the enzyme's normal catalytic function.[19]
-
Key Mutations: Specific amino acid positions are hotspots for resistance-conferring mutations. Substitutions at Proline-197 and Tryptophan-574 are among the most frequently identified in resistant weed biotypes and can confer broad cross-resistance to multiple classes of ALS inhibitors.[20][21][22]
6.2 Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target enzyme. These can include reduced uptake or translocation of the herbicide, sequestration in vacuoles, or, most commonly, enhanced metabolic detoxification by enzyme families such as cytochrome P450s.[23]
Future Directions in ALS Inhibitor Research
-
Overcoming Resistance: A primary goal is the rational design of new pyrimidine derivatives or other chemical scaffolds that can effectively bind to and inhibit the common mutant forms of ALS found in resistant weeds.
-
Novel Scaffolds: Computational modeling and scaffold hopping strategies are being used to discover novel chemical structures that inhibit ALS, potentially with different binding modes that are less susceptible to existing resistance mutations.[24]
-
Improving Selectivity: Fine-tuning inhibitor structures to enhance selectivity between different plant species remains a key objective for developing herbicides with better crop safety profiles.
Conclusion
The inhibition of acetolactate synthase by pyrimidine derivatives is a landmark achievement in agricultural chemistry, providing highly effective and selective herbicides. For researchers, a deep understanding of the enzyme's function, the allosteric mechanism of inhibition, and the molecular basis of resistance is paramount. The methodologies detailed in this guide provide a robust framework for the discovery, characterization, and optimization of novel ALS inhibitors. As the challenge of herbicide resistance continues to grow, innovative research grounded in these core principles will be essential for the development of the next generation of sustainable weed management solutions.
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An In-depth Technical Guide to 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine: A Key Intermediate in Modern Agrochemicals
This guide provides a comprehensive technical overview of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine, a heterocyclic organic compound of significant interest in the field of agrochemical synthesis. While specific public-domain literature on this exact molecule is limited, its structural similarity to well-documented analogues allows for a robust understanding of its discovery, synthesis, and application within the broader context of herbicide development. This document will delve into the historical context of its chemical class, probable synthetic pathways, and its role as a critical building block for potent herbicidal agents.
Introduction and Chemical Identity
This compound is a substituted pyrimidine with the chemical formula C₇H₁₀N₂O₃S.[1][2] Its structure features a pyrimidine ring functionalized with a methoxy group at the 4-position, a methyl group at the 6-position, and a methylsulfonyl group at the 2-position. The methylsulfonyl group is a key feature, acting as an excellent leaving group in nucleophilic aromatic substitution reactions, which is fundamental to its utility as a synthetic intermediate.[1][2]
| Property | Value | Source |
| CAS Number | 57268-32-3 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₃S | [1][2] |
| Molecular Weight | 202.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC(=NC(=N1)S(=O)(=O)C)OC | [1] |
| InChI Key | NCSJCLQCRJIZMP-UHFFFAOYSA-N | [1][2] |
Historical Context: The Rise of Sulfonylurea Herbicides
The significance of this compound is intrinsically linked to the development of sulfonylurea herbicides. This class of herbicides was discovered by DuPont Crop Protection in 1975 and first commercialized in 1982.[4] The invention of sulfonylureas by George Levitt in June 1975 revolutionized weed control by introducing a new mode of action and unprecedented potency, allowing for significantly lower application rates compared to previous herbicides.[4][5]
Sulfonylureas function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][6] This targeted mode of action results in broad-spectrum weed control with high selectivity for various crops.[4] The development of these herbicides created a demand for versatile chemical intermediates, such as substituted 2-(methylsulfonyl)pyrimidines, which serve as crucial building blocks for a wide range of sulfonylurea and other ALS-inhibiting herbicides.[7][8]
Probable Synthesis of this compound
A plausible synthetic pathway would likely start from 4-hydroxy-6-methyl-2-thiouracil. The key steps would be:
-
Methylation: The initial step would involve the methylation of the sulfur atom to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.
-
Chlorination: The hydroxyl group at the 4-position would then be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride. This step yields 4-chloro-6-methyl-2-(methylthio)pyrimidine.
-
Methoxylation: The chlorine atom is subsequently displaced by a methoxy group through a nucleophilic substitution reaction with sodium methoxide. This results in the formation of 4-methoxy-6-methyl-2-(methylthio)pyrimidine.
-
Oxidation: The final step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. This is a critical step that activates the 2-position of the pyrimidine ring for subsequent reactions. Common oxidizing agents for this transformation include hydrogen peroxide in the presence of a catalyst like sodium tungstate, or other oxidizing agents like ozone.[7][9]
Caption: A generalized workflow for the probable synthesis of this compound.
Role in Agrochemical Synthesis and Mechanism of Action
This compound serves as a key intermediate in the synthesis of more complex herbicidal molecules. The electron-withdrawing nature of the methylsulfonyl group makes it an excellent leaving group, facilitating nucleophilic aromatic substitution. This allows for the facile introduction of the 4-methoxy-6-methylpyrimidin-2-yl moiety into a target molecule, often through reaction with a hydroxyl or amino group.
This structural motif is a common feature in many sulfonylurea and pyrimidinyloxybenzoic acid herbicides.[7][8] These herbicides, as previously mentioned, act by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants.
Caption: Logical relationship from intermediate synthesis to herbicidal mode of action.
Conclusion and Future Perspectives
This compound, while not as extensively documented as some of its analogues, represents a crucial piece in the puzzle of modern agrochemical development. Its value lies in its role as a versatile intermediate for the synthesis of highly effective and selective herbicides. The historical success of the sulfonylurea class of herbicides underscores the importance of such building blocks.
Future research in this area may focus on developing more efficient and environmentally friendly synthetic routes to this and similar intermediates. Furthermore, the exploration of new derivatives synthesized from this compound could lead to the discovery of novel herbicides with improved efficacy, broader weed control spectrums, and enhanced crop safety profiles. As the demand for sustainable agricultural practices grows, the need for highly active and targeted crop protection agents will continue to drive innovation in this field.
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Methylsulfonylpyrimidines: A Technical Guide to Therapeutic Innovation in Oncology and Inflammation
Abstract
The methylsulfonylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the core therapeutic applications of methylsulfonylpyrimidine compounds, with a primary focus on their roles in oncology and anti-inflammatory drug discovery. We will delve into the intricate mechanisms of action, present compelling preclinical data, and provide detailed experimental protocols for the evaluation of these promising molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methylsulfonylpyrimidines in their research and development endeavors.
Introduction: The Rise of a Versatile Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] The incorporation of a methylsulfonyl group onto the pyrimidine core imparts unique physicochemical properties, enhancing the molecule's ability to interact with specific biological targets. This strategic functionalization has led to the development of methylsulfonylpyrimidine derivatives with potent and selective activities, positioning them as attractive candidates for addressing unmet medical needs in oncology and inflammatory diseases. This guide will provide a comprehensive overview of the scientific rationale and technical considerations for advancing methylsulfonylpyrimidine-based therapeutics.
Anticancer Applications: Targeting the Guardian of the Genome
A significant body of research has focused on the development of methylsulfonylpyrimidine compounds as anticancer agents, particularly for tumors harboring mutations in the p53 tumor suppressor protein.
Mechanism of Action: Restoring p53 Function
The p53 protein plays a critical role in preventing tumor development by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[2][3] In a large percentage of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities.[4]
Certain 2-sulfonylpyrimidine compounds have been identified as a novel class of agents that can reactivate mutant p53.[5] These compounds act as mild thiol alkylating agents, selectively targeting surface-exposed cysteine residues on the mutant p53 protein.[5] This covalent modification can stabilize the protein in a more wild-type-like conformation, restoring its DNA-binding ability and reactivating its downstream signaling pathways, ultimately leading to apoptosis in cancer cells.[5]
The following diagram illustrates the proposed mechanism by which methylsulfonylpyrimidine compounds can reactivate mutant p53 and induce apoptosis.
Caption: p53 reactivation pathway by methylsulfonylpyrimidine compounds.
Preclinical Evidence
Preclinical studies have demonstrated the potent anticancer activity of methylsulfonylpyrimidine derivatives in various cancer cell lines and in vivo models.
| Compound ID | Cancer Cell Line | p53 Status | IC50 (µM) | Reference |
| PK11007 | HUH-7 (Hepatocellular Carcinoma) | Y220C mutant | ~5 | [5] |
| PK11007 | NUGC-3 (Gastric Carcinoma) | Y220C mutant | ~10 | [5] |
| STIMA-1 | H1299 (Lung Carcinoma) | p53-null | >50 | [6] |
| STIMA-1 | Saos-2 (Osteosarcoma) | p53-null | >50 | [6] |
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| The-0504 | HPAF-II (Pancreatic) | 1 mg/kg, once weekly | 94 | [7] |
| NK105 | HT-29 (Colon) | 100 mg/kg, q4d x 4 | Significant (p<0.001) | [5] |
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of methylsulfonylpyrimidine compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., those listed in Table 1)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Methylsulfonylpyrimidine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the methylsulfonylpyrimidine compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol describes the evaluation of the in vivo anticancer efficacy of methylsulfonylpyrimidine compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Methylsulfonylpyrimidine compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the methylsulfonylpyrimidine compound or vehicle control according to the desired dosing regimen (e.g., intraperitoneal, oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Anti-inflammatory Applications: Selective COX-2 Inhibition
Methylsulfonylpyrimidine derivatives have also shown significant promise as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Mechanism of Action: Modulating the Arachidonic Acid Cascade
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] Methylsulfonylphenyl pyrimidine derivatives have been designed to fit into the active site of the COX-2 enzyme with high affinity and selectivity.
The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for selective COX-2 inhibitors.
Caption: Prostaglandin synthesis pathway and COX-2 inhibition.
Preclinical Evidence
Several studies have reported the potent and selective COX-2 inhibitory activity of methylsulfonylpyrimidine derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | 10.23 | 0.45 | 22.73 | [3][6] |
| L2 | 11.43 | 0.52 | 21.98 | [3][6] |
| Piroxicam | 0.28 | 1.15 | 0.24 | [3][6] |
| Meloxicam | 2.56 | 0.49 | 5.22 | [3][6] |
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |
| Compound 2i | 50 | 34.7 | [2] |
| Phenylbutazone | 50 | 37.0 | [2] |
| Compound 5a | 10 | 65.4 | [8] |
| Indomethacin | 10 | 68.2 | [8] |
Experimental Protocols
This protocol describes the determination of the inhibitory activity of methylsulfonylpyrimidine compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer
-
Methylsulfonylpyrimidine compound stock solution (in DMSO)
-
Reference inhibitors (e.g., celecoxib, indomethacin)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), the test compound or reference inhibitor, and the assay buffer.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the compound.
-
Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration.
-
Calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
Methylsulfonylpyrimidine compound formulation
-
Reference drug (e.g., indomethacin)
-
Vehicle control
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle control orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Translational Perspective and Future Directions
The preclinical data for methylsulfonylpyrimidine compounds in both oncology and inflammation are highly encouraging, demonstrating potent and selective activities in relevant in vitro and in vivo models. The dual targeting of fundamental disease pathways—p53 reactivation in cancer and COX-2 inhibition in inflammation—highlights the broad therapeutic potential of this chemical scaffold.
To date, a comprehensive search of clinical trial registries has not identified specific methylsulfonylpyrimidine derivatives undergoing clinical evaluation. This suggests that many of these promising compounds are likely in the advanced preclinical or early drug development stages.
Future research should focus on:
-
Lead Optimization: Further structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies in relevant animal models to establish a safety profile and determine a therapeutic window.
-
Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to these therapies, particularly for p53-mutant cancers.
-
Combination Therapies: Investigating the synergistic effects of methylsulfonylpyrimidine compounds with existing standard-of-care treatments in both oncology and inflammatory diseases.
The successful translation of these compounds from the laboratory to the clinic will require a multidisciplinary effort, integrating medicinal chemistry, pharmacology, and clinical research. The robust preclinical foundation laid thus far provides a strong impetus for the continued development of methylsulfonylpyrimidine derivatives as next-generation therapeutics.
References
- In vivo efficacy. (A) Tumor-growth curves for each mouse group are... - ResearchGate.
- Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles - PMC.
- Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed.
- Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed.
- 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells | PNAS.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed.
- Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC.
- How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC - NIH.
- Recent Advances on Mutant p53: Unveiling Novel Oncogenic Roles, Degradation Pathways, and Therapeutic Interventions - PubMed Central.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC.
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH.
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- 1. Clinical trial studies combination therapy for mesothelin-expressing solid tumors | Center for Cancer Research [ccr.cancer.gov]
- 2. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis [mdpi.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine from Dimethyl Malonate Precursors
Abstract
This document provides a detailed, four-step synthetic pathway for the preparation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic scaffold with applications in medicinal chemistry and agrochemistry. The synthesis commences with the base-catalyzed cyclocondensation of ethyl acetoacetate and S-methylisothiourea sulfate to form the core pyrimidine ring. Subsequent transformations include a robust chlorination of the C4-hydroxyl group using phosphorus oxychloride (POCl₃), followed by a nucleophilic aromatic substitution to install the C4-methoxy group. The final step involves the selective oxidation of the 2-methylthio ether to the desired 2-methylsulfonyl group using hydrogen peroxide catalyzed by sodium tungstate. This guide offers in-depth experimental protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
Introduction
Sulfonylpyrimidine derivatives represent a privileged class of compounds in modern chemistry. The electron-withdrawing nature of the sulfonyl group makes the pyrimidine ring susceptible to nucleophilic attack, a property leveraged in the design of covalent inhibitors and other biologically active molecules.[1] Specifically, 2-sulfonylpyrimidines can act as effective agents for cysteine arylation, a key interaction for inhibiting enzymes like sortase A in S. aureus.[1][2] this compound is a valuable intermediate, combining the reactive sulfonyl warhead with substitution patterns that modulate solubility and electronic properties for further functionalization.
The synthetic strategy outlined herein is designed for efficiency and scalability, beginning from readily available starting materials. It avoids the direct use of dimethyl malonate, which would lead to a 6-hydroxy substituent rather than the required 6-methyl group. Instead, ethyl acetoacetate is employed as the three-carbon synthon to ensure the correct regiochemistry of the final product.
Overall Synthetic Workflow
The synthesis is accomplished via a four-step sequence, transforming simple precursors into the target sulfonylpyrimidine. Each step involves a distinct and well-established chemical transformation, optimized for the pyrimidine core.
Figure 1: Overall Synthetic Pathway. A four-step reaction sequence from starting materials to the final product.
Detailed Synthesis Protocols & Scientific Discussion
Step 1: Cyclocondensation to form 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine
Principle and Mechanistic Insights: This foundational step constructs the pyrimidine ring. The reaction is a classic cyclocondensation between a 1,3-dicarbonyl equivalent (ethyl acetoacetate) and an amidine derivative (S-methylisothiourea).[3][4] Sodium ethoxide serves as a strong base to deprotonate the α-carbon of ethyl acetoacetate, generating a nucleophilic enolate. This enolate attacks one of the electrophilic imine carbons of S-methylisothiourea. A subsequent intramolecular condensation and dehydration cascade yields the stable, aromatic pyrimidine ring. The use of S-methylisothiourea directly installs the required 2-methylthio group, simplifying the overall synthesis.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 eq) to absolute ethanol (400 mL) under a nitrogen atmosphere. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate (0.5 eq, which contains 1.0 eq of the active reagent) followed by the dropwise addition of ethyl acetoacetate (1.0 eq).
-
Reflux: Heat the resulting mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Carefully pour the concentrated mixture into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH 5-6 with glacial acetic acid. A precipitate will form.
-
Stir the suspension in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine as a white to off-white solid.
| Reagent | MW ( g/mol ) | Equiv. | Moles | Amount |
| Ethyl Acetoacetate | 130.14 | 1.0 | 0.50 | 65.07 g |
| S-Methylisothiourea SO₄ | 278.33 | 0.5 | 0.25 | 69.58 g |
| Sodium Metal | 22.99 | 1.1 | 0.55 | 12.64 g |
| Product | 156.21 | 1.0 | 0.50 | ~70.3 g (90%) |
Step 2: Chlorination to form 4-Chloro-6-methyl-2-(methylthio)pyrimidine
Principle and Mechanistic Insights: The conversion of a hydroxypyrimidine to a chloropyrimidine is a crucial activation step for subsequent nucleophilic substitutions. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[5] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A tertiary amine base, such as N,N-diethylaniline or pyridine, is often added to act as an acid scavenger and catalyst.[6][7] This solvent-free or minimal-solvent approach is effective but requires careful handling due to the corrosive and moisture-sensitive nature of POCl₃.[5][8]
Experimental Protocol:
-
Reaction Setup: In a 250 mL flask equipped with a stirrer, reflux condenser (with a gas outlet to a scrubber), and dropping funnel, add 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the flask. The mixture will form a slurry.
-
Slowly add N,N-diethylaniline (1.1 eq) dropwise while stirring. The addition is exothermic, and the temperature should be monitored.
-
Heating: Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours. The slurry should dissolve to form a clear solution.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. (CAUTION: Perform the next steps in a well-ventilated fume hood) .
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A violent reaction will occur as the excess POCl₃ is quenched.
-
Once the quenching is complete, neutralize the acidic solution to pH 7-8 using a saturated sodium carbonate solution.
-
The product will precipitate as a solid. If it oils out, extract the aqueous layer with dichloromethane (3 x 150 mL).
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If extracted, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-6-methyl-2-(methylthio)pyrimidine.
| Reagent | MW ( g/mol ) | Equiv. | Moles | Amount |
| Intermediate 1 | 156.21 | 1.0 | 0.40 | 62.48 g |
| POCl₃ | 153.33 | 3.0 | 1.20 | 184.0 g (110 mL) |
| N,N-Diethylaniline | 149.23 | 1.1 | 0.44 | 65.66 g |
| Product | 174.65 | 1.0 | 0.40 | ~62.9 g (90%) |
Step 3: Methoxylation to form 4-Methoxy-6-methyl-2-(methylthio)pyrimidine
Principle and Mechanistic Insights: This step is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient pyrimidine ring, activated by the chloro-substituent, is readily attacked by the strong nucleophile, sodium methoxide. The chloride ion is an excellent leaving group, facilitating a smooth and high-yielding conversion to the methoxy derivative. The reaction is typically run in methanol, which serves as both the solvent and the source for the methoxide base.
Experimental Protocol:
-
Reaction Setup: In a 1 L round-bottom flask, add 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 eq) and methanol (500 mL).
-
Reagent Addition: To this solution, add a solution of sodium methoxide in methanol (25-30 wt%, 1.2 eq).
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (300 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain 4-methoxy-6-methyl-2-(methylthio)pyrimidine, which may be a low-melting solid or an oil.
| Reagent | MW ( g/mol ) | Equiv. | Moles | Amount |
| Intermediate 2 | 174.65 | 1.0 | 0.35 | 61.13 g |
| Sodium Methoxide | 54.02 | 1.2 | 0.42 | 22.69 g |
| Product | 170.24 | 1.0 | 0.35 | ~56.6 g (95%) |
Step 4: Oxidation to form this compound
Principle and Mechanistic Insights: The final step is the oxidation of the electron-rich thioether to the electron-poor sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring. A variety of oxidants can be used, including Oxone or m-CPBA.[9][10] However, a catalyzed system using hydrogen peroxide is often preferred for its efficiency and cleaner byproducts (water). Sodium tungstate dihydrate acts as a pre-catalyst, forming a peroxotungstate species in the presence of H₂O₂ which is the active oxidant.[11][12] Two equivalents of the oxidant are required to proceed from the sulfide to the sulfone, passing through a sulfoxide intermediate. Acetic acid is often used as a co-solvent and can facilitate the catalytic cycle.
Experimental Protocol:
-
Reaction Setup: In a 500 mL flask, dissolve 4-methoxy-6-methyl-2-(methylthio)pyrimidine (1.0 eq) in glacial acetic acid (100 mL).
-
Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq).
-
Oxidant Addition: Warm the mixture to 40-45 °C. Slowly add 35% hydrogen peroxide (H₂O₂, 2.2 eq) dropwise, maintaining the temperature below 55 °C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, continue stirring at 55 °C for an additional 3-4 hours. Monitor by TLC for the disappearance of the starting material and the intermediate sulfoxide.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
A white solid product should precipitate. If not, add a small amount of sodium bisulfite solution to quench any remaining peroxide, which may help induce precipitation.
-
Stir the suspension in an ice bath for 1 hour.
-
Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum to yield the final product, this compound.
| Reagent | MW ( g/mol ) | Equiv. | Moles | Amount |
| Intermediate 3 | 170.24 | 1.0 | 0.30 | 51.07 g |
| H₂O₂ (35%) | 34.01 | 2.2 | 0.66 | 64.2 g (58 mL) |
| Na₂WO₄·2H₂O | 329.86 | 0.05 | 0.015 | 4.95 g |
| Product | 202.24 | 1.0 | 0.30 | ~57.6 g (95%) |
Safety Precautions
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to alcohol in small portions.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Quench excess reagent slowly and carefully on ice.
-
Hydrogen Peroxide (35%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.
-
Solvents and Reagents: Handle all organic solvents and reagents in well-ventilated areas. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note details a reliable and high-yielding four-step synthesis of this compound. By explaining the chemical principles behind each transformation and providing robust, step-by-step protocols, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery. The described pathway utilizes common reagents and well-understood reactions, making it adaptable for various laboratory scales.
References
- EP0877022A1 - Synthesis of the sulfonylpyrimidine derivatives with anticancer activity - Google P
- Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine - Benchchem. (URL: )
- Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. (URL: )
- Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination.
- Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. (URL: )
- Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research. (URL: )
- US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google P
- Improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. Academax. (URL: )
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google P
- A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE. TSI Journals. (URL: )
- 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - PubMed Central. (URL: )
- Synthesis of sulfonamide pyrimidines from trichloroacetonitrile.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
- Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine.
- 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
- Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3.
- Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Yashwantrao Chavan College of Science, Karad. (URL: )
- A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. DergiPark. (URL: )
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- SYNTHESIS OF PYRIMIDINE DERIV
- Malonates in Cyclocondens
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- 12. researchgate.net [researchgate.net]
Facile and Efficient Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a facile and high-yield two-step synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] This document provides an in-depth, step-by-step protocol, an exploration of the underlying reaction mechanisms, and a comparative analysis of various synthetic strategies. The presented methodology emphasizes operational simplicity, high yields, and environmental considerations, making it suitable for both academic research and large-scale industrial applications.[1][4]
Introduction: The Significance of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and crop science.[1][2][3] Its structural framework is a privileged scaffold found in numerous bioactive molecules.[2] The presence of the electron-withdrawing methylsulfonyl group at the 2-position of the pyrimidine ring renders it an excellent leaving group, facilitating nucleophilic aromatic substitution reactions.[2] This reactivity is pivotal for the synthesis of a diverse array of derivatives, including kinase inhibitors for cancer therapy, nonpeptidic endothelin-A receptor antagonists, and potent herbicides like bispyribac-sodium.[1][2][5][6] The dimethoxy substituents at the 4 and 6 positions further modulate the electronic properties and solubility of the molecule.
This guide provides a robust and reproducible protocol for the synthesis of this valuable building block, starting from commercially available precursors. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic pathway.
Synthetic Strategy Overview
The most efficient and commonly employed route for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine involves a two-step process. This strategy is favored for its high yields and the relative ease of handling the intermediates and reagents.
The overall synthetic pathway can be summarized as follows:
-
Step 1: Nucleophilic Substitution. Synthesis of the intermediate, 4,6-dimethoxy-2-(methylthio)pyrimidine, via a nucleophilic substitution reaction. This involves reacting a suitable precursor, such as 2-chloro-4,6-dimethoxypyrimidine, with a source of the methylthio group.
-
Step 2: Oxidation. The subsequent oxidation of the methylthio group of the intermediate to the corresponding methylsulfonyl group. This transformation is crucial for activating the 2-position for further chemical modifications.[7]
Below is a visual representation of the overall experimental workflow.
Sources
Application Note: Controlled Oxidation of 4,6-dimethoxy-2-methylthiopyrimidine with Hydrogen Peroxide
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide details the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine using hydrogen peroxide. This reaction is a pivotal transformation for synthesizing key intermediates, such as 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is crucial in the development of agrochemicals and pharmaceuticals.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol for selective oxidation to the sulfone, and robust analytical methods for monitoring reaction progress and ensuring product purity. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction: Significance and Applications
The selective oxidation of thioethers is a fundamental transformation in organic synthesis. In the context of pyrimidine chemistry, the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine is of significant industrial and academic interest. The resulting sulfoxide and sulfone derivatives are valuable precursors for a variety of applications.
Notably, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the synthesis of several pyrimidinyloxybenzoic acid herbicides.[1] These herbicides act by inhibiting acetolactate synthase (ALS), a critical enzyme in plant growth, offering broad-spectrum weed control in crops like rice.[1] Furthermore, this sulfonylpyrimidine serves as a versatile building block in medicinal chemistry, for example, in the preparation of compounds with potential anti-inflammatory activity.[3]
The use of hydrogen peroxide (H₂O₂) as the oxidant aligns with the principles of green chemistry, as it is an inexpensive, readily available, and environmentally benign reagent, with water being the only byproduct.[4][5] This guide focuses on a reliable and scalable protocol for this important oxidation reaction.
Chemical Principles and Reaction Mechanism
The oxidation of thioethers with hydrogen peroxide proceeds via a nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the peroxide.[4] The reaction occurs in a stepwise manner, first yielding the corresponding sulfoxide, which can then be further oxidized to the sulfone under appropriate conditions.
Step 1: Oxidation to Sulfoxide 4,6-dimethoxy-2-methylthiopyrimidine + H₂O₂ → 4,6-dimethoxy-2-methylsulfinylpyrimidine + H₂O
Step 2: Oxidation to Sulfone 4,6-dimethoxy-2-methylsulfinylpyrimidine + H₂O₂ → 4,6-dimethoxy-2-methylsulfonylpyrimidine + H₂O
The first oxidation to the sulfoxide can often occur as a non-catalyzed reaction.[6][7] However, the subsequent oxidation of the sulfoxide to the sulfone is generally slower and often requires a catalyst to proceed efficiently.[6][7] Common catalysts for this transformation include tungstate salts, such as sodium tungstate, which form highly active peroxo species in the presence of hydrogen peroxide.[1][8]
The choice of solvent is also critical. Acetic acid is a frequently used solvent as it can activate the hydrogen peroxide and facilitate the reaction.[5][9] The overall reaction is exothermic and requires careful temperature control to prevent runaway reactions and ensure selectivity.
Below is a diagram illustrating the reaction pathway:
Caption: Reaction pathway for the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine.
Experimental Protocol: Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine
This protocol is designed for the selective and high-yield synthesis of the sulfone derivative using a tungstate catalyst.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4,6-dimethoxy-2-methylthiopyrimidine | ≥98% | Commercial Source |
| Acetic Acid, Glacial | ACS Grade | Commercial Source |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Commercial Source |
| Sodium Tungstate Dihydrate | ≥99% | Commercial Source |
| Dichloromethane | ACS Grade | Commercial Source |
| Deionized Water | N/A | In-house |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ice-water bath.
-
Büchner funnel and filter paper.
-
Standard laboratory glassware.
-
Rotary evaporator.
Reaction Procedure
The following workflow diagram outlines the key steps of the synthesis:
Caption: Workflow for the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Step-by-Step Instructions:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask, add 4,6-dimethoxy-2-methylthiopyrimidine (1.0 mol).
-
Dissolution: Add 200 mL of glacial acetic acid and a catalytic amount of sodium tungstate (e.g., 3% by weight of the starting material). Stir the mixture until the solids are completely dissolved.
-
Temperature Control: Heat the reaction mixture to 40°C.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.1 mol) to the reaction mixture dropwise over a period of 4-8 hours, ensuring the temperature is maintained at 40°C.[9]
-
Reaction Monitoring: After the addition is complete, continue stirring at 40°C for an additional 3-5 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) (see Section 4.1).
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with aqueous acetic acid and then with deionized water to remove any remaining impurities.[9]
-
Dry the solid under vacuum to obtain the final product, 4,6-dimethoxy-2-methylsulfonylpyrimidine. A typical yield for this procedure is around 83%.[9]
-
-
Further Recovery (Optional): The filtrate can be extracted with dichloromethane to recover a small additional amount of the product.[9]
Analytical Methods for Reaction Monitoring and Characterization
Robust analytical methods are essential for monitoring the reaction's progress and for the final characterization of the product.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the consumption of the starting material and the formation of the product.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
The starting thioether will have a different Rf value compared to the more polar sulfoxide and sulfone products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative method for determining the purity of the final product and can also be used to monitor the reaction.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural confirmation of the starting material and the final product.
-
Expected ¹H NMR shifts (CDCl₃) for 4,6-dimethoxy-2-methylsulfonylpyrimidine:
-
δ 6.18 (s, 1H, pyrimidine C5-H)
-
δ 4.03 (s, 6H, -OCH₃)
-
δ 3.32 (s, 3H, -SO₂CH₃)[8]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.
-
Expected Molecular Formula: C₇H₁₀N₂O₄S
-
Expected Molecular Weight: 218.23 g/mol [9]
Conclusion
The oxidation of 4,6-dimethoxy-2-methylthiopyrimidine with hydrogen peroxide is a robust and scalable method for producing valuable sulfonylpyrimidine intermediates. The use of a tungstate catalyst in acetic acid provides an efficient route to the desired sulfone with high selectivity and yield. The detailed protocol and analytical methods presented in this guide offer a comprehensive framework for researchers in organic synthesis and drug development to successfully perform and characterize this important chemical transformation.
References
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Application Notes and Protocols for the Utilization of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine in Herbicide Formulation
Introduction
The relentless pursuit of enhanced agricultural productivity necessitates the development of selective, effective, and environmentally considerate herbicides. Within the chemical class of pyrimidine derivatives, 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine stands out as a pivotal molecular scaffold for the synthesis of advanced herbicidal active ingredients.[1] Its structure, featuring a reactive methylsulfonyl leaving group, makes it an ideal precursor for creating potent herbicides, particularly those belonging to the acetolactate synthase (ALS) inhibitor class.[2]
This document serves as a comprehensive technical guide for researchers, chemists, and formulation scientists. It provides an in-depth exploration of the mechanism of action, formulation principles, and robust evaluation protocols for leveraging this compound in the development of next-generation weed management solutions. The methodologies described herein are designed to be self-validating, ensuring scientific rigor from laboratory-scale formulation to greenhouse efficacy trials.
Section 1: Core Compound Characteristics
This compound is a key intermediate whose physicochemical properties are fundamental to its role in synthesis and formulation. The methylsulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to build more complex herbicidal molecules.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-6-methyl-2-methylsulfonylpyrimidine | [3] |
| CAS Number | 57268-32-3 | [3] |
| Molecular Formula | C₇H₁₀N₂O₃S | [3] |
| Molecular Weight | 202.23 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Primary Use | Intermediate in the synthesis of herbicides and other bioactive compounds. | [4][5] |
Section 2: Biochemical Mechanism of Action
Herbicides derived from this pyrimidine scaffold predominantly function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][7]
Causality of Action: The ALS enzyme is the first and rate-limiting step in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[8] By inhibiting this enzyme, the herbicide effectively starves the plant of these critical building blocks required for protein synthesis and overall growth. This leads to a rapid cessation of cell division and growth, followed by chlorosis, necrosis, and eventual plant death.[9]
Basis for Selectivity: The remarkable success of ALS inhibitors lies in their high degree of selectivity. The ALS enzyme is vital for plants, bacteria, and fungi, but it is not present in animals, including mammals and insects.[6][8] This fundamental biochemical difference is the cornerstone of their low toxicity to non-target wildlife and humans, making them a preferred choice in modern agriculture.[10]
Caption: Mechanism of action for ALS-inhibiting herbicides.
Section 3: Principles of Herbicide Formulation
The transformation of a potent active ingredient (AI) into a commercially viable product hinges on formulation science. A robust formulation enhances the AI's efficacy, improves handling safety, ensures storage stability, and allows for uniform application.
The Role of Adjuvants and Co-formulants
Formulations are complex mixtures where each component has a specific function.[11] Beyond the AI, formulations contain co-formulants such as solvents, stabilizers, and adjuvants, which are critical for performance.[12][13] Adjuvants are substances added to the spray tank or pre-mixed in the formulation to improve the herbicide's activity.[14]
Rationale for Adjuvant Selection: The primary barrier to herbicide uptake is the waxy cuticle on the leaf surface. Adjuvants are chosen to overcome this barrier. For instance, under dry or drought conditions, plants develop a thicker cuticle, making adjuvants like Methylated Seed Oils (MSOs) essential for effective penetration.[14]
| Adjuvant Type | Primary Function(s) | Typical Use Rate (% v/v) | Key Insight |
| Non-ionic Surfactants (NIS) | Reduce spray droplet surface tension, improve wetting and spreading. | 0.25% - 0.5% | Provides basic coverage enhancement; a standard choice for many applications. |
| Crop Oil Concentrates (COC) | Reduce surface tension and enhance penetration of the leaf cuticle. | 1.0% - 2.0% | More aggressive than NIS; contains 80%+ petroleum oil and 15-20% surfactant.[14] |
| Methylated Seed Oils (MSO) | Superior cuticular penetration by dissolving waxes. | 0.5% - 1.5% | Most aggressive activator adjuvant, ideal for tough-to-control weeds or under stressful environmental conditions. Can increase risk of crop injury.[14] |
| Ammonium Sulfate (AMS) | Water conditioner; overcomes antagonism from hard water cations (e.g., Ca²⁺, Mg²⁺). | 1.0% - 2.0% (w/v) | Essential for glyphosate and other herbicides susceptible to hard water tie-up. Often used in combination with other adjuvants.[14] |
| Drift Reduction Agents | Increase spray droplet size to minimize off-target movement. | Varies by product | Crucial for protecting sensitive adjacent crops and environments. |
Section 4: Protocols for Formulation and Evaluation
The following protocols provide a validated workflow for developing and testing a herbicide formulation.
Caption: Overall workflow for herbicide formulation and evaluation.
Protocol 4.1: Preparation of a Lab-Scale Suspension Concentrate (SC)
Objective: To prepare a stable, 10% (w/v) Suspension Concentrate of a novel herbicide derived from this compound.
Materials:
-
Active Ingredient (AI): 10 g
-
Wetting Agent (e.g., Sodium Lignosulfonate): 3 g
-
Dispersing Agent (e.g., Naphthalene Sulfonate Condensate): 5 g
-
Antifreeze (Propylene Glycol): 8 g
-
Antifoaming Agent (Silicone-based): 0.2 g
-
Thickener (Xanthan Gum, 2% pre-gel): 10 g
-
Biocide: 0.1 g
-
Deionized Water: to make up 100 mL
Equipment:
-
High-shear laboratory mixer
-
Bead mill with zirconia beads (0.8-1.0 mm)
-
Particle size analyzer
-
Viscometer
-
Laboratory balance, beakers, graduated cylinders
Procedure:
-
Aqueous Phase Preparation: In a 250 mL beaker, combine the propylene glycol, biocide, and 50 mL of deionized water. Mix thoroughly.
-
Dispersant Addition: Slowly add the wetting and dispersing agents to the aqueous phase under gentle agitation until fully dissolved.
-
AI Incorporation: Gradually add the 10 g of powdered AI to the vortex of the agitated solution. Increase shear as needed to form a homogenous slurry. Add the antifoaming agent.
-
Wet Milling: Transfer the slurry to the bead mill. Mill the suspension until the median particle size (d50) is below 5 microns. This step is critical for preventing sedimentation and ensuring spray nozzle compatibility. Monitor temperature to prevent AI degradation.
-
Viscosity Modification: Transfer the milled suspension to a mixing vessel. Under low shear, slowly add the xanthan gum pre-gel to achieve the target viscosity.
-
Final QC: Adjust the final volume to 100 mL with deionized water. Measure final particle size, viscosity, and perform analytical quantification of the AI as per Protocol 4.2.
Protocol 5.1: Greenhouse Whole-Plant Dose-Response Bioassay
Objective: To determine the herbicidal efficacy and crop selectivity of the formulated product. This protocol is essential for confirming the resistance status of weed populations.[15]
Materials & Setup:
-
Test Plants: Select relevant weed species (e.g., Alopecurus myosuroides, Amaranthus retroflexus) and a crop species (e.g., Triticum aestivum - wheat). Include a known susceptible population for reference.[15]
-
Growing Conditions: Grow plants from seed in pots filled with a standard potting mix in a temperature and light-controlled greenhouse.[16]
-
Application: Use a precision bench sprayer equipped with a flat-fan nozzle to apply the herbicide when weeds are at the 2-3 leaf stage.[16]
Procedure:
-
Seed Propagation: Sow seeds of each species in separate trays. Once seedlings emerge, transplant 3-5 uniform seedlings into individual 10 cm pots.[16] Allow plants to establish and reach the 2-3 leaf growth stage.
-
Dose Preparation: Prepare a series of herbicide dilutions from the formulated stock. A typical dose-response series would include 0x (control), 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the anticipated field application rate. Prepare enough solution for all replicates.
-
Herbicide Application: Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha). Spray the plants for each dose level, ensuring uniform coverage. Include an untreated control group for each species. Randomize pot placement in the greenhouse post-application.
-
Data Collection: Assess the plants 21-28 days after application.[17]
-
Visual Injury Rating: Score each plant on a scale of 0% (no effect) to 100% (plant death) compared to the untreated control.
-
Survival Count: Record the number of surviving plants per pot. A plant is considered dead if it shows no signs of active growth.[16]
-
Biomass Measurement: Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis:
-
Express the biomass data as a percentage of the untreated control for each species.
-
Use a suitable statistical software package to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) on the dose-response data.
-
From this analysis, calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) for each species.
-
Selectivity Index (SI): Calculate as SI = GR₅₀ (Crop) / GR₅₀ (Weed). A high SI value indicates good crop safety.
Section 5: Environmental Fate Considerations
While highly effective, the persistence of some sulfonylurea herbicides in the soil can be a concern, potentially affecting subsequent rotational crops.[18][19] The environmental fate is influenced by soil pH, moisture, temperature, and microbial activity.[20]
Protocol 5.2: Soil Dissipation Study Outline
-
Field Application: Apply the herbicide to defined soil plots under real-world conditions.
-
Sampling: Collect soil core samples at various depths at set time intervals (e.g., 0, 7, 14, 30, 60, 90 days after treatment).[21]
-
Extraction & Analysis: Extract the herbicide residues from the soil samples and quantify them using high-performance analytical methods like LC-MS/MS.[21]
-
Half-Life Calculation: Model the degradation kinetics to determine the DT₅₀ (time for 50% dissipation) of the active ingredient in the specific soil environment.[18]
Conclusion
This compound is a valuable chemical intermediate for the development of highly effective ALS-inhibiting herbicides. Success in harnessing its potential requires a multidisciplinary approach that integrates synthetic chemistry, advanced formulation science, and rigorous biological evaluation. The protocols and principles outlined in this guide provide a robust framework for researchers to develop novel, selective, and sustainable weed management solutions that can meet the evolving demands of modern agriculture. Adherence to these validated methodologies will ensure the generation of reliable and reproducible data, accelerating the transition from chemical discovery to impactful agricultural technology.
References
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Application Note: Quantitative Analysis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering step-by-step protocols, method validation guidelines in accordance with ICH Q2(R2) standards, and insights into the rationale behind experimental choices.
Introduction: The Significance of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a crucial building block in modern organic synthesis. Its pyrimidine core is a structural motif found in numerous biologically active compounds, including herbicides and pharmaceuticals.[3][4][5] Specifically, it serves as a key precursor for pyrimidinyloxybenzoic acid and sulfonylurea herbicides.[2] The methylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution reactions, making this compound a versatile reagent for introducing the 4,6-dimethoxypyrimidin-2-yl moiety.[2]
Given its role in the synthesis of regulated products, the purity and accurate quantification of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine are of paramount importance. This ensures the quality, efficacy, and safety of the final products. This application note details robust and validated analytical methods to meet these critical quality control requirements.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O₄S | [][7] |
| Molecular Weight | 218.23 g/mol | [][7] |
| Melting Point | 125-126 °C | [] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in acetone, dichloromethane, and acetonitrile. | [3] |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
HPLC with UV detection is the preferred method for routine quantification of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine due to its robustness, precision, and accessibility. The pyrimidine ring contains a chromophore that allows for sensitive UV detection.
Rationale for Method Development
The choice of a reversed-phase HPLC method is based on the moderate polarity of the analyte. A C18 column is selected for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase, consisting of acetonitrile and water, is chosen for its miscibility, low UV cutoff, and ability to provide good peak shape. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times.
Experimental Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate.
-
0.45 µm membrane filters for mobile phase and sample filtration.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 3.5 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile and the buffer in a 60:40 ratio. Degas the mobile phase before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability.
-
Inject the sample solutions.
-
Identify the peak corresponding to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine by comparing the retention time with that of the standard.
-
Quantify the analyte using the peak area and an external standard calibration curve.
-
Diagram of the HPLC Workflow
Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers higher selectivity and sensitivity, making it an excellent confirmatory technique and suitable for trace-level analysis or in complex matrices. The thermal stability of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine allows for its direct analysis by GC without derivatization.
Rationale for Method Development
The choice of a GC-MS method is based on the volatility and thermal stability of the analyte. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating compounds of this nature. Electron ionization (EI) is used to generate characteristic fragment ions for mass spectrometric detection, providing a high degree of specificity.
Experimental Protocol
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with inserts.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Procedure:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Analysis:
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the standard solution to determine the retention time and mass spectrum of the analyte.
-
Inject the sample solutions.
-
Quantification can be performed in full scan mode by integrating the total ion chromatogram (TIC) or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions.
-
Diagram of the GC-MS Logical Flow
Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Method Validation
Validation of the analytical methods is essential to ensure they are fit for their intended purpose.[8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]
Validation Parameters Summary:
| Parameter | HPLC Method | GC-MS Method |
| Specificity | The method should demonstrate no interference from excipients, impurities, or degradation products at the retention time of the analyte. This can be assessed by analyzing placebo samples and stressed samples. | Mass spectral data provides high specificity. The unique fragmentation pattern of the analyte confirms its identity. |
| Linearity | A minimum of five concentrations ranging from 50% to 150% of the nominal concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999. | A similar range of concentrations should be analyzed. The correlation coefficient (r²) should be ≥ 0.995. |
| Accuracy | Determined by recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%. | Assessed similarly to the HPLC method. The mean recovery should be within 95.0% to 105.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.- Intermediate Precision (Inter-day): Performed by a different analyst on a different day. The RSD should be ≤ 2.0%. | - Repeatability: RSD should be ≤ 2.0%.- Intermediate Precision: RSD should be ≤ 3.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined based on a signal-to-noise ratio of 3:1 for a characteristic ion in SIM mode. |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined based on a signal-to-noise ratio of 10:1 for a characteristic ion in SIM mode. |
| Robustness | The method's reliability should be assessed by making small, deliberate variations in parameters such as mobile phase composition, pH, column temperature, and flow rate. | The effect of variations in oven temperature ramp rate, injector temperature, and gas flow rate should be evaluated. |
Conclusion
This application note provides comprehensive and robust analytical methods for the quantification of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine using HPLC-UV and GC-MS. The detailed protocols and validation guidelines are designed to ensure accurate and reliable results, which are critical for quality control in the agrochemical and pharmaceutical industries. Adherence to these methodologies will support regulatory compliance and contribute to the overall quality and safety of the end products.
References
- Chavan, B. B., Gunjal, S. D., & Kuchekar, A. B. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(15).
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column.
- Acta Crystallographica Section E. (2011). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Google Patents. (n.d.). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- Google Patents. (n.d.). Method for preparing 4,6-dimethoxy-2-methanesulfonyl pyrimidine.
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- PubMed. (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 7. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
high-yield preparation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
An Application Note and Protocol for the High-Yield Preparation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Abstract
This document provides a comprehensive guide for the high-yield synthesis of this compound, a valuable intermediate in the development of pharmacologically active compounds and agrochemicals. The presented methodology is structured as a robust, three-step sequence designed for scalability and efficiency. The synthesis begins with the regioselective methoxylation of 2,4-dichloro-6-methylpyrimidine, followed by a high-yield nucleophilic aromatic substitution to install the methylthio-ether. The final step involves a clean and efficient oxidation to the target sulfone. This guide emphasizes the chemical principles behind each step, offering field-proven protocols and insights to ensure reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
The 2-(methylsulfonyl)pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. The sulfonyl group acts as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse pyrimidine derivatives[1]. Furthermore, this moiety is present in various biologically active molecules. The high reactivity of the C-2 position, activated by the electron-withdrawing sulfonyl group and pyrimidine nitrogens, makes these compounds powerful electrophiles for covalent modification of biological targets, such as cysteine residues[2].
The synthetic strategy outlined herein is designed to be efficient, high-yielding, and environmentally conscious, avoiding hazardous reagents where possible. The three-step pathway is as follows:
-
Step A: Regioselective Methoxylation. Starting from commercially available 2,4-dichloro-6-methylpyrimidine, a selective nucleophilic substitution with sodium methoxide is performed. The C4 position is kinetically favored for substitution over the C2 position, allowing for the high-yield synthesis of the key intermediate, 2-chloro-4-methoxy-6-methylpyrimidine.
-
Step B: Thioether Formation. The remaining chlorine at the C2 position is substituted with a methylthio group using sodium methyl mercaptide in the presence of a phase-transfer catalyst to yield 4-methoxy-6-methyl-2-(methylthio)pyrimidine.
-
Step C: Oxidation. The thioether intermediate is cleanly oxidized to the final this compound product using hydrogen peroxide catalyzed by sodium tungstate, a method known for its high efficiency and selectivity[3].
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthesis.
Experimental Protocols
PART I: Synthesis of 2-Chloro-4-methoxy-6-methylpyrimidine (Intermediate 1)
Scientific Rationale: The chlorines at the C2 and C4 positions of the pyrimidine ring are both activated towards nucleophilic substitution. However, the C4 position is generally more reactive towards nucleophiles like alkoxides, allowing for a regioselective monosubstitution under controlled conditions. This principle is leveraged to produce the desired intermediate in high yield[4].
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dichloro-6-methylpyrimidine | 163.00 | 16.3 g | 100 |
| Sodium Methoxide (30% in MeOH) | 54.02 | 19.8 mL | 105 |
| Methanol (Anhydrous) | 32.04 | 200 mL | - |
Protocol:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,4-dichloro-6-methylpyrimidine (16.3 g, 100 mmol) and anhydrous methanol (200 mL).
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add the sodium methoxide solution (19.8 mL, 105 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 200 mL of cold water to the residue. A white solid will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water (2 x 50 mL). Dry the product under vacuum at 40 °C to yield 2-chloro-4-methoxy-6-methylpyrimidine as a white to off-white solid. The product is typically of high purity and can be used in the next step without further purification.
PART II: Synthesis of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine (Intermediate 2)
Scientific Rationale: This step involves a nucleophilic aromatic substitution (SNAr) where the remaining chloro group at the C2 position is displaced by the thiomethoxide anion. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the aqueous sodium methyl mercaptide and the organic-soluble chloropyrimidine, leading to high conversion and yield[3].
Caption: Nucleophilic aromatic substitution (SNAr) pathway.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-4-methoxy-6-methylpyrimidine | 158.59 | 15.9 g | 100 |
| Sodium Methyl Mercaptide (25% aq. soln.) | 70.09 | 30.1 g | 107 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.6 g | 5 |
| Methanol | 32.04 | 80 mL | - |
Protocol:
-
Reaction Setup: In a 250 mL flask, combine 2-chloro-4-methoxy-6-methylpyrimidine (15.9 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and methanol (80 mL).
-
Reagent Addition: Add the 25% aqueous sodium methyl mercaptide solution (30.1 g, 107 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 45 °C and maintain the temperature between 45-50 °C for 2-3 hours with vigorous stirring. An off-white precipitate will form.
-
Monitoring: Follow the reaction's progress by TLC analysis.
-
Isolation: Upon completion, cool the mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 50 mL). For higher purity, the solid can be recrystallized from an isopropanol:water (2:1) mixture to yield 4-methoxy-6-methyl-2-(methylthio)pyrimidine as colorless crystals[3].
PART III: Synthesis of this compound (Final Product)
Scientific Rationale: The oxidation of a thioether to a sulfone is a critical transformation. Using hydrogen peroxide as the oxidant with a sodium tungstate catalyst is an environmentally benign and highly effective method[5]. The tungstate forms a peroxotungstate species in situ, which acts as the active oxidizing agent, efficiently converting the electron-rich sulfur atom to the sulfone state with high selectivity[6].
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxy-6-methyl-2-(methylthio)pyrimidine | 170.23 | 17.0 g | 100 |
| Sodium Tungstate Dihydrate | 329.86 | 1.5 g | 4.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.6 g | 5 |
| Acetic Acid | 60.05 | 25 mL | - |
| Hydrogen Peroxide (35% aq. soln.) | 34.01 | 19.5 g | 200 |
Protocol:
-
Reaction Setup: In a 250 mL flask, prepare a mixture of 4-methoxy-6-methyl-2-(methylthio)pyrimidine (17.0 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), TBAB (1.6 g, 5 mmol), and acetic acid (25 mL).
-
Oxidant Addition: Stir the mixture vigorously at room temperature. Slowly add the 35% hydrogen peroxide solution (19.5 g, 200 mmol) dropwise, maintaining the temperature at or below 45 °C using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the mixture to 55 °C and continue stirring for an additional 4 hours.
-
Monitoring: Monitor the reaction by TLC until the thioether starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. A white solid will precipitate.
-
Isolation and Purification: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and salts. Dry the product under vacuum at 50 °C to afford this compound in high purity.
Alternative Oxidation Protocol:
Oxone® (potassium peroxymonosulfate) is another excellent reagent for this transformation, often used in a water-acetone mixture at room temperature, providing an environmentally friendly and efficient alternative[1]. A typical procedure involves dissolving the thioether in acetone and adding an aqueous solution of Oxone® (2.5 equivalents)[1].
Data Summary and Conclusion
This application note details a reliable and high-yielding synthetic route to this compound. Each step has been optimized based on established chemical principles and literature precedents to ensure scalability and product purity.
Summary of Quantitative Data:
| Step | Reaction | Starting Material | Product | Typical Yield | Purity |
| A | Methoxylation | 2,4-Dichloro-6-methylpyrimidine | 2-Chloro-4-methoxy-6-methylpyrimidine | >90% | >98% |
| B | Thioether Formation | 2-Chloro-4-methoxy-6-methylpyrimidine | 4-Methoxy-6-methyl-2-(methylthio)pyrimidine | ~95%[3] | >99% (recryst.) |
| C | Oxidation | 4-Methoxy-6-methyl-2-(methylthio)pyrimidine | This compound | ~95%[3] | >99% |
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): (If used for chlorination of a dihydroxy precursor) is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Sodium Methoxide: Corrosive and flammable. Handle with care to avoid contact with skin and eyes.
-
Sodium Methyl Mercaptide: Malodorous. All manipulations should be performed in a fume hood.
-
Hydrogen Peroxide (35%): Strong oxidizer. Avoid contact with organic materials and metals. Can cause severe skin burns. Always wear gloves and safety glasses.
-
Acetic Acid: Corrosive. Use in a well-ventilated area.
References
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis Online. [Link]
- Improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. Academax. [Link]
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. [Link]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, MDPI. [Link]
- Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]
- Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. [Link]
- Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. [Link]
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- 2-Chloropyrimidine. Organic Syntheses. [Link]
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. [Link]
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
- Oxone as an effective reagent for 2-(alkylthio)
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molecules, MDPI. [Link]
- Green Chemistry. Royal Society of Chemistry. [Link]
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- Oxone®-mediated Dakin-like reaction to synthesize hydroxyarenes: an approach using pyrazolo[1,5-a]pyrimidines.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
- OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS. [Link]
- Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts.
- Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, MDPI. [Link]
- Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, Royal Society of Chemistry. [Link]
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
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The Pivotal Role of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Pioneering Agrochemicals: A Technical Guide for Researchers
Introduction: A Cornerstone Molecule in Modern Herbicide Development
In the landscape of modern agrochemical research, the pursuit of selective, potent, and environmentally conscious herbicides is a paramount objective. Central to this endeavor is the strategic design and synthesis of molecules that can effectively target crucial biochemical pathways in weeds without harming crops. Within this context, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has emerged as a cornerstone intermediate, a foundational building block for a significant class of herbicides that have revolutionized weed management practices globally.[1][2][3] Its unique chemical architecture, featuring a pyrimidine core with two methoxy groups and a reactive methylsulfonyl group, makes it an ideal precursor for the synthesis of highly active herbicidal compounds.[3] This technical guide provides an in-depth exploration of the application of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in agrochemical research, offering detailed application notes and validated protocols for researchers, scientists, and professionals in the field.
Mechanism of Action: Targeting the Heart of Plant Growth
Herbicides derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine primarily belong to the group of acetolactate synthase (ALS) inhibitors.[4][5] ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[4][6][7] These amino acids are essential for protein synthesis and, consequently, for the overall growth and development of plants.[8] The inhibition of ALS leads to a depletion of these vital amino acids, which in turn halts cell division and plant growth, ultimately resulting in the death of susceptible weeds.[4][8][9] This mode of action is particularly effective as the ALS enzyme is present in plants and microorganisms but not in animals, providing a degree of inherent selectivity and safety.[6][7]
The sulfonyl group in 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine serves as a key reactive site for coupling with other molecular fragments to create the final herbicidal product, often a sulfonylurea or a pyrimidinylthiobenzoate.[5][10] These resulting herbicides are known for their high potency at low application rates, broad-spectrum weed control, and favorable toxicological profiles.[4][9]
Caption: Experimental workflow for the in vitro ALS enzyme inhibition assay.
Protocol 2: Whole-Plant Bioassay for Herbicide Efficacy
This protocol outlines a greenhouse-based bioassay to evaluate the herbicidal efficacy of a test compound on target weed species and its selectivity towards a crop species. [11][12][13] Rationale: While in vitro assays are crucial for determining target-site activity, whole-plant bioassays are essential to assess the overall herbicidal effect, which includes factors like uptake, translocation, and metabolism of the compound within the plant. [11][12] Materials:
-
Seeds of a target weed species (e.g., Avena fatua - wild oat) and a crop species (e.g., Triticum aestivum - wheat).
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Greenhouse facilities with controlled temperature, humidity, and lighting.
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder).
-
A laboratory track sprayer for uniform application.
-
A known commercial herbicide as a positive control.
-
A formulation blank as a negative control.
Procedure:
-
Plant Growth: a. Sow 5-7 seeds of the weed and crop species in separate, labeled pots. b. After emergence, thin the seedlings to 3-4 uniform plants per pot. c. Grow the plants in the greenhouse until they reach the 2-3 leaf stage.
-
Herbicide Application: a. Prepare a range of concentrations of the test compound and the positive control. b. Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha). c. Arrange the pots in the sprayer chamber, including untreated controls. d. Apply the herbicide treatments uniformly to the plants.
-
Evaluation: a. Return the treated plants to the greenhouse and maintain optimal growing conditions. b. Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT). c. At 21 DAT, harvest the above-ground biomass of the plants. d. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
Data Analysis:
Calculate the percentage of growth inhibition for each treatment relative to the untreated control:
% Growth Inhibition = [1 - (Dry Weight of Treated Plants / Dry Weight of Untreated Control)] x 100
Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for both the weed and crop species to assess the herbicide's efficacy and selectivity.
Caption: Experimental workflow for the whole-plant bioassay.
Conclusion: A Continuing Legacy in Agrochemical Innovation
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine stands as a testament to the power of synthetic chemistry in addressing critical challenges in agriculture. Its role as a key intermediate in the production of potent ALS-inhibiting herbicides has provided farmers with invaluable tools for weed management. The protocols and insights provided in this guide are intended to empower researchers to further explore the potential of this versatile molecule and its derivatives, contributing to the development of the next generation of sustainable and effective crop protection solutions. The continued study of its applications will undoubtedly pave the way for new discoveries and innovations in the ever-evolving field of agrochemical science.
References
- An introduction to ALS-inhibiting herbicides.
- Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS)
- Amino acid synthesis inhibitor herbicides | UMN Extension.
- Application Note and Protocol: In Vitro Enzyme Assay for Sulcofuron-sodium Acetolactate Synthase (ALS) Inhibition - Benchchem.
- Acetolact
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH.
- Acetolactate Synthase (ALS) | Inhibitors - MedchemExpress.com.
- Buy 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 113583-35-0 - Smolecule.
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - Chem-Impex.
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC - NIH.
- Whole-Plant and Seed Bioassays for Resistance Confirmation - ResearchG
- Whole-Plant and Seed Bioassays for Resistance Confirmation - Cambridge University Press & Assessment.
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
- An In-depth Technical Guide on the Mode of Action of Acetolactate Synthase (ALS) Inhibiting Herbicides - Benchchem.
- Using a Plant Bioassay to Detect Herbicide Residue - HARVEST (uSask).
- NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)
- The Role of 2-Methanesulfonyl-4,6-Dimethoxypyrimidine in Modern Agrochemical Development - NINGBO INNO PHARMCHEM CO.,LTD.
- Properties of the enzyme acetolactate synthase in herbicide resistant canola - SciELO.
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem.
- 2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in the Synthesis of Advanced Sulfonylurea Herbicides - NINGBO INNO PHARMCHEM CO.,LTD.
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)
- Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards.
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.
- A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC.
- In Vitro Amyotrophic Lateral Sclerosis (ALS)
- HERBICIDE MODE OF ACTION TABLE.
- A standard operating procedure for an enzym
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- 13. cambridge.org [cambridge.org]
Application Notes & Protocols: A Guide to Nucleophilic Substitution in Pyrimidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Pyrimidines and Nucleophilic Substitution
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. A powerful and widely used method for the functionalization of the pyrimidine ring is Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the precise introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR) critical for drug discovery.
This guide provides an in-depth exploration of the SNAr reaction on pyrimidine systems. We will delve into the mechanistic principles that govern reactivity and regioselectivity, present a detailed, field-proven experimental protocol, and offer expert insights to ensure robust and reproducible outcomes.
Part 1: Mechanistic Foundations of SNAr on Pyrimidines
The Addition-Elimination Pathway
Unlike electron-rich benzene rings, the pyrimidine ring is inherently "π-deficient." This electron deficiency is caused by the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.[3][4]
The SNAr reaction on pyrimidines proceeds via a well-established two-step addition-elimination mechanism .[5][6]
-
Nucleophilic Addition: A nucleophile (Nu-) attacks an electron-deficient carbon atom bearing a leaving group (LG). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The stability of this intermediate is crucial, as the negative charge can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, lowering the activation energy of this step.[5][7]
-
Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final substituted pyrimidine product.
This process is distinct from SN1 and SN2 reactions and is a hallmark of aromatic systems activated by electron-withdrawing features. While the two-step model is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted (cSNAr) mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate.[6][8]
Regioselectivity: The C4/C6 vs. C2 Positions
In pyrimidine rings bearing leaving groups at multiple positions (e.g., 2,4-dichloropyrimidine), the site of nucleophilic attack is not random. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[7][9]
This preference can be explained by examining the stability of the Meisenheimer complex formed upon attack at each position.
-
Attack at C4 (or C6): The negative charge in the intermediate can be delocalized over both the N1 and N3 atoms through resonance, providing significant stabilization.
-
Attack at C2: The negative charge is delocalized primarily onto the adjacent N1 and N3 atoms. The proximity of the two nitrogen atoms leads to greater electrostatic repulsion compared to the C4/C6 attack intermediate.[9]
Therefore, for a substrate like 2,4-dichloropyrimidine, the first substitution almost always occurs at the C4 position.[10] However, this selectivity is not absolute and can be influenced by other substituents on the ring. For instance, strong electron-donating groups at the C6 position can reverse this selectivity, making the C2 position more favorable for attack.[10]
Key Factors Influencing Reactivity
-
The Leaving Group (LG): The rate of SNAr is highly dependent on the nature of the leaving group. The reactivity order is typically F > Cl > Br > I .[4] This is somewhat counterintuitive compared to aliphatic substitution. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack, which is often the rate-determining step.
-
The Nucleophile: Stronger nucleophiles react faster. Common nucleophiles include primary and secondary amines, thiols, alkoxides, and, in some specialized cases, Grignard reagents.[11][12] The choice of nucleophile is dictated by the desired final product.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal.[4] These solvents effectively solvate the counter-ion of the nucleophile, enhancing its nucleophilicity, without interfering with the reaction through protonation.
Part 2: Experimental Protocol: SNAr of 2,4-Dichloropyrimidine with a Primary Amine
This section provides a detailed, step-by-step methodology for a representative mono-substitution reaction, a common transformation in pharmaceutical synthesis.
Objective
To synthesize 2-chloro-4-(benzylamino)pyrimidine via a regioselective SNAr reaction between 2,4-dichloropyrimidine and benzylamine.
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.97 | 1.00 g | 6.71 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 0.79 g (0.77 mL) | 7.38 | 1.1 |
| DIPEA (Hünig's base) | C₈H₁₉N | 129.24 | 1.30 g (1.75 mL) | 10.07 | 1.5 |
| Anhydrous Ethanol (EtOH) | C₂H₆O | 46.07 | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | ~50 mL | - | - |
| Brine (Saturated NaCl) | - | - | ~50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | - |
| Silica Gel | - | - | As needed | - | - |
Experimental Workflow Diagram
Caption: General experimental workflow for SNAr reactions.
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.00 g, 6.71 mmol).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous ethanol (20 mL) to dissolve the starting material.
-
Cool the flask to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.75 mL, 10.07 mmol).
-
Slowly add benzylamine (0.77 mL, 7.38 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate (DIPEA·HCl) may form upon addition.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-4 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2,4-dichloropyrimidine starting material is consumed. A typical TLC system would be 30% Ethyl Acetate in Hexanes.
-
-
Aqueous Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to remove the DIPEA·HCl salt and any unreacted acid impurities.
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.
-
Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 2-chloro-4-(benzylamino)pyrimidine.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 85-95%.
-
Part 3: Field-Proven Insights & Troubleshooting
Expertise: The "Why" Behind the Protocol
-
Choice of Base: DIPEA is a non-nucleophilic, sterically hindered base. Its role is solely to scavenge the HCl that is generated during the reaction. Using a nucleophilic base like an amine could lead to competitive side reactions.
-
Stoichiometry: A slight excess of the nucleophile (1.1 eq) is used to ensure the complete consumption of the limiting pyrimidine substrate. A larger excess could increase the risk of di-substitution, where the second chlorine atom is also displaced.
-
Temperature Control: Adding the nucleophile at 0°C helps to control the initial exotherm of the reaction and minimizes the formation of impurities. For highly reactive nucleophiles or substrates, maintaining a lower temperature for the duration of the reaction may be necessary to prevent di-substitution.
-
Inert Atmosphere: While many SNAr reactions are robust, using an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when working with sensitive nucleophiles or on a small scale.
Trustworthiness: A Self-Validating System
The protocol's integrity relies on diligent monitoring.
-
TLC Analysis: Compare the reaction mixture (co-spotted with the starting material) against the starting material spot. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
LC-MS Analysis: This provides unambiguous confirmation of the consumption of starting material and the formation of a product with the correct mass-to-charge ratio (m/z) for the desired compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Low-quality or impure starting material.- Inefficient stirring. | - Increase reaction time or moderately increase temperature (e.g., to 40-50°C), monitoring for side products.[5]- Ensure high purity of the dichloropyrimidine. |
| Formation of Di-substituted Product | - Stoichiometry of nucleophile is too high.- Reaction temperature is too high.- Prolonged reaction time after mono-substitution is complete. | - Use closer to 1.0 equivalent of the nucleophile.- Maintain lower reaction temperature (0°C to RT).- Stop the reaction as soon as the starting material is consumed per TLC/LC-MS. |
| Multiple Unidentified Spots on TLC | - Degradation of starting material or product.- Reaction with solvent (if a nucleophilic solvent is used improperly).- Impure reagents. | - Re-verify the purity of all reagents and solvents.- Ensure the reaction is not overheating.- Choose a more robust solvent if necessary. |
References
- Chandra, V. et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Li, J. et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives.
- Various Authors. Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem. [Link]
- Wang, L. et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.
- Sodhi, P. et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]
- Wikipedia. Pyrimidine. [Link]
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- Balaji, B. et al. (2013). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue.
- Unspecified Author. 10. Pyrimidines. University of Liverpool. [Link]
- Howe, G. W. & Grenade, N. L. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. Journal of Organic Chemistry, PubMed. [Link]
- Smith, D. M. et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]
- Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
- Roger, A. et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PubMed Central, NIH. [Link]
- Howe, G. W. & Grenade, N. L. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace, Queen's University. [Link]
- Zala, A. et al. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies.
- González-Vera, J. A. et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
- Kumar, A. et al. (2014).
- Various Authors. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Trilleras, J. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Navuluri, C. et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]
- Various Authors. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Chem Help ASAP. (2020).
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- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
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purification of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine by column chromatography
An Application Note and Protocol for the Purification of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine by Column Chromatography
Abstract
This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of this compound via normal-phase column chromatography. This pyrimidine derivative is a crucial intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries. Achieving high purity is paramount for its use in subsequent synthetic steps and for ensuring the integrity of final products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles, step-by-step instructions, and troubleshooting advice to ensure a successful and reproducible purification process.
Introduction and Scientific Context
This compound belongs to the class of sulfonylpyrimidines, which are recognized as privileged structures in medicinal and agricultural chemistry. The methylsulfonyl group at the C2 position of the pyrimidine ring is an excellent leaving group, making the molecule a versatile electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in the synthesis of numerous compounds, including potent herbicides and developmental drugs.[1][2] Given that synthetic routes often yield a crude product containing starting materials, by-products, and other impurities, a robust purification method is essential.
Column chromatography is a fundamental and highly effective technique for the separation and purification of individual compounds from a mixture.[3] The process relies on the differential partitioning of components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[3] For a moderately polar molecule like this compound, normal-phase chromatography using silica gel as the stationary phase is the method of choice. This protocol is optimized to provide high resolution and recovery of the target compound.
Foundational Principles: The "Why" Behind the Method
The success of chromatographic separation hinges on the specific interactions between the analyte, the stationary phase, and the mobile phase. Understanding these interactions is key to designing an effective purification protocol.
The Analyte: this compound
The structure of the target molecule dictates its polarity and, consequently, its chromatographic behavior. Key functional groups include:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to its polarity.
-
Methoxy Group (-OCH₃): An electron-donating group that adds to the molecule's polarity.
-
Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group, significantly increasing the polarity of the molecule and the electrophilicity of the C2 carbon.[1]
Overall, the combination of these groups renders the molecule moderately to highly polar, making it an ideal candidate for normal-phase chromatography.
Stationary Phase Selection: Silica Gel
Silica gel (SiO₂) is the most widely used stationary phase for normal-phase column chromatography.[4][5] Its surface is covered with polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.
-
Causality: The polar functional groups of this compound will interact with the polar silanol groups on the silica gel surface. More polar compounds in the crude mixture will adsorb more strongly to the silica gel and thus move down the column more slowly. Less polar impurities will have weaker interactions and elute faster.
Mobile Phase (Eluent) Selection: A Polarity-Driven Process
The mobile phase is the solvent or solvent mixture that carries the sample through the column. Its role is to desorb the analyte from the stationary phase and move it down the column. The polarity of the mobile phase is a critical parameter that must be optimized.[6][7]
-
Mechanism of Elution: A less polar mobile phase will not effectively compete with the silica gel for interaction with the analyte, resulting in slow or no elution. Conversely, a highly polar mobile phase will cause all compounds, regardless of their polarity, to elute quickly with poor separation.
-
Optimization via Thin-Layer Chromatography (TLC): Before performing column chromatography, it is essential to identify the optimal solvent system using TLC.[3][8] TLC is a rapid and inexpensive method that mimics the separation process of column chromatography on a small scale. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the target compound while maximizing the separation from all impurities. Common solvent systems for compounds of this polarity class are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[9]
Detailed Experimental Protocol
This protocol provides a self-validating system, where preliminary TLC analysis dictates the parameters for the preparative column separation.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Standard Grade, 60 Å, 230-400 mesh |
| Solvents | n-Hexane | HPLC Grade or Distilled |
| Ethyl Acetate | HPLC Grade or Distilled | |
| Dichloromethane (DCM) | HPLC Grade or Distilled (for sample loading) | |
| Apparatus | Glass Chromatography Column | 2-5 cm diameter, 30-50 cm length |
| Separatory Funnel/Solvent Reservoir | To fit column | |
| Round-Bottom Flasks | For sample prep and fraction collection | |
| Test Tubes / Vials | For fraction collection | |
| Rotary Evaporator | For solvent removal | |
| High Vacuum Pump | For final drying | |
| Analytical | TLC Plates | Silica gel 60 F₂₅₄ |
| TLC Developing Chamber | ||
| UV Lamp | 254 nm | |
| Capillary Tubes | For spotting TLC plates |
Step-by-Step Methodology
-
Prepare Sample: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of dichloromethane or ethyl acetate.
-
Spot TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of several TLC plates.
-
Develop Plates: Prepare different mobile phase systems by mixing hexanes and ethyl acetate in varying ratios (e.g., 9:1, 4:1, 7:3, 1:1). Place one TLC plate in each developing chamber containing a different solvent system.
-
Visualize and Analyze: Once the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a 254 nm UV lamp.
-
Select Optimal System: Identify the solvent system that gives the target compound a well-defined spot with an Rf value between 0.2 and 0.4 and shows clear separation from other UV-active impurities. For this compound, a system of 7:3 to 1:1 Hexanes:Ethyl Acetate is a common starting point.
-
Secure the Column: Clamp the chromatography column perfectly vertically to a retort stand. Ensure the stopcock is closed.
-
Initial Packing: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, least polar eluting solvent (e.g., 9:1 Hexanes:Ethyl Acetate) and stir to create a homogenous slurry.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to drain the solvent, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Add more solvent as needed, never allowing the top of the silica bed to run dry.
-
Equilibrate: Once all the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
-
Adsorb Sample: Dissolve the entire crude sample in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the crude sample adsorbed onto silica gel.
-
Load Column: Carefully drain the solvent from the equilibrated column until the solvent level is just at the top of the upper sand layer. Gently add the dry-loaded sample powder to the top of the column, creating a thin, even layer.
-
Finalize: Carefully add another thin layer of sand on top of the sample layer.
-
Begin Elution: Carefully add the initial mobile phase to the column, filling the space above the sand. Open the stopcock to begin the elution process.
-
Apply Pressure (Optional): For faster elution (flash chromatography), positive pressure can be applied to the top of the column using a regulated air or nitrogen line.
-
Gradient Elution: Start with the low-polarity mobile phase determined from TLC (e.g., 8:2 Hexanes:EtOAc). As the elution progresses, gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexanes:EtOAc) to elute more polar compounds. This systematic increase in solvent strength ensures that all compounds are eluted in a reasonable time with optimal separation.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or vials. Keep the fraction sizes consistent (e.g., 10-20 mL each).
-
Spot Fractions on TLC: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture as a reference.
-
Identify Pure Fractions: Develop the TLC plate using the optimized mobile phase. Under UV light, identify the fractions that contain only the spot corresponding to the pure target compound.
-
Combine Fractions: Combine all fractions identified as pure.
-
Remove Solvent: Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
Final Drying: Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.
-
Characterize: Obtain the mass of the pure product and confirm its identity and purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process.
Caption: Workflow for the purification of this compound.
Summary of Key Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent for separation of polar organic molecules.[5] |
| Column Dimensions | 50-100:1 ratio of silica:crude | Ensures sufficient separation capacity. |
| Sample Loading | Dry Loading | Provides sharper bands and better resolution. |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) | A versatile system for polar compounds, allowing fine-tuning of polarity. |
| Initial Rf Target | 0.2 - 0.4 | Provides optimal balance between retention and elution for good separation.[8] |
| Fraction Analysis | TLC with UV (254 nm) visualization | Rapid and effective method for monitoring column effluent. |
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Poor Separation | - Incorrect mobile phase polarity.- Column overloaded.- Column packed unevenly. | - Re-optimize mobile phase with TLC.- Use a larger column or less sample.- Repack the column carefully using the slurry method. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Cracked/Channeling Silica Bed | The column ran dry at some point. | This is often unrecoverable. The column must be repacked. Always keep the silica bed covered with solvent. |
| Broad, Tailing Bands | - Sample is too soluble in the mobile phase.- Interactions with acidic silica. | - Use a less polar solvent for initial elution.- Add a small amount (~0.5%) of triethylamine or acetic acid to the eluent to suppress tailing of basic or acidic compounds, respectively. |
References
- ChemicalBook. (n.d.). This compound, 97%.
- PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. doi: 10.1016/j.jbbm.2006.05.010
- J&K Scientific. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, 98%.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283. doi: 10.1016/s0021-9673(01)00515-5
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Barthels, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 788836. doi: 10.3389/fchem.2021.788836
- Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
Sources
- 1. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Utility of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in the Synthesis of Sulfonylurea Herbicides
Abstract
This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the application of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine as a pivotal intermediate in the manufacturing of sulfonylurea herbicides. Sulfonylureas are a critical class of herbicides that have revolutionized weed control through their high efficacy at low application rates and their specific mode of action.[1][2] They function by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants, thereby halting weed growth.[2][3][4] The 4,6-dimethoxypyrimidine moiety is a key structural feature in many of the most effective commercial sulfonylurea herbicides.[5] This guide details the synthesis of the intermediate itself, followed by specific, field-proven protocols for its use in the synthesis of prominent herbicides such as Nicosulfuron and Rimsulfuron. Emphasis is placed on the causality behind experimental choices, safety protocols, and analytical validation.
The Strategic Importance of the Intermediate
The compound 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (CAS No. 113583-35-0) is a highly valued intermediate in agrochemical synthesis.[6] Its strategic importance is derived from the chemical properties of its structure. The pyrimidine ring, substituted with two methoxy groups, is the core pharmacophore that binds to the ALS enzyme in target weeds.[5] The methylsulfonyl group (-SO₂CH₃) at the 2-position of the pyrimidine ring is an excellent leaving group. This high reactivity allows for efficient nucleophilic substitution reactions, which is the cornerstone of its utility. In the synthesis of sulfonylurea herbicides, this leaving group is displaced by a sulfonamide moiety to form the critical sulfonylurea bridge (-SO₂-NH-CO-NH-), which links the pyrimidine ring to another aromatic or heterocyclic group.
General Synthesis Pathway of the Intermediate
The industrial synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine typically begins with more common precursors and involves a two-step process: substitution followed by oxidation. A common route starts from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which is first reacted with a methoxide source to replace the chlorine atoms, followed by oxidation of the methylthio group to the methylsulfonyl group.[7] An alternative facile synthesis starts with 2-chloro-4,6-dimethoxypyrimidine.[8]
Figure 1: General workflow for a facile synthesis of the target intermediate.
Protocols for Synthesis
Protocol: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Intermediate)
This protocol is adapted from a high-yield, two-step synthesis method that minimizes the use of highly toxic reagents.[8][9]
Step A: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
-
Reagents & Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (100 mmol, 17.5 g)
-
25% Sodium methyl mercaptide solution (107 mmol, 30.1 g)
-
Tetrabutylammonium bromide (Phase-transfer catalyst, 5 mmol, 1.6 g)
-
Methanol (80 mL)
-
Isopropanol and Water (for recrystallization)
-
Reaction flask with condenser, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
Combine 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide, and methanol in the reaction flask.
-
Heat the mixture to 45 °C with stirring.
-
Maintain the reaction temperature between 45-50 °C for 2 hours. An off-white precipitate will form.[8]
-
After the reaction is complete, cool the mixture and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-(methylthio)pyrimidine.
-
Expected yield: ~95%.[8]
-
Step B: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
-
Reagents & Materials:
-
4,6-Dimethoxy-2-(methylthio)pyrimidine (from Step A, 100 mmol, 18.6 g)
-
Sodium tungstate dihydrate (Catalyst, 4.5 mmol, 1.5 g)
-
35% Hydrogen peroxide (H₂O₂) solution (200 mmol, 19.5 g)
-
Acetic acid (25 mL)
-
Reaction flask with a dropping funnel, magnetic stirrer, and water bath.
-
-
Procedure:
-
In the reaction flask, dissolve 4,6-dimethoxy-2-(methylthio)pyrimidine and sodium tungstate dihydrate in acetic acid at room temperature.[8]
-
While stirring vigorously, slowly add the 35% hydrogen peroxide solution via the dropping funnel. Maintain the temperature at 45 °C using a water bath to control the exothermic reaction.
-
After the addition is complete, continue stirring at 55 °C for an additional 4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the white solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
-
| Parameter | Value | Reference |
| Intermediate | 4,6-Dimethoxy-2-(methylthio)pyrimidine | |
| Molecular Formula | C₇H₁₀N₂O₂S | [10] |
| Melting Point | 52.5-53.8 °C | [8] |
| Yield | 95.6% | [8] |
| Final Product | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Molecular Formula | C₇H₁₀N₂O₄S | [5] |
| Melting Point | 126.3-127.7 °C | [8] |
| Yield | 95% | [8] |
Application: Synthesis of Sulfonylurea Herbicides
The primary application of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is as a precursor for sulfonylurea herbicides. The general reaction involves the condensation of a sulfonamide with the pyrimidine intermediate. However, many industrial syntheses utilize the closely related and highly versatile 2-amino-4,6-dimethoxypyrimidine , which is then reacted with a sulfonyl isocyanate or a similar activated species to form the herbicide.[11][12][13]
Protocol: Synthesis of Nicosulfuron
Nicosulfuron is a post-emergence herbicide used to control a wide range of annual and perennial grass weeds in maize.
Reaction Principle: The synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a pre-formed 2-isocyanatosulfonyl-N,N-dimethylnicotinamide intermediate. This reaction directly forms the sulfonylurea bridge.[12]
Figure 2: Condensation step in the synthesis of Nicosulfuron.
Protocol:
-
Reagents & Materials:
-
2-Isocyanatosulfonyl-N,N-dimethylnicotinamide solution (prepared in situ)
-
2-Amino-4,6-dimethoxypyrimidine (e.g., 6.36 g)[12]
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Methanol (for recrystallization)
-
Reaction vessel with temperature control and stirrer.
-
-
Procedure:
-
To the pre-synthesized 2-isocyanatosulfonyl-N,N-dimethylnicotinamide system, add 2-amino-4,6-dimethoxypyrimidine.[12]
-
Maintain the reaction at 40 °C with stirring for approximately 3 hours.[12]
-
Upon completion, pour the reaction solution into a large volume of sodium hydroxide solution to quench the reaction and dissolve the product.
-
Separate the aqueous layer. Acidify the aqueous layer with a sufficient amount of hydrochloric acid solution to precipitate the Nicosulfuron product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from methanol.
-
Dry the final product to obtain Nicosulfuron.
-
| Parameter | Value | Reference |
| Reactant 1 | 2-Isocyanatosulfonyl-N,N-dimethylnicotinamide | [12] |
| Reactant 2 | 2-Amino-4,6-dimethoxypyrimidine | [12] |
| Reaction Temperature | 40-80 °C | [12] |
| Reaction Time | 1-3 hours | [12] |
| Purity (Post-Recrystallization) | >98% | [12] |
| Yield | 92-98% | [12] |
Protocol: Synthesis of Rimsulfuron
Rimsulfuron is a selective, systemic herbicide used for weed control in crops like maize and potatoes.[14][15]
Reaction Principle: A common synthesis route involves the condensation of 3-ethylsulfonyl-2-pyridinesulfonamide with phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[16][17] The carbamate acts as an activated form of the pyrimidine moiety.
Figure 3: Condensation pathway for the synthesis of Rimsulfuron.
Protocol:
-
Reagents & Materials:
-
Procedure:
-
Create a suspension of 3-ethylsulfonyl-2-pyridinesulfonamide and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in acetonitrile.[17]
-
Add DBU to the stirred suspension. The reaction is typically rapid, and stirring is continued for about 15 minutes.[17]
-
Dilute the resulting solution with water.
-
Acidify the mixture with hydrochloric acid to precipitate the crude Rimsulfuron.
-
Collect the solid precipitate by filtration.
-
Wash the product with water and then with ether to remove impurities.
-
Dry the product to obtain Rimsulfuron.
-
| Parameter | Value | Reference |
| Reactant 1 | 3-Ethylsulfonyl-2-pyridinesulfonamide | [17] |
| Reactant 2 | Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | [17] |
| Base/Solvent | DBU / Acetonitrile | [17] |
| Melting Point | 160-162 °C | [17] |
| Yield | ~70% | [17] |
Analytical Quality Control
To ensure the integrity of the synthesis, the final products must be analyzed for purity and identity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of sulfonylurea herbicides.[18]
-
Method: Reverse-phase HPLC with UV detection (typically around 230-240 nm).
-
Confirmation: For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, often using an electrospray ionization (ESI) source.[19][20] This provides molecular weight information, confirming the identity of the synthesized herbicide.
-
Sample Preparation: Samples are typically dissolved in an appropriate organic solvent like acetonitrile or methanol before injection.
Safety and Handling Precautions
Working with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and related synthesis reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[10][21][22]
-
Ventilation: All handling and reactions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21][23]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools.[21][22]
-
Storage: Store the intermediate in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[21][23]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10][21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[24]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[24]
-
Ingestion: Clean mouth with water and get medical attention. Do not induce vomiting.[10][24]
-
Conclusion
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and its close derivatives like 2-amino-4,6-dimethoxypyrimidine are indispensable intermediates in the agrochemical industry. Their well-defined reactivity allows for the efficient and scalable synthesis of a wide array of modern sulfonylurea herbicides. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of these valuable compounds. By understanding the underlying chemical principles, adhering to precise experimental conditions, and prioritizing safety, researchers and drug development professionals can effectively leverage this intermediate to develop next-generation crop protection solutions.
References
- A Review of Analytical Methods for Sulfonylurea Herbicides in Soil. (n.d.). Taylor & Francis Online. [Link]
- A Review of Analytical Methods for Sulfonylurea Herbicides in Soil. (n.d.). Vertex AI Search.
- A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. (2022). Taylor & Francis Online. [Link]
- Trace Analysis of Sulfonylurea Herbicides in Water. (1997).
- Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.).
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (2004).
- The Role of 2-Methanesulfonyl-4,6-Dimethoxypyrimidine in Modern Agrochemical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (2015).
- Sulfonylurea. (n.d.). Wikipedia. [Link]
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Journal of the Indian Chemical Society. [Link]
- Pyrazosulfuron-ethyl (Ref: NC 311). (n.d.). AERU, University of Hertfordshire. [Link]
- Synthetic method of rimsulfuron. (2020).
- Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Rel
- Rimsulfuron. (n.d.). PubChem. [Link]
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. (2008).
- Method for preparing bensulfuron methyl. (2014).
- Preparation method of nicosulfuron original drug. (2020).
- Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia. (1988).
- What Are Sulfonylureas Herbicides? (2023). Stanford Chemicals. [Link]
- Synthesis of Nicosulfuron according to Unger (1996). (n.d.).
- Method for synthesizing nicosulfuron. (2011).
- Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. (2021).
- SYNTHESIS OF ( 14 C 4 PYRIMIDINYL) BENSULFURON METHYL. (1998). Journal of Nuclear Agricultural Sciences. [Link]
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2012).
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2013).
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010).
- 2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in the Synthesis of Advanced Sulfonylurea Herbicides. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Novel form of rimsulfuron, process for its preparation and use thereof. (2016).
- Process for preparing a novel formulation of rimsulfuron and use of the same. (2016).
- bensulfuron-methyl d
- Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (2012).
- The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. (2000).
Sources
- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 2. stanfordchem.com [stanfordchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 12. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US20160235066A1 - Process for preparing a novel formulation of rimsulfuron and use of the same - Google Patents [patents.google.com]
- 16. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
- 17. WO2016155602A1 - Novel form of rimsulfuron, process for its preparation and use thereof - Google Patents [patents.google.com]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 21. echemi.com [echemi.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical and agrochemical agents. The methylsulfonyl group acts as a potent leaving group, making this compound a versatile intermediate for introducing the pyrimidine scaffold via nucleophilic substitution.
The most common and reliable synthetic approach is a two-step process:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of the thioether intermediate, 4-methoxy-6-methyl-2-(methylthio)pyrimidine, by reacting a suitable chloropyrimidine precursor with a methoxide source.
-
Step 2: Oxidation : Selective oxidation of the thioether intermediate to the desired sulfone.
This guide is structured to address potential issues in each of these key stages.
Caption: General two-step synthetic workflow.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Thioether Formation via SNAr
Question: My SNAr reaction to form the thioether intermediate is showing low conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in the methoxylation step is a common issue that can often be traced back to reagent quality, moisture, or reaction conditions.
-
Causality & Explanation: The reaction is a nucleophilic aromatic substitution where the methoxide ion (⁻OCH₃) attacks the electron-deficient pyrimidine ring, displacing the chloride leaving group.[1][2] This process is highly dependent on the nucleophilicity of the methoxide and the absence of competing electrophiles, such as protons from water.
-
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Sodium Methoxide (NaOMe): NaOMe is highly hygroscopic. Exposure to atmospheric moisture will convert it to methanol and NaOH, quenching the active nucleophile. Use freshly opened NaOMe or material that has been properly stored in a desiccator. Consider preparing it fresh from sodium metal and anhydrous methanol for critical experiments.
-
Starting Material: Ensure the purity of your 4-chloro-6-methyl-2-(methylthio)pyrimidine starting material.[3] Impurities can interfere with the reaction.
-
-
Ensure Anhydrous Conditions:
-
Use anhydrous methanol as the solvent. Even small amounts of water can protonate the methoxide, drastically reducing its nucleophilicity. Dry your solvent over molecular sieves if necessary.
-
Flame-dry your glassware under vacuum or an inert atmosphere (N₂ or Ar) before adding reagents.
-
-
Optimize Reaction Temperature & Time:
-
While many substitutions on activated pyrimidines proceed at room temperature, this specific transformation often requires heating to reflux in methanol to achieve a reasonable rate.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a longer reaction time may be required. For guidance on setting up TLC, see the protocols section below.
-
-
Check Stoichiometry: Use a slight excess of sodium methoxide (e.g., 1.1 to 1.2 equivalents) to ensure the reaction is driven to completion.
-
Question: I'm observing side products on my TLC plate. What are they and how can I prevent them?
Answer:
The formation of side products suggests competing reaction pathways.
-
Causality & Explanation: While the C4-chloro group is the target for substitution, harsh conditions or the presence of other nucleophiles could lead to undesired reactions. One potential, though less common, side reaction could involve the displacement of the methylthio group, especially under forcing conditions.[5]
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate (typically reflux in methanol). Overheating can provide the activation energy for less favorable reaction pathways.
-
Purify Starting Materials: As mentioned, impurities in the starting chloro-pyrimidine can lead to a complex product mixture.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions, especially if the reaction mixture is heated for extended periods.
-
Step 2: Oxidation of Thioether to Sulfone
Question: My oxidation reaction is sluggish, and I'm left with unreacted thioether starting material. How can I improve the conversion rate?
Answer:
Incomplete oxidation is typically due to an underperforming oxidizing agent or suboptimal catalytic activity.
-
Causality & Explanation: The oxidation of a thioether to a sulfone proceeds in two stages: thioether → sulfoxide → sulfone. Stopping at the thioether (or sulfoxide) indicates insufficient oxidative power or rate. The use of hydrogen peroxide (H₂O₂) is often catalyzed by a tungstate salt, which forms a potent peroxo-tungstate species in situ.[6][7]
-
Troubleshooting Steps:
-
Activate the Catalyst: Sodium tungstate (Na₂WO₄) is a common and effective catalyst. Ensure it is fully dissolved in the reaction medium (often acetic acid or an aqueous mixture) before adding the hydrogen peroxide.
-
Check H₂O₂ Concentration: Use a fresh bottle of hydrogen peroxide. H₂O₂ decomposes over time, and an older reagent may have a significantly lower concentration than stated on the label. A 30-35% aqueous solution is standard.
-
Optimize Stoichiometry: A molar excess of H₂O₂ is required. Typically, 2.2 to 2.5 equivalents are used to ensure the full conversion of the thioether to the sulfone.
-
Adjust Temperature: The reaction is often mildly exothermic. It can be started at room temperature and then gently heated (e.g., to 50-70°C) to ensure it goes to completion. Monitor the internal temperature to prevent thermal runaways.
-
Consider an Alternative Oxidant: If the H₂O₂/Na₂WO₄ system fails, other powerful oxidants can be used, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[8] However, these are often more expensive and may require different workup procedures.
-
Question: My main product is the sulfoxide, not the desired sulfone. How do I drive the reaction to completion?
Answer:
Formation of the sulfoxide as the major product is a clear sign of incomplete oxidation.
-
Causality & Explanation: The oxidation of the sulfoxide to the sulfone has a higher activation energy than the initial oxidation of the thioether. Insufficient oxidant or non-optimal conditions will cause the reaction to stall at this intermediate stage.
-
Troubleshooting Steps:
-
Increase Oxidant Equivalents: This is the most direct solution. If you used ~1.1 eq of H₂O₂, you likely formed the sulfoxide. Increase the charge to at least 2.2 equivalents.
-
Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period at a slightly elevated temperature (e.g., 60°C) after the initial exotherm subsides. Monitor by TLC until the sulfoxide spot has been completely converted to the sulfone product spot.
-
Ensure Efficient Stirring: The reaction may be biphasic. Vigorous stirring is essential to ensure proper mixing of the organic substrate, aqueous oxidant, and catalyst.
-
| Oxidizing System | Typical Conditions | Yield Potential | Advantages | Disadvantages |
| H₂O₂ / Na₂WO₄ | Acetic Acid, 50-70°C | >90%[6][7] | Cost-effective, environmentally benign (water is the only byproduct). | Can be slow, requires catalyst. |
| m-CPBA | DCM or CHCl₃, 0°C to RT | >90%[8] | Fast, highly effective, predictable. | Potentially explosive, more expensive, chlorinated waste. |
| Oxone® | MeOH/H₂O, RT | High | Stable solid, easy to handle, non-chlorinated. | Requires aqueous workup to remove inorganic salts. |
| Ozone (O₃) | Various Solvents | High | Very "green," no liquid waste from the oxidant itself.[9] | Requires specialized ozone generation equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the overall yield of this synthesis?
A1: The single most critical factor is maintaining anhydrous conditions during the first step (SNAr). The nucleophilicity of sodium methoxide is severely compromised by moisture, leading to incomplete reactions that are difficult to drive to completion later. A failed first step guarantees a low overall yield.
Q2: How can I effectively monitor the progress of each reaction step?
A2: Thin Layer Chromatography (TLC) is the best method.
-
For Step 1 (SNAr): Use a non-polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes). The thioether product will be less polar than the final sulfone but more polar than the starting chloropyrimidine. You should see the starting material spot disappear and a new product spot appear.
-
For Step 2 (Oxidation): Use a more polar system (e.g., 40-50% Ethyl Acetate in Hexanes). You will be able to resolve three distinct spots: the starting thioether (highest Rf), the sulfoxide intermediate (mid Rf), and the final sulfone product (lowest Rf). The reaction is complete when the thioether and sulfoxide spots are no longer visible.
Q3: Are there any safety concerns I should be aware of?
A3: Yes.
-
Sodium Methoxide: Highly caustic and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrogen Peroxide (30%+): Strong oxidizer. Avoid contact with skin and eyes. Do not mix with incompatible materials that could cause rapid decomposition.
-
m-CPBA: Can be shock-sensitive and explosive, especially when impure or upon heating. Always store it refrigerated and handle it with care.
Q4: My final sulfone product is an oil/difficult to crystallize. What purification strategies do you recommend?
A4: If direct crystallization from the workup fails, column chromatography on silica gel is the most reliable purification method. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 20% ethyl acetate/hexanes) and gradually increasing the polarity to elute your product. The sulfone is quite polar and will require a more polar solvent system than its thioether precursor.
Caption: Decision tree for troubleshooting the oxidation step.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine (Thioether)
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous methanol (40 mL).
-
Add sodium methoxide (0.65 g, 12.0 mmol, 1.2 eq) to the methanol and stir until fully dissolved.
-
Add 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.74 g, 10.0 mmol, 1.0 eq).
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (25% EtOAc/Hexanes).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Slowly add water (40 mL) to quench the reaction. A white precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound (Sulfone)
-
To a 100 mL round-bottom flask, add the crude 4-methoxy-6-methyl-2-(methylthio)pyrimidine (1.70 g, 10.0 mmol, 1.0 eq) and glacial acetic acid (30 mL).
-
Add sodium tungstate dihydrate (0.16 g, 0.5 mmol, 0.05 eq) and stir to dissolve.
-
Cool the flask in an ice-water bath. Slowly add 30% aqueous hydrogen peroxide (2.5 mL, ~24.5 mmol, 2.45 eq) dropwise, keeping the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60°C for 2-3 hours.
-
Monitor the reaction by TLC (50% EtOAc/Hexanes) until the starting material and sulfoxide intermediate are consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A white solid should precipitate.
-
Stir for 30 minutes in an ice bath.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the product under high vacuum to yield the final sulfone. Recrystallization from ethanol or isopropanol can be performed for higher purity if needed.
References
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- StackExchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....
- AJC. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- National Institutes of Health (NIH). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- ResearchGate. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- ResearchGate. The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- WIPO Patentscope. Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Methylation of 2-Thiobarbituric Acid
Welcome to the technical support center for researchers working with 2-thiobarbituric acid (TBA). This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the methylation of this versatile heterocyclic compound. We will move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, helping you troubleshoot and optimize your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm trying to methylate 2-thiobarbituric acid but I'm getting a mixture of products instead of the single compound I want. What is happening?
Answer: This is the most common issue researchers face and it stems from the inherent chemical nature of 2-thiobarbituric acid. When deprotonated by a base, 2-thiobarbituric acid forms an ambident nucleophile . This means the negative charge is delocalized across several atoms—specifically the sulfur and the two nitrogen atoms—creating multiple reactive sites for the methyl group to attack.
The primary competition is between methylation on the sulfur atom (S-methylation) to form 2-(methylthio)-4,6-dihydroxypyrimidine and methylation on one or both nitrogen atoms (N-methylation) to form 1-methyl- or 1,3-dimethyl-2-thiobarbituric acid. The product distribution is not random; it is dictated by the reaction conditions you choose.
Caption: Competing methylation pathways of 2-thiobarbituric acid.
Q2: How can I control whether the methylation occurs on the sulfur (S) or nitrogen (N) atom?
Answer: Controlling the regioselectivity of this reaction is a classic application of the Hard and Soft Acids and Bases (HSAB) principle .[1][2] This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.
-
The sulfur atom of the thioamide group is a soft nucleophile because its electrons are large, diffuse, and easily polarizable.
-
The nitrogen atoms are harder nucleophiles due to the higher electronegativity and less polarizable nature of nitrogen compared to sulfur.
Therefore, you can direct the reaction by choosing a "hard" or "soft" methylating agent (which is a Lewis acid, or electrophile).
| Nucleophilic Site | HSAB Character | Preferred Methylating Agent (Electrophile) | Example Reagents | Expected Major Product |
| Sulfur (S) | Soft | Soft | Methyl iodide (CH₃I), Methyl bromide (CH₃Br) | S-methyl-2-thiobarbituric acid |
| Nitrogen (N) | Hard | Hard | Dimethyl sulfate ((CH₃)₂SO₄), Dimethyl carbonate | N-methyl-2-thiobarbituric acid |
Expert Insight: The choice of methylating agent is the single most critical factor for controlling N vs. S selectivity. For selective S-methylation, methyl iodide is often the reagent of choice. If N-methylation is desired, dimethyl sulfate is a more reliable option.[3][4]
Q3: I used methyl iodide, expecting S-methylation, but I still see some N-methylated product. How can I further improve selectivity?
Answer: While the methylating agent is key, other reaction parameters significantly influence the outcome. The solvent and base play crucial roles in modulating the nucleophilicity of the S and N atoms.[5][6]
Troubleshooting Guide to Enhance S-Methylation Selectivity:
| Parameter | Recommendation for S-Methylation | Causality & Explanation |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetone. | Aprotic solvents do not engage in strong hydrogen bonding with the nitrogen atoms. This leaves the nitrogen atoms less solvated and sterically available, but it also enhances the nucleophilicity of the "naked" soft sulfur anion, allowing it to react faster (kinetic control). In contrast, protic solvents (like ethanol or methanol) can solvate the anion via hydrogen bonds, potentially favoring the thermodynamically more stable N-methyl product.[7] |
| Base | Use a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). | Strong bases like sodium ethoxide or sodium hydride create a fully dissociated anion, which can equilibrate between its resonance forms. A milder, heterogeneous base can generate the anion in situ at a lower concentration, often favoring the kinetically preferred S-attack before thermodynamic equilibration to the N-anion can occur.[8][9] |
| Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). | S-alkylation is generally the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster. N-alkylation often leads to a more thermodynamically stable product. By keeping the temperature low, you provide enough energy for the kinetic pathway to proceed but limit the energy available for the system to overcome the higher activation barrier of the reverse reaction or proceed to the thermodynamic product. |
Q4: My goal is the N,N'-dimethyl product, but my yields are low and I get a mix of mono-methylated compounds. What should I do?
Answer: To achieve complete N,N'-dimethylation, you need to push the reaction conditions to overcome the initial methylation steps and ensure the second nitrogen is also alkylated.
Protocol for Maximizing N,N'-Dimethylation:
-
Choose a Hard Methylating Agent: Use dimethyl sulfate ((CH₃)₂SO₄), as it preferentially targets the nitrogen atoms.
-
Use Stoichiometric Excess: Employ at least 2.2 to 2.5 equivalents of the methylating agent to ensure there is enough reagent to react with both nitrogen sites on all TBA molecules.
-
Use a Strong Base: A strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent (e.g., THF for NaH, ethanol for NaOEt) is necessary to fully deprotonate both N-H protons. Use at least 2.5 equivalents of the base.[10]
-
Increase Temperature: Refluxing the reaction mixture is often necessary to drive the reaction to completion and ensure the second, less reactive N-anion is methylated.[10]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material and the mono-methylated intermediates. The reaction is complete only when these spots are gone and only the spot for the final product remains.
Caption: A logical workflow for troubleshooting methylation reactions.
Q5: My S-methylated product seems to be disappearing or my yield is unexpectedly low, even when the reaction appears to go to completion. Could it be unstable?
Answer: Yes, this is a distinct possibility. The S-methyl group in 2-(methylthio)-4,6-dihydroxypyrimidine can be susceptible to hydrolysis , particularly during aqueous workup or purification, especially if conditions become too acidic or basic.[11][12] The hydrolysis product is the starting 2-thiobarbituric acid.
Troubleshooting Hydrolysis:
-
Workup Conditions: When neutralizing your reaction, do so carefully and avoid strongly acidic or basic pH for prolonged periods. Aim for a neutral pH range (6-8) during extraction.
-
Purification: If performing column chromatography, ensure your silica gel is neutral. Use buffered mobile phases if necessary. Avoid leaving the product on the column for extended periods.
-
Storage: Store the purified S-methylated product in a dry, cool environment. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.
Experimental Protocols
Protocol 1: Selective S-Methylation of 2-Thiobarbituric Acid
This protocol is designed to favor the kinetic product by using a soft electrophile and controlled conditions.
-
Reactant Preparation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-thiobarbituric acid (1.0 eq).
-
Add anhydrous DMF (or acetone) to create a suspension (approx. 0.2 M concentration).
-
Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).
-
-
Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane). The product spot should be less polar than the starting material.
-
-
Workup and Isolation:
-
Once the starting material is consumed, filter the reaction mixture to remove the K₂CO₃.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
-
Protocol 2: Characterization and Isomer Identification
It is crucial to confirm the structure of your product. ¹H NMR spectroscopy is the most definitive method.
-
S-Methyl Product (2-(methylthio)-4,6-dihydroxypyrimidine):
-
Look for a sharp singlet corresponding to the S-CH₃ group. This peak typically appears around δ 2.5-2.7 ppm .
-
You will also observe broad peaks for the N-H protons (which can exchange with D₂O) and the C5-H₂ protons.
-
-
N-Methyl Product (1-methyl-2-thiobarbituric acid):
-
The N-CH₃ singlet will appear further downfield, typically around δ 3.3-3.5 ppm .
-
-
N,N'-Dimethyl Product (1,3-dimethyl-2-thiobarbituric acid):
-
You will see a single, larger singlet (integrating to 6H) for the two equivalent N-CH₃ groups, also around δ 3.3-3.5 ppm .
-
References
- Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.1963, 85 (22), 3533–3539. [Link]
- Chemistry LibreTexts. Hard and Soft Acids and Bases. 2021. [Link]
- Wikipedia. HSAB theory. [Link]
- AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]
- Paweł, S., & Małgorzata, S. Hydrolysis of N- and S-monomethyl derivatives of 2-thiophenobarbital. Acta Pol. Pharm.2007, 64(3), 223-230. [Link]
- Freitas, M. S., et al. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega2020, 5 (4), 1735–1744. [Link]
- Gaikar, V. G., & Sharma, M. M. New strategies for separations through reactions. Pramana1987, 29 (5), 465-481. [Link]
- Hoyt, E. A., et al. An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations.
- Tarladgis, B. G., et al. The thiobarbituric acid (TBA) reaction in foods: a review. Crit. Rev. Food Sci. Nutr.1998, 38(4), 315-330. [Link]
Sources
- 1. HSAB theory - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of N- and S-monomethyl derivatives of 2-thiophenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Oxidation Conditions for Methylthiopyrimidines
Welcome to the technical support center for the synthesis and optimization of pyrimidine sulfoxides and sulfones. This guide is designed for researchers, scientists, and drug development professionals actively working with methylthiopyrimidine derivatives. As key intermediates in the synthesis of numerous pharmacologically active compounds, the controlled oxidation of the methylthio group is a critical transformation.[1] This resource provides in-depth, field-proven insights into optimizing these reactions, troubleshooting common issues, and understanding the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions regarding the oxidation of methylthiopyrimidines.
Q1: What are the primary products of methylthiopyrimidine oxidation, and why are they important?
The oxidation of a methylthiopyrimidine sequentially yields two key products: the corresponding 2-(methylsulfinyl)pyrimidine (sulfoxide) and the 2-(methylsulfonyl)pyrimidine (sulfone) . The sulfur atom is first oxidized from a sulfide to a sulfoxide, which can then undergo further oxidation to the sulfone.
These oxidized derivatives are highly valuable in medicinal chemistry. The methylsulfonyl group, in particular, is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions at the C2-position of the pyrimidine ring. This allows for the introduction of a wide variety of functional groups, a common strategy in the synthesis of drug candidates.[1][2]
Q2: How do I control the reaction to selectively produce the sulfoxide versus the sulfone?
Selectivity is the primary challenge in this transformation and is dictated by controlling the power of the oxidizing system. The sulfoxide is an intermediate on the path to the sulfone, and over-oxidation is a common issue.[3][4] The key to selectivity lies in the careful manipulation of three main parameters:
-
Stoichiometry of the Oxidant: For the sulfoxide, use of ~1.0-1.2 equivalents of the oxidizing agent is recommended. For the sulfone, 2.2 equivalents or more are typically required.[5][6]
-
Reaction Temperature: Lower temperatures (e.g., ≤ 0 °C) decrease the rate of the second oxidation step more significantly than the first, favoring sulfoxide formation.[3] Higher temperatures promote the formation of the fully oxidized sulfone.
-
Choice of Oxidant: Some oxidants are inherently more aggressive than others. Milder conditions and reagents favor the sulfoxide.
Q3: What are the most common and effective oxidizing agents for this transformation?
Several oxidants can be employed, each with distinct advantages and disadvantages. The choice depends on the desired product (sulfoxide or sulfone), substrate reactivity, and scalability requirements.
| Oxidizing Agent | Typical Use | Advantages | Disadvantages | Safety Considerations |
| m-CPBA (meta-Chloroperbenzoic acid) | Sulfoxides & Sulfones | Highly effective, predictable, and well-documented.[7] Soluble in many organic solvents. | Can be explosive when pure (>72%); commercial grades contain m-chlorobenzoic acid, which requires removal during workup.[8] Can be difficult to handle on a large scale. | Strong oxidizing agent; may cause fire. Handle with care and store refrigerated.[7] |
| Oxone® (Potassium peroxomonosulfate) | Primarily Sulfones | Inexpensive, stable, solid, and environmentally friendly.[9][10][11] Byproducts are inorganic salts, easily removed with an aqueous wash. | Often requires biphasic solvent systems (e.g., water/acetone) which can complicate reactions with water-sensitive substrates.[1][9] Can be less selective for sulfoxides. | Strong oxidant. Avoid contact with combustible materials. The reaction can be acidic.[11] |
| **Hydrogen Peroxide (H₂O₂) ** | Sulfoxides & Sulfones | "Green" oxidant, with water as the only byproduct.[4] Inexpensive and readily available. | Often requires a catalyst (e.g., sodium tungstate) or acidic conditions to be effective.[12][13] Can be difficult to control selectivity.[4] | Concentrated solutions are highly corrosive and can decompose violently. Use appropriate PPE. |
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted to directly address specific experimental challenges.
Issue 1: Over-oxidation to Sulfone When Targeting the Sulfoxide
-
Question: My goal was to synthesize the methylsulfinylpyrimidine (sulfoxide), but my analysis shows a significant amount of the methylsulfonylpyrimidine (sulfone). What caused this and how can I fix it?
-
Root Cause Analysis: The sulfoxide product is itself susceptible to oxidation, and the rate of this second oxidation step can be competitive with the first. This issue typically arises from conditions that are too harsh.
-
Solutions & Scientific Rationale:
-
Reduce Oxidant Stoichiometry: Begin with precisely 1.0 equivalent of your oxidant. If conversion is incomplete, add small increments (e.g., 0.05 eq) and monitor closely by TLC. This prevents an excess of oxidant from being present when the sulfoxide concentration is high.
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. According to transition state theory, the higher activation energy of the second oxidation (sulfoxide to sulfone) makes it more sensitive to temperature changes. Lowering the temperature disproportionately slows this unwanted second step.[3]
-
Control the Rate of Addition: Add the oxidant solution dropwise over an extended period (e.g., 30-60 minutes) using an addition funnel. This maintains a low instantaneous concentration of the oxidant, favoring the initial, faster reaction with the starting sulfide.
-
Change Your Oxidant: If using a powerful oxidant like m-CPBA, consider a milder system. While less common for pyrimidines, reagents like sodium periodate (NaIO₄) are known for selectively producing sulfoxides from sulfides.
-
Issue 2: Incomplete or Stalled Reaction
-
Question: I've run my reaction for several hours, but TLC analysis shows a large amount of unreacted methylthiopyrimidine. Why did the reaction stop?
-
Root Cause Analysis: A stalled reaction can be due to insufficient active oxidant, poor substrate solubility, or excessively mild conditions.
-
Solutions & Scientific Rationale:
-
Verify Oxidant Activity: Peroxy acids like m-CPBA can degrade upon storage. It is good practice to titrate a sample to determine the exact concentration of the active oxidant before use.[8] For Oxone, ensure it has been stored in a dry environment, as it can lose activity if exposed to moisture.[10]
-
Improve Solubility: Ensure your methylthiopyrimidine substrate is fully dissolved. If it is not, the reaction is limited by the rate of dissolution. Consider a different solvent or solvent mixture. For Oxone oxidations, which often use a water/acetone mixture, vigorous stirring is essential to maximize the interfacial area between the aqueous oxidant and the organic substrate.[1][9]
-
Increase Temperature Incrementally: If the reaction is clean but slow at a low temperature, allow it to warm slowly (e.g., from 0 °C to room temperature) while monitoring by TLC. This can provide the necessary activation energy to push the reaction to completion.
-
Add More Oxidant: If you have confirmed the presence of active oxidant and solubility is not an issue, the initial charge may have been insufficient. Add another 0.1-0.2 equivalents of the oxidant and monitor the reaction's progress.
-
Issue 3: Complex Product Mixture & Purification Challenges
-
Question: My reaction produced the desired product, but it's contaminated with starting material and byproducts. Standard column chromatography is leading to product degradation. How can I purify my compound?
-
Root Cause Analysis: Sulfoxides can be sensitive to both acidic and basic conditions, and silica gel for chromatography can be sufficiently acidic to cause degradation.[14] Furthermore, the polarities of the sulfide, sulfoxide, and sulfone can be very similar, making chromatographic separation difficult.
-
Solutions & Scientific Rationale:
-
Optimize the Workup:
-
For m-CPBA reactions , a wash with a mild base (e.g., saturated aqueous sodium bicarbonate) will extract the acidic m-chlorobenzoic acid byproduct.
-
For Oxone reactions , a simple aqueous wash will remove the potassium sulfate salts.
-
-
Attempt Crystallization: If your product is a solid, crystallization is often the best method for obtaining high purity material and is highly scalable.[14] Experiment with different solvent/anti-solvent systems (e.g., Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, Ethanol/Water).
-
Modify Chromatographic Conditions: If chromatography is necessary, try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral base like triethylamine (e.g., 1% triethylamine in your eluent). Alternatively, use a less acidic stationary phase like neutral alumina.[14]
-
pH-Based Precipitation (for Sulfones): In some cases, sulfones can be purified by dissolving the crude reaction mixture in an acidic aqueous medium, filtering to remove insoluble impurities, and then carefully neutralizing the solution with a base to a pH of 5-8, which can cause the pure sulfone to precipitate.[2][15]
-
Section 3: Key Experimental Protocols & Workflows
These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol A: Selective Oxidation to 2-(Methylsulfinyl)pyrimidine with m-CPBA
-
Dissolution: Dissolve the 2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Preparation: In a separate flask, dissolve m-CPBA (1.1 eq, ~70-77% purity) in the same solvent.
-
Slow Addition: Add the m-CPBA solution to the stirred substrate solution dropwise via an addition funnel over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of ethyl acetate:hexanes as eluent). The sulfoxide product should be more polar (lower Rf) than the starting sulfide.
-
Quenching & Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 10 minutes. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or careful column chromatography on deactivated silica gel.
Protocol B: Oxidation to 2-(Methylsulfonyl)pyrimidine with Oxone
This protocol is adapted from established procedures.[1][9]
-
Dissolution: In a round-bottom flask, stir a mixture of the 2-(methylthio)pyrimidine (1.0 eq, 5 mmol) and acetone (20 mL).
-
Oxidant Preparation: In a separate beaker, dissolve Oxone® (2.5 eq, 12.5 mmol) in deionized water (20 mL).
-
Addition: Add the Oxone solution slowly to the vigorously stirred substrate solution at room temperature.
-
Monitoring: Allow the reaction to stir for 4-6 hours. Monitor the consumption of the starting material by TLC. The sulfone product is often a solid that may precipitate during the reaction.
-
Isolation: Once the reaction is complete, isolate the solid product by filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with water to remove inorganic salts, followed by a small amount of cold acetone or ether.
-
Drying: Dry the purified solid product under vacuum.
General Experimental Workflow
The following diagram illustrates the typical decision-making process and workflow for oxidizing a methylthiopyrimidine.
Caption: A typical experimental workflow for methylthiopyrimidine oxidation.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common experimental problems.
Caption: A decision tree for troubleshooting common oxidation issues.
References
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Taylor & Francis Online. [Link]
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. (n.d.).
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2017). Taylor & Francis Online. [Link]
- Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. (2025). Synlett. [Link]
- Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. (n.d.).
- Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybd
- Selective Oxidation of Organosulphides using m-CPBA as oxidant. (2016). Der Pharma Chemica. [Link]
- Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
- The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983). Australian Journal of Chemistry. [Link]
- ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. (n.d.). NCBI Bookshelf. [Link]
- Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. (2013). Frontiers in Microbiology. [Link]
- Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. (2010). Molbank. [Link]
- Standard Methods: 4500-S2- F: Sulfide by Iodometry. (n.d.). Standard Methods Online. [Link]
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.).
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. [Link]
- Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. (n.d.). PubMed Central. [Link]
- meta-Chloroperoxybenzoic acid. (n.d.). Wikipedia. [Link]
- The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (n.d.).
- Analytical Strategies for the Detection of Sulfide: A Review | Request PDF. (2025).
- mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... (n.d.).
- m-CPBA (meta-chloroperoxybenzoic acid). (2011). Master Organic Chemistry. [Link]
- How to purify a sulfone and sulfide sulfoxide without a column? (n.d.).
- Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. (n.d.). Cairo University. [Link]
- Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
- Oxone, Potassium peroxomonosulfate. (n.d.). Organic Chemistry Portal. [Link]
- Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. (n.d.). PubMed Central. [Link]
- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (n.d.).
- 2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. [Link]
- Journey Describing Applications of Oxone in Synthetic Chemistry | Request PDF. (n.d.).
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). MDPI. [Link]
- Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combin
- Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. (n.d.). PubMed Central. [Link]
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc. [Link]
- A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.).
- Reagent: Oxone preparation & reactivity by Dr. Tanmoy Biswas. (2022). YouTube. [Link]
- Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
- Process for the formation and purification of aromatic sulfones. (n.d.).
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Technical Support Center: Scaling Up 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine Production
Introduction: 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its utility stems from the electron-withdrawing sulfonyl group, which activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), making it an excellent leaving group.[1] The synthesis, particularly the oxidation of the thioether precursor, presents significant challenges during scale-up from the laboratory to pilot plant or manufacturing scale. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers and process chemists in navigating these challenges.
Section 1: Overview of the Synthetic Pathway
The most common and industrially viable route to this compound involves a two-step process starting from a chloropyrimidine precursor.
-
Nucleophilic Substitution (Thioether Formation): 4-Chloro-6-methyl-2-(methylthio)pyrimidine is reacted with sodium methoxide to yield 4-Methoxy-6-methyl-2-(methylthio)pyrimidine.
-
Oxidation: The intermediate thioether is then oxidized to the final sulfone product. This step is the most critical and hazardous phase of the synthesis, requiring careful control of reaction conditions.[2][3]
Sources
purification issues of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and solutions
An In-depth Technical Guide to the Purification of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Welcome to the Technical Support Center for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require the highest standards of purity for their applications. As a key building block in the synthesis of numerous herbicides and pharmaceuticals, its purity is paramount to ensure reliable downstream reactions, final product efficacy, and safety.[1][2]
This document provides field-proven insights and validated protocols to address common purification challenges, presented in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process, offering causal explanations and step-by-step solutions.
Q1: My final product has a low and/or broad melting point after initial isolation. What are the likely impurities and how can I remove them?
A low or broad melting point is a primary indicator of impurities. For 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, which should appear as a white crystalline solid with a melting point in the range of 128-146°C, deviations suggest the presence of residual starting materials, intermediates, or side-products.[1][3]
Common Impurities & Their Origin:
-
Unreacted Precursor: 4,6-Dimethoxy-2-(methylthio)pyrimidine, the direct precursor, may be present if the oxidation reaction is incomplete.[4]
-
Chloro-Intermediates: If the synthesis starts from chlorinated pyrimidines, residual compounds like 4-chloro-6-methoxy-2-(methylthio)pyrimidine or 4,6-dichloro-2-(methylthio)pyrimidine can persist due to incomplete methoxylation. Notably, certain chloro-impurities have been identified as potent allergens, making their removal a critical safety issue.[5]
-
Hydrolysis Byproducts: During oxidation in aqueous-acidic media, side reactions can lead to the formation of more polar, water-soluble byproducts such as 2-hydroxy-4-(methylsulfonyl)-6-methoxy- and 6-hydroxy-2-(methylsulfonyl)-4-methoxy-1,3-pyrimidine.[2]
Solution Workflow:
A multi-step purification strategy is highly effective. A patented "one-pot" purification method provides an excellent first-line defense against hydrolysis byproducts, followed by recrystallization for removing less polar impurities.[2][6]
Protocol 1: Purification by pH Adjustment
This protocol is designed to separate the poorly water-soluble desired product from water-soluble hydrolyzed by-products.[2]
-
Setup: Place your aqueous-acidic reaction mixture from the oxidation step in a suitable reaction vessel equipped with a stirrer and pH meter.
-
Neutralization: While stirring, slowly add an aqueous base (e.g., 30% sodium hydroxide solution) dropwise. Monitor the pH closely.
-
pH Targeting: Continue adding the base until the mixture reaches a stable pH between 5 and 8 (a target of 6-7 is often optimal).
-
Precipitation: Stir the resulting suspension at a controlled temperature (e.g., 20°C to 80°C) for 1 to 3 hours to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. The more polar, hydrolyzed impurities will remain in the aqueous filtrate.
-
Washing: Wash the filter cake with water to remove any remaining soluble impurities and salts.
Q2: Thin-Layer Chromatography (TLC) of my product shows multiple spots. How do I interpret this and choose a purification method?
TLC is an indispensable tool for assessing purity and guiding purification. The number of spots corresponds to the number of components, and their retention factor (Rf) values indicate their relative polarities.
-
Interpretation: The desired product, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, is moderately polar.
-
Spots with lower Rf (closer to the baseline): These are more polar than your product, likely corresponding to hydrolysis byproducts.
-
Spots with higher Rf (closer to the solvent front): These are less polar, likely corresponding to the unreacted precursor (4,6-dimethoxy-2-methylthiopyrimidine) or chloro-intermediates.
-
Choosing a Method based on TLC:
| Impurity Profile on TLC | Recommended Purification Method | Rationale |
| One major spot (product) with faint, close-running spots | Recrystallization | Ideal for removing small amounts of impurities with slightly different solubilities. |
| Multiple distinct spots with significant separation (ΔRf > 0.2) | Recrystallization or Extraction | A well-chosen recrystallization solvent or liquid-liquid extraction can effectively separate compounds with different polarities.[7] |
| Multiple spots that are close together or streaking | Column Chromatography | Provides the highest resolving power to separate compounds with very similar polarities that cannot be resolved by recrystallization.[8] |
Q3: My product is off-white or yellow. How can I remove colored impurities?
Colored impurities often arise from degradation or complex side reactions. While typically present in trace amounts, they are visually undesirable and can indicate underlying purity issues.
Solution: Activated Carbon Treatment & Recrystallization
Activated carbon is highly effective at adsorbing large, colored organic molecules.[9]
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the impure, colored product in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, methanol).[5][10]
-
Carbon Addition: Add a small amount of activated carbon (decolorizing charcoal), typically 1-2% of the product's weight. Caution: Using too much carbon can lead to significant product loss due to co-adsorption.
-
Heating: Stir the mixture at an elevated temperature (just below the solvent's boiling point) for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step must be done while the solution is hot to prevent premature crystallization of the product.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended recrystallization solvents for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine?
The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Suitability & Notes | Reference |
| Ethanol | An excellent and commonly used solvent. Provides good crystal formation upon cooling. | [10] |
| Methanol | Also a good choice, similar to ethanol. May be slightly more soluble in methanol, requiring cooling to lower temperatures for high recovery. | [5] |
| Dichloromethane (DCM) | Effective for obtaining single crystals for analysis. Due to its volatility, it's often used in a slow evaporation setup rather than traditional cooling crystallization. | [8] |
| Ethyl Acetate / Water | Used in extractive workups to partition the product into the organic layer and wash away water-soluble impurities. The ethyl acetate layer can then be concentrated and the product recrystallized. | [7] |
Q2: What are the standard conditions for column chromatography purification?
For challenging separations where recrystallization is insufficient, flash column chromatography is the method of choice.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Eluent System: A solvent system with tunable polarity is required. A gradient of hexane/ethyl acetate or dichloromethane/acetone is a good starting point.
-
Begin with a low polarity mobile phase (e.g., 100% Dichloromethane) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., by adding acetone) to elute your target compound. A specific literature procedure successfully used pure acetone as the eluent after loading the reaction mixture directly onto the column.[8]
-
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often leads to better separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm both purity and structural identity.[3]
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A pure sample should show a single major peak, with purity typically expected to be ≥98%.[3]
-
Melting Point: A sharp melting point within the literature range (e.g., 129-133 °C) is a strong indicator of high purity.[4][11]
-
-
Structural Confirmation:
Q4: What are the proper storage conditions for the purified compound?
To ensure long-term stability, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine should be stored in a tightly sealed container to protect it from light and moisture. For optimal stability, storage at 2-8°C is recommended.[3] Under these conditions, the compound is stable for up to 24 months.[3]
References
- Fun, H. K., et al. (2008). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2441.
- Xu, D., et al. (2010). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 54(3), 342-344.
- Bottcher, A., et al. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. U.S. Patent No. 6,693,194 B2.
- Zhang, J., et al. (2012). Method for preparing 4,6-dimethoxy-2-methanesulfonyl pyrimidine. Chinese Patent No. CN101747283B.
- ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Von-der-Ohe, G., et al. (2001). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Australian Patent No. AU2001289701B2.
- PrepChem.com. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column.
- Indian Patents. (n.d.). A PROCESS FOR PREPARING 4,6-DIMETHOXY-2-(METHYLSULFONYL)-1,3-PYRIMIDINE.
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- 4. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
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Technical Support Center: Greener Synthesis of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Introduction: Welcome to the technical support center for the synthesis of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine. This molecule is a critical intermediate in the agrochemical industry, particularly for producing advanced herbicides.[1] However, traditional synthetic routes often rely on highly toxic and environmentally damaging reagents, such as dimethyl sulfate and phosphorus oxychloride.[2][3] This guide provides researchers, scientists, and drug development professionals with practical, field-proven troubleshooting advice and frequently asked questions (FAQs) to facilitate the adoption of safer, more sustainable synthetic methodologies. Our focus is on replacing hazardous chemicals without compromising yield or purity, aligning with the principles of green chemistry.[4][5][6]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Methylation Step: Avoiding Genotoxic Reagents
Question 1: My current protocol for converting the 2-thio intermediate uses dimethyl sulfate (DMS). I'm concerned about its toxicity. What are safer, validated alternatives?
Answer: Your concern is well-founded. Dimethyl sulfate is classified as a probable human carcinogen and is extremely hazardous, with toxic effects that can be delayed after exposure.[7][8][9] Fortunately, several effective and significantly safer methylating agents can be substituted for DMS in this synthesis.
The Underlying Issue with Dimethyl Sulfate: DMS is a potent methylating agent due to the sulfate group being an excellent leaving group. However, this high reactivity also allows it to alkylate biological macromolecules like DNA, leading to mutagenic and carcinogenic effects.[7][10] The goal is to replace it with an agent that is still electrophilic enough to methylate the thiopyrimidine but has a much lower toxicity profile.
Recommended Alternatives & Protocols:
-
Dimethyl Carbonate (DMC): A non-toxic, environmentally benign reagent. Its byproducts are methanol and carbon dioxide. While less reactive than DMS, its efficacy can be enhanced with appropriate catalysts or conditions.[11][12]
-
Chloromethane: A gas that can be bubbled through the reaction mixture. It is considered more environmentally friendly and less toxic than DMS.[3]
-
Methylboronic Acid: A safe, stable, and easy-to-handle solid that can be used for O-methylation under aerobic copper-catalyzed conditions.[11]
Experimental Protocol: Methylation using Chloromethane
This protocol is adapted from a greener synthesis pathway for a related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, and demonstrates the replacement of DMS.[3]
-
Step 1: Reaction Setup: In a pressure-rated reaction vessel, combine your 2-thio-4-methoxy-6-methylpyrimidine precursor, a suitable base (e.g., potassium carbonate), and a solvent like DMF.
-
Step 2: Reagent Addition: Seal the vessel and introduce chloromethane gas to the desired pressure.
-
Step 3: Reaction: Heat the mixture (e.g., to 80-100°C) and maintain with stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Step 4: Work-up: After cooling and venting the excess chloromethane, the product can be isolated through standard extraction and purification procedures.
Expert Insight: The choice of solvent and base is crucial when using less reactive methylating agents like DMC or chloromethane. Phase-transfer catalysts can sometimes be employed to improve reaction rates, particularly with DMC.[13]
Chlorination Step: Replacing Phosphorus Oxychloride
Question 2: Traditional syntheses of pyrimidine cores often use phosphorus oxychloride (POCl₃) for chlorination. This reagent is highly corrosive and moisture-sensitive. How can I design a synthesis that avoids it?
Answer: Phosphorus oxychloride is a hazardous dehydrating and chlorinating agent that reacts violently with water and is highly corrosive to tissues.[14][15] Green chemistry principles encourage re-evaluating the synthetic route to eliminate the need for such reagents entirely.
The Causality Behind Avoiding POCl₃: The primary hazard of POCl₃ stems from its high reactivity, which makes it effective but also dangerous to handle.[14] Greener approaches often involve starting with precursors that already contain the necessary functionalities or using milder reagents that don't produce as much hazardous waste.[16]
Recommended Strategy: Route Modification
Instead of a synthesis pathway that requires the chlorination of a pyrimidone or dihydroxypyrimidine intermediate, a more sustainable approach is to start from a pre-chlorinated building block. For instance, a documented facile synthesis of a similar compound begins with 2-chloro-4,6-dimethoxypyrimidine.[2] By analogy, your synthesis could start with a commercially available or synthesized chlorinated pyrimidine, thereby circumventing the use of POCl₃.
Conceptual Workflow Comparison:
Expert Insight: While this approach shifts the burden of the chlorination step, sourcing pre-functionalized starting materials from commercial suppliers who specialize in large-scale, controlled synthesis is often a safer and more environmentally sound strategy for a research or development lab.
Oxidation Step: Clean and Efficient Conversion
Question 3: I am oxidizing the 2-(methylthio)pyrimidine to the final 2-(methylsulfonyl)pyrimidine. My current method generates significant waste. Is there a cleaner oxidation protocol?
Answer: Absolutely. The oxidation of the methylthio group to the methylsulfonyl group is a critical step where green chemistry principles can be readily applied. Traditional oxidants can be harsh and non-selective. A highly efficient and clean alternative is the use of hydrogen peroxide catalyzed by sodium tungstate.
Why this Method is Greener: This method uses hydrogen peroxide, whose only byproduct is water, making it an exceptionally clean oxidant. Sodium tungstate is an effective catalyst for this transformation, allowing the reaction to proceed under mild conditions with high yield.[2][17]
Experimental Protocol: Catalytic Oxidation with H₂O₂
This protocol is based on a reported high-yield synthesis.[17]
-
Step 1: Reaction Setup: In a round-bottom flask, create a mixture of your 4-Methoxy-6-methyl-2-(methylthio)pyrimidine, sodium tungstate dihydrate (e.g., 4-5 mol%), a phase-transfer catalyst like tetrabutylammonium bromide (optional, but recommended), and a solvent such as acetic acid.
-
Step 2: Oxidant Addition: While stirring vigorously at room temperature, slowly add a 35% aqueous solution of hydrogen peroxide. An exotherm may be observed, so controlled addition is key. Maintain the temperature around 45°C.
-
Step 3: Reaction: After the addition is complete, continue stirring and heat the mixture to around 55°C for an additional 4 hours or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Step 4: Isolation: Cool the reaction mixture in an ice bath. The product often precipitates and can be collected by filtration, washed with cold water, and dried. This procedure frequently yields a product of high purity, sometimes negating the need for column chromatography.[2]
Expert Insight: An alternative green oxidant is ozone, which can improve oxidation efficiency and greatly reduce aqueous waste since water is not generated in the process.[18]
Summary of Safer Reagent Alternatives
| Synthesis Step | Traditional Toxic Reagent | Hazard Profile | Greener Alternative(s) | Key Advantages |
| Methylation | Dimethyl Sulfate (DMS) | Probable human carcinogen, highly toxic, corrosive.[7][9] | Dimethyl Carbonate (DMC), Chloromethane, Methylboronic Acid.[3][11][12] | Low toxicity, environmentally benign byproducts, increased safety. |
| Chlorination | Phosphorus Oxychloride (POCl₃) | Highly corrosive, reacts violently with water, toxic fumes.[14] | Synthetic Route Modification (use of pre-chlorinated intermediates). | Complete avoidance of the hazardous reagent and associated risks. |
| Oxidation | Harsh/unselective oxidants | Produces toxic byproducts and significant waste streams. | Hydrogen Peroxide (with Na₂WO₄ catalyst), Ozone.[2][18] | High atom economy, water as a byproduct (H₂O₂), reduced waste. |
Greener Synthesis Workflow
The following diagram illustrates a recommended, safer workflow for the synthesis of this compound, incorporating the non-toxic alternatives discussed.
By implementing these greener alternatives, laboratories can significantly reduce risks to personnel and minimize their environmental footprint, contributing to a more sustainable chemical industry.[6][19]
References
- BenchChem. (n.d.). Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols.
- Abcam. (n.d.). Sodium azide: Uses, safety and sustainable alternatives.
- RASĀYAN J. Chem. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. 16(3).
- Patil, P., Ansari, A., Tauro, S. J., & Nadar, S. (2023). Green Recipes for Pyrimidine. Current Organic Synthesis, 20(6), 678–705.
- Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. (2025).
- Power System Technology. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry.
- American Chemical Society. (n.d.). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- BenchChem. (n.d.). Phosphorus oxychloride | 10025-87-3.
- ResearchGate. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent.
- ResearchGate. (n.d.). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- WIPO Patentscope. (n.d.). Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine.
- ResearchGate. (n.d.). C-Methylation of Organic Substrates: A Comprehensive Overview. Part II—Methyl Metals as Methylating Agents.
- Books. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use.
- ChemicalBook. (2019). Dimethyl sulfate-Hazard and Toxicity.
- BenchChem. (n.d.). Application Notes and Protocols for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Organic Chemistry.
- Montchamp, J.-L. (2014). Phosphinate chemistry in the 21st century: a viable alternative to the use of phosphorus trichloride in organophosphorus synthesis. Accounts of Chemical Research, 47(2), 77-87.
- IARC. (1999). Dimethyl sulfate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC.
- WHO. (1989). Dimethyl sulfate (HSG 29, 1989). INCHEM.
- New Jersey Department of Health. (n.d.). Dimethyl Sulfate - Hazardous Substance Fact Sheet.
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Technical Support Center: Troubleshooting the ¹H NMR Spectrum of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Introduction
Welcome to the technical support guide for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. This molecule is a key intermediate in the synthesis of several herbicides and other bioactive compounds.[1][2] Its structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step in quality control and research. While its proton (¹H) NMR spectrum is expected to be straightforward, researchers can encounter a variety of issues ranging from sample preparation artifacts to unexpected impurities.
This guide is designed for researchers, chemists, and drug development professionals. It provides a logical framework for identifying, diagnosing, and resolving common problems encountered when acquiring and interpreting the ¹H NMR spectrum of this compound.
Section 1: The Expected ¹H NMR Spectrum
Before troubleshooting, it is essential to have a clear baseline of the expected spectrum for a pure sample. The structure of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is symmetrical, leading to a simple and highly characteristic ¹H NMR spectrum.
Molecular Structure:
Based on literature data, the spectrum in deuterated chloroform (CDCl₃) should exhibit three distinct singlets.[1]
Table 1: Expected ¹H NMR Chemical Shifts for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in CDCl₃
| Assigned Protons | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Pyrimidine C5-H | H-a | ~6.20 | Singlet | 1H | The lone proton on the electron-rich pyrimidine ring. Its chemical shift is significantly lower than that of unsubstituted pyrimidine (~7.3-9.3 ppm) due to the strong electron-donating effect of the two methoxy groups.[3][4] |
| Methoxy (OCH₃) | H-b | ~4.06 | Singlet | 6H | Protons of the two equivalent methoxy groups attached to the pyrimidine ring. The electronegative oxygen atom shifts these protons downfield.[5] |
| Methylsulfonyl (SO₂CH₃) | H-c | ~3.34 | Singlet | 3H | Protons of the methyl group attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift compared to a standard methyl group.[6][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my NMR sample? A: Chloroform-d (CDCl₃) is the most commonly reported solvent and provides excellent solubility and peak resolution for this compound.[1] If you suspect peak overlap with impurities or the residual solvent peak, consider using Benzene-d₆, which is known to induce different chemical shifts due to its anisotropic effects, or Acetone-d₆ for its different polarity.[8]
Q2: How much sample should I dissolve in the NMR tube? A: For a standard high-field NMR spectrometer, 5-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient for a high-quality ¹H spectrum.[9][10] Overly concentrated samples can lead to peak broadening and difficulty in shimming the magnet.[9]
Q3: My spectrum has broad, poorly resolved peaks. What is the cause? A: Peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause. Try re-shimming the instrument.
-
High Sample Concentration: As mentioned, a very concentrated (viscous) sample can result in broad lines. Diluting the sample may help.[9]
-
Solid Particles: Undissolved material in the NMR tube will severely degrade spectral quality. Filter your sample through a small plug of glass wool or cotton in a Pasteur pipette before transferring it to the tube.[9][11]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause extreme peak broadening. If you suspect contamination, repurification of the sample is necessary.[11]
Q4: I see a peak at 1.56 ppm or 7.26 ppm that I can't identify. What is it? A: These are very common residual peaks from water (often a broad singlet around 1.56 ppm in CDCl₃) and the non-deuterated portion of the NMR solvent itself (CHCl₃ at 7.26 ppm).[12] All deuterated solvents contain some residual protonated solvent. A small peak for water is also common unless the solvent is rigorously dried.
Section 3: Systematic Troubleshooting Guide
This section addresses more complex spectral issues. Use the following workflow to diagnose your problem.
Caption: General troubleshooting workflow for NMR spectral analysis.
Problem 1: My spectrum shows more than the three expected singlets.
This is the most common issue and almost always points to the presence of impurities.
-
Potential Cause A: Incomplete Oxidation of Starting Material
-
Explanation: The synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is typically achieved by the oxidation of its precursor, 4,6-dimethoxy-2-methylthiopyrimidine .[1][13] If this oxidation reaction is incomplete, the starting material will be a major impurity.
-
Diagnosis: Compare your spectrum to the known chemical shifts of the precursor. The peaks are distinct and should be easily identifiable.
Table 2: ¹H NMR Comparison of Product and Key Precursor (in CDCl₃) [1]
-
| Compound | Pyrimidine C5-H (1H) | Methoxy (6H) | Methyl (3H) |
| Product (Sulfone) | ~6.20 ppm | ~4.06 ppm | ~3.34 ppm (SO₂CH₃) |
| Precursor (Thioether) | ~6.15 ppm | ~3.84 ppm | ~2.51 ppm (SCH₃) |
-
Potential Cause B: Residual Solvents
-
Explanation: Solvents used during the reaction or purification (e.g., ethanol, isopropanol, acetic acid, ethyl acetate) can remain trapped in the crystalline solid, even after drying under vacuum.[1][8]
-
Diagnosis: Consult a table of common NMR solvent impurities. For example, ethanol shows a triplet around 1.25 ppm and a quartet around 3.73 ppm. Acetic acid appears as a singlet around 2.1 ppm.[12]
-
Solution: Dry the sample for an extended period under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
-
Potential Cause C: Other Synthesis-Related Impurities
-
Explanation: Depending on the specific synthetic route, other chlorinated or multi-substituted pyrimidines could be present. For instance, a known patent describes impurities such as 4,6-dichloro-2-methylthiopyrimidine.[14]
-
Diagnosis: These impurities often have aromatic protons in different regions. For example, the C5-H of 4,6-dichloro-2-methylthiopyrimidine appears at ~7.04 ppm.[14]
-
Solution: Advanced purification techniques or optimization of the synthesis reaction conditions may be required.
-
Problem 2: The chemical shifts of my peaks do not match the literature values.
-
Potential Cause A: Incorrect Spectrum Referencing
-
Explanation: Chemical shifts are relative measurements. The spectrum must be calibrated to a known standard. By convention, this is either tetramethylsilane (TMS) at 0 ppm or the residual proton signal of the deuterated solvent (e.g., 7.26 ppm for CDCl₃).[15]
-
Solution: Re-process your raw NMR data (the FID). Manually set the reference peak (either TMS or the solvent residual peak) to its correct literature value and re-evaluate your spectrum.
-
-
Potential Cause B: Solvent Effects
-
Explanation: Chemical shifts are sensitive to the solvent environment.[16] If you have used a solvent other than CDCl₃ (e.g., DMSO-d₆, Acetone-d₆), the peak positions will differ from the values reported in Table 1.
-
Solution: This is not an error, but a known phenomenon. You should report the solvent used with your spectrum. If you need to compare to literature data, you must run the sample in the same solvent.
-
Section 4: Key Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
This protocol ensures the preparation of a high-quality sample, minimizing common issues like peak broadening and artifacts.[10][11]
-
Clean and Dry Glassware: Ensure your sample vial, spatula, and NMR tube are impeccably clean and dry. Rinsing the NMR tube with acetone and drying it in an oven (and allowing it to cool) is standard practice.[10]
-
Weigh the Sample: Accurately weigh 5-10 mg of your 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl or vortex to ensure the sample is completely dissolved. A homogeneous solution is critical.[17]
-
Filter and Transfer: Take a clean Pasteur pipette and plug the neck with a small piece of cotton or glass wool. Use this pipette to transfer the solution from the vial into the NMR tube. This step removes any microscopic solid particles.[10]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.
Protocol 2: D₂O Shake for Identification of Water
If you see a broad singlet that you suspect is water, this simple experiment provides definitive confirmation.[8]
-
Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your sample as described above.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds. The goal is to allow the protons from water (H₂O) to exchange with the deuterium from the D₂O.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to water will either disappear completely or be significantly diminished in intensity, confirming its identity.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- LibreTexts Chemistry. (n.d.). Sample Preparation.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan Journal of Chemistry, 5(3), 329-331.
- Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1036-1044.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.
- Ali, I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039.
- The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film....
- Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32).
- Abraham, R. J., et al. (2012). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones... Magnetic Resonance in Chemistry, 50(8), 569-79.
- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group....
- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Shkurko, O. P., & Mamaev, V. P. (1975). NMR spectra of pyrimidines. Chemistry of Heterocyclic Compounds, 11(5), 608-611.
- Helgason, B., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 24(10), 2319-2330.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra....
- LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- LibreTexts Chemistry. (2023, January 29). NMR - Interpretation.
- ResearchGate. (n.d.). a degradation of 2-amino-4,6-dimethoxypyrimidine....
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- EM International. (n.d.). Isolation and characterization of photocatalytically degraded products of pyroxasulfone....
- Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- National Center for Biotechnology Information. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives....
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- 1. asianpubs.org [asianpubs.org]
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- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Troubleshooting [chem.rochester.edu]
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- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
stability issues of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine in storage
Welcome to the technical support center for 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Leveraging insights from closely related sulfonylpyrimidine analogs, this document offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Overview of Stability Profile
This compound is a versatile reagent in chemical synthesis, valued for the reactivity of its methylsulfonyl group, which acts as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity, however, also underlies its potential stability issues. The primary degradation pathway of concern is hydrolysis, which can be influenced by storage conditions and the presence of nucleophiles. Understanding and mitigating these factors are crucial for maintaining the compound's purity and reactivity.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during the storage and use of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced reaction yield or incomplete conversion | 1. Degradation of the starting material: The compound may have hydrolyzed due to improper storage (exposure to moisture or high temperatures).2. Presence of nucleophilic impurities in the reaction: Trace amounts of water or other nucleophiles in solvents or reagents can consume the starting material. | 1. Verify compound purity: Before use, check the purity of your this compound stock by a suitable analytical method (e.g., LC-MS, NMR).2. Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of a new, more polar spot on TLC or a new peak in LC-MS | Hydrolysis of the methylsulfonyl group: The primary degradation product is likely the corresponding pyrimidin-2-ol, 4-methoxy-6-methylpyrimidin-2-ol. This byproduct is more polar than the starting material. | 1. Confirm the identity of the impurity: If possible, isolate and characterize the new species to confirm it is the hydrolysis product.2. Review storage conditions: Ensure the compound is stored in a tightly sealed container in a desiccator at the recommended temperature. |
| Inconsistent results between different batches of the compound | Variable initial purity or degradation during storage: Different lots may have varying levels of initial purity or may have been stored under different conditions, leading to different degrees of degradation. | 1. Qualify new batches: Always perform a quality control check on new batches of the compound before use.2. Standardize storage protocols: Implement a strict, standardized protocol for the storage of all batches of the compound. |
| Discoloration of the solid compound (e.g., from white to off-white or yellow) | Slow decomposition: This may indicate slow, long-term degradation, potentially accelerated by exposure to light or air (oxidation). | 1. Store in the dark: Keep the compound in an amber vial or a container protected from light.2. Store under inert gas: For long-term storage, consider storing the compound under an inert atmosphere to minimize oxidation. |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on data for structurally similar compounds, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3][4] For long-term stability, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, especially if the compound will not be used frequently.[2][5] Storage in a desiccator will help to minimize exposure to moisture.
Q2: What is the primary degradation pathway for this compound?
A2: The most probable degradation pathway is the hydrolysis of the C2-methylsulfonyl group to yield 4-methoxy-6-methylpyrimidin-2-ol. This reaction is catalyzed by both acidic and alkaline conditions and can proceed slowly even in the presence of trace moisture. The methylsulfonyl group is a good leaving group, making the C2 position susceptible to nucleophilic attack by water.
Q3: How can I detect degradation of my compound?
A3: Degradation can be monitored by chromatographic techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolysis product, 4-methoxy-6-methylpyrimidin-2-ol, is more polar than the parent compound and will have a lower Rf value on TLC and a different retention time in LC. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of the pyrimidin-2-ol and the methanesulfinate byproduct.
Q4: Is this compound sensitive to light?
Q5: What solvents are compatible with this compound for storage in solution?
A5: For short-term storage in solution, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended. Protic solvents, especially water and alcohols, should be avoided to prevent solvolysis. If aqueous buffers are required for a reaction, it is best to prepare the solution immediately before use. Studies on related 2-sulfonylpyrimidines have shown good stability in aqueous buffers for several hours at neutral pH.[7][8]
Q6: Are there any incompatible materials I should be aware of?
A6: Yes, strong oxidizing agents are listed as incompatible with similar sulfonylpyrimidine compounds in their Safety Data Sheets.[2] Additionally, strong nucleophiles and strong acids or bases should be avoided during storage as they can accelerate the degradation of the compound.
IV. Visualizing the Primary Degradation Pathway
The following diagram illustrates the likely hydrolysis of this compound to its corresponding pyrimidin-2-ol.
Caption: Hydrolysis pathway and troubleshooting workflow.
V. Experimental Protocols
Protocol 1: Purity Assessment by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the expected mass-to-charge ratio (m/z) of the parent compound and its potential hydrolysis product.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound. The presence of a peak corresponding to the mass of 4-methoxy-6-methylpyrimidin-2-ol would indicate degradation.
Protocol 2: Small-Scale Stability Test in Aqueous Buffer
-
Solution Preparation: Prepare a 1 mM solution of this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the solution at room temperature.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquots by LC-MS using the protocol described above to monitor for the appearance of the hydrolysis product and the decrease in the parent compound.
-
Evaluation: Plot the percentage of the remaining parent compound against time to assess its stability in the chosen buffer.
VI. References
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1847. Available at: [Link]
-
Baud, M. G. J., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1847. Available at: [Link]
-
Brown, D. J., & Ford, P. W. (1967). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 4, 387-392. Available at: [Link]
-
Goncalves, V. (2021). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton. Available at: [Link]
-
Fun, H.-K., et al. (2010). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1913. Available at: [Link]
-
PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Bak, A., et al. (2014). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. The Journal of Organic Chemistry, 79(10), 4644–4653. Available at: [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Hyman, J. R., et al. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Medicinal Chemistry Letters, 13(7), 1133–1140. Available at: [Link]
-
Barthels, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. International Journal of Molecular Sciences, 23(1), 481. Available at: [Link]
-
Balsevich, J., et al. (2007). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Agricultural and Food Chemistry, 55(26), 10849–10857. Available at: [Link]
-
Reddy, P. V. G., et al. (2018). Effect of 4-methoxy 1-methyl 2-oxopyridine 3-carbamide on Staphylococcus aureus by inhibiting UDP-MurNAc-pentapeptide, peptidyl deformylase and uridine monophosphate kinase. Journal of Applied Microbiology, 125(5), 1316–1326. Available at: [Link]
Sources
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- 8. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Environmentally Friendly Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Abstract: This technical guide provides a comprehensive, environmentally conscious protocol for the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (DMSP), a critical intermediate in the production of agrochemicals and pharmaceuticals.[1][2] Traditional methods often rely on hazardous reagents like dimethyl sulfate and phosphorus oxychloride, posing significant environmental risks.[1][2][3] This document details a greener two-step approach, beginning with the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine to form the thioether intermediate, followed by a catalytic oxidation using hydrogen peroxide. The guide is structured in a question-and-answer format to proactively address common experimental challenges, ensuring researchers can achieve high yields and purity while adhering to the principles of green chemistry.
Section 1: Green Synthesis Workflow Overview
The environmentally friendly synthesis of DMSP is achieved in two primary stages. This approach avoids highly toxic and corrosive reagents traditionally used in its manufacture.[1][2][3]
-
Step 1: Thioether Formation. 2-Chloro-4,6-dimethoxypyrimidine undergoes a nucleophilic substitution reaction with sodium methyl mercaptide to yield the key intermediate, 4,6-dimethoxy-2-(methylthio)pyrimidine. A phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous and organic phases.
-
Step 2: Catalytic Oxidation. The resulting thioether is oxidized to the target sulfone, DMSP. This step utilizes hydrogen peroxide as a clean oxidant and sodium tungstate as a highly efficient catalyst.[4] This catalytic system is preferred for its low environmental impact and high atom economy, as the primary byproduct is water.[5][6]
Below is a graphical representation of the synthesis workflow.
Caption: Green synthesis workflow for DMSP production.
Section 2: Detailed Experimental Protocol
This protocol is adapted from established green methodologies for pyrimidine synthesis.[4]
Part A: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine (Thioether Intermediate)
-
Reagent Preparation: In a suitable reaction vessel, create a mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (TBAB, 5 mmol) as the phase-transfer catalyst, and methanol (80 mL).
-
Reactant Addition: Add 25% aqueous sodium methyl mercaptide (107 mmol) to the mixture.
-
Reaction Conditions: Heat the mixture to 45°C and maintain the temperature between 45-50°C for 2 hours with continuous stirring.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the thioether intermediate. A typical yield for this step is approximately 95%.[4]
Part B: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (DMSP)
-
Catalyst Solution: In a separate reaction vessel, dissolve the intermediate 4,6-dimethoxy-2-(methylthio)pyrimidine (100 mmol), sodium tungstate dihydrate (4.5 mmol), and tetrabutylammonium bromide (5 mmol) in acetic acid (25 mL) with stirring at room temperature.[4]
-
Oxidant Addition: Slowly add 35% aqueous hydrogen peroxide (200 mmol) to the vigorously stirred solution, ensuring the temperature is maintained at 45°C. Caution: The addition of hydrogen peroxide is exothermic.
-
Reaction Conditions: After the addition is complete, continue stirring at 55°C for an additional 4 hours.
-
Product Isolation: Cool the reaction mixture. The product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid and catalyst, and dry under vacuum. This step typically yields the final product at around 95% purity.[4]
Section 3: Troubleshooting Guide (Q&A Format)
Issue 1: Low or No Yield in Thioether Formation (Step 1)
-
Question: My reaction to form the thioether intermediate has stalled, and TLC analysis shows a significant amount of unreacted 2-chloro-4,6-dimethoxypyrimidine. What could be the cause?
-
Answer: This issue commonly stems from three areas:
-
Inactive Phase-Transfer Catalyst (PTC): The PTC, such as tetrabutylammonium bromide (TBAB), is crucial for transporting the methyl mercaptide anion from the aqueous phase to the organic phase where the reaction occurs.[7] Ensure your PTC is dry and has been stored properly. If in doubt, use a fresh batch.
-
Degraded Sodium Methyl Mercaptide: Sodium methyl mercaptide can degrade upon exposure to air and moisture. Use a freshly prepared solution or a recently opened commercial supply for best results.
-
Insufficient Temperature: The reaction requires a temperature of 45-50°C to proceed efficiently.[4] Verify your heating mantle and thermometer are calibrated and that the reaction mixture is reaching the target temperature.
-
Issue 2: Incomplete Oxidation to Sulfone (Step 2)
-
Question: I am seeing a mix of the desired sulfone and the intermediate sulfoxide in my final product. How can I drive the reaction to completion?
-
Answer: The oxidation of a thioether to a sulfone is a two-step process, with the sulfoxide as an intermediate.[8] Seeing residual sulfoxide indicates that the second oxidation step is incomplete.
-
Catalyst Activity: Sodium tungstate is the catalyst for this oxidation.[4] Ensure it has been added in the correct catalytic amount (approx. 4.5 mol%). Its effectiveness can be diminished by impurities.
-
Hydrogen Peroxide Stoichiometry: The full oxidation from thioether to sulfone requires at least two equivalents of hydrogen peroxide.[4] Ensure you have added a sufficient amount (a slight excess is often used) and that your H₂O₂ solution has not degraded over time. Check the concentration of your stock solution.
-
Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the thioether.[8] Extending the reaction time at 55°C by 1-2 hours can often help push the reaction to completion.
-
Issue 3: Product is Oily or Difficult to Crystallize
-
Question: After the oxidation step, my product is an oil instead of a solid precipitate, making filtration difficult. What should I do?
-
Answer: Oiling out can occur due to residual organic solvents (like acetic acid) or impurities.
-
Ensure Complete Acid Removal: After filtration, wash the crude product thoroughly with a cold sodium bicarbonate solution to neutralize any remaining acetic acid, followed by several washes with cold water.
-
Trituration: If the product remains oily, try triturating it with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane. This can help induce crystallization by dissolving impurities while the desired product precipitates.
-
Seeding: If you have a small amount of solid, crystalline DMSP from a previous batch, adding a "seed" crystal to the cooled reaction mixture can initiate crystallization.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Why is this method considered "environmentally friendly"?
-
A1: This protocol aligns with green chemistry principles by:
-
Avoiding Toxic Reagents: It replaces highly toxic and corrosive chemicals like dimethyl sulfate and phosphorus oxychloride with safer alternatives.[1][2][3]
-
Using a Green Oxidant: Hydrogen peroxide is used as the oxidant, and its only byproduct is water, making it an environmentally benign choice.[5][6]
-
Catalytic Process: The use of a catalyst (sodium tungstate) in small amounts is more sustainable than stoichiometric reagents.[9]
-
-
-
Q2: What is the role of the phase-transfer catalyst (TBAB) in both steps?
-
A2: In Step 1, TBAB facilitates the reaction between the water-soluble sodium methyl mercaptide and the organic-soluble pyrimidine derivative. In Step 2, it helps create a homogeneous reaction environment for the tungstate catalyst and the organic substrate, improving reaction rates.[7]
-
-
Q3: Can I use a different oxidant instead of hydrogen peroxide?
-
Q4: How critical is the pH during the final work-up?
-
A4: Controlling the pH is very important. The protocol specifies washing with water to remove the acidic reaction medium. Neutralizing any residual acid is key to preventing potential side reactions or degradation of the pyrimidine ring during storage. A final pH close to neutral (6-7) is ideal for product stability.
-
Section 5: Data Summary
| Step | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Thioether Formation | 2-Chloro-4,6-dimethoxypyrimidine, Sodium methyl mercaptide | TBAB | Methanol | 45-50 | 2 | ~95%[4] |
| 2. Catalytic Oxidation | 4,6-Dimethoxy-2-(methylthio)pyrimidine, H₂O₂ | Sodium Tungstate, TBAB | Acetic Acid | 45-55 | 4 | ~95%[4] |
Section 6: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Guan, J., Hu, H., Wang, B., Xu, X., Zhang, L., Xie, Y., & Xu, D. (n.d.). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Taylor & Francis Online.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
- Guan, J., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 41(1), 72-76.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS Green Chemistry Institute.
- Guan, J., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. ResearchGate.
- Fang, X. (2021). A Green Method for the Synthesis of Sulfones from Thioethers. Chinese Journal of Organic Chemistry, 41(1), 412.
- Google Patents. (n.d.). Method of oxidizing thioether to sulfone. (Patent No. CN103910658A).
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate.
- (n.d.). Green Oxidation of Sulfide to Sulfoxide and Sulfone. ResearchGate.
- (n.d.). Oxidation of thiols with hydrogen peroxide under phase transfer catalysis conditions. ResearchGate.
- Plevoets, M., et al. (n.d.). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal.
- (n.d.). Phase-transfer catalyst. Wikipedia.
- (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
- Clark, J. H., & Macquarrie, D. J. (n.d.). Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation. Green Chemistry.
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- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
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- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Herbicidal Efficacy of Pyrimidine Analogs Targeting Acetolactate Synthase
This guide provides a comprehensive analysis of the herbicidal efficacy of pyrimidine analogs, with a particular focus on derivatives of the 4,6-dimethoxypyrimidine scaffold. As researchers and drug development professionals in the agrochemical sector are aware, the pyrimidine core is a critical structural motif in a number of commercial herbicides.[1][2] This document synthesizes findings from various studies to offer a comparative landscape of their performance, supported by experimental data and an exploration of their mechanism of action. Our objective is to provide an in-depth technical resource that explains the causality behind experimental choices and offers validated protocols for efficacy evaluation.
The Molecular Target: Acetolactate Synthase (ALS)
The vast majority of pyrimidine-based herbicides, including the analogs discussed herein, exert their phytotoxic effects by inhibiting a crucial plant enzyme: acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[4] These amino acids are essential for protein synthesis and, consequently, for plant growth and development. By blocking ALS, these herbicides starve the plant of these vital building blocks, leading to a cessation of growth and eventual death.[4] This targeted mode of action is attractive due to its high efficacy at low application rates and generally low mammalian toxicity.[6]
The catalytic action of ALS involves the condensation of two pyruvate molecules to form α-acetolactate, a precursor to valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor to isoleucine. The inhibition of this enzyme leads to a deficiency in these amino acids and a toxic buildup of α-ketobutyrate.
Figure 1: Simplified diagram of the ALS-mediated biosynthetic pathway and its inhibition by pyrimidine analogs.
Structure-Activity Relationships (SAR) of Herbicidal Pyrimidines
The 4,6-dimethoxypyrimidine group is a well-established toxophore in many commercial herbicides, including bispyribac-sodium.[1][4] The methoxy groups at the 4 and 6 positions appear to be crucial for high herbicidal activity. The substituent at the 2-position of the pyrimidine ring is a key determinant of the molecule's interaction with the ALS enzyme. The methylsulfonyl group in the parent topic compound serves as a leaving group, facilitating covalent binding or strong interaction with the enzyme's active site.
Studies on other pyrimidine analogs have revealed several key SAR trends:
-
Substituents on the Pyrimidine Ring: In a study of sulfonylurea herbicides, it was found that disubstitution at the meta positions of the pyrimidine ring was not essential for activity, as a monosubstituted analog still demonstrated potent herbicidal effects.[7] This suggests that a variety of substitution patterns on the pyrimidine ring can be tolerated, and in some cases, may enhance activity.
-
The Bridge Moiety: In sulfonylurea and thiourea analogs, the bridge connecting the pyrimidine ring to another aromatic system is critical. The electronic properties of this bridge influence the overall conformation and binding affinity of the molecule to the ALS enzyme.
-
The Second Aromatic Ring: For compounds containing a second aromatic ring, its substitution pattern significantly impacts herbicidal efficacy. Electron-withdrawing groups on this ring can enhance activity.[8]
Comparative Efficacy of Pyrimidine Analogs: A Landscape of Recent Findings
To provide a comparative overview, this section summarizes the herbicidal efficacy of various pyrimidine derivatives from recent studies. It is important to note that these compounds were not all tested under identical conditions, but the data collectively provide valuable insights into the potential of different analog classes.
| Compound Class | Example Compound(s) | Key Findings on Herbicidal Efficacy | Weed Species Tested | Reference |
| Pyrimidine Thioureas | Compounds 4d and 4f | Exhibited good herbicidal activity, with compound 4d showing an 81.5% inhibition rate on the root growth of Brassica napus at 100 mg L-1. Compound 4f showed an 81% inhibition rate on the root growth of Digitaria adscendens at the same concentration. Both showed higher activity against Echinochloa crus-galli than the commercial herbicide bensulfuron-methyl. | Digitaria adscendens, Amaranthus retroflexus, Brassica napus, Echinochloa crus-galli | [9][10] |
| Pyrido[2,3-d]pyrimidines | Compound 2o | Showed good activity against bentgrass at 1 mM, comparable to the commercial herbicides clomazone and flumioxazin. However, most derivatives had no significant effect on lettuce. | Lactuca sativa (lettuce), Brassica campestris (field mustard), Agrostis stolonifera (bentgrass), Triticum aestivum (wheat) | [11][12] |
| Pyrimidine-1,2,4-triazoles | Compound 5a | Some of the synthesized compounds exhibited good inhibition against Brassica napus and Echinochloa crusgalli. | Brassica napus (rape), Echinochloa crusgalli (barnyard grass) | [13] |
| α-Amino Phosphonates with Pyrimidinyl Moiety | Compounds Ib, Ic, Ig, Ii, Ik, Im | Exhibited good herbicidal activities, comparable to the commercial herbicides acetochlor, atrazine, mesotrione, and glyphosate. | Not specified in detail, but tested against a range of weeds in greenhouse trials. | [14] |
| Pyrimidine-N-heterocycle Hybrids | Compound 5q (pyrimidine-tetrahydrocarbazole hybrid) | Showed good to excellent herbicidal activity against five tested weed species at a dosage of 750 g ai per ha. | Digitaria sanguinalis and four other unnamed weed species. | [1] |
| Chlorsulfuron Derivatives with Pyrimidine Substituents | Compounds W103, W104, W107, W108 | Generally maintained high herbicidal activity, with some analogs showing good crop safety for both wheat and corn. | Echinochloa crusgalli, Digitaria sanguinalis, Amaranthus tricolor, Brassica campestris | [15] |
Experimental Protocols for Efficacy Evaluation
The reliable comparison of herbicidal efficacy hinges on standardized and robust experimental methodologies. The following protocols are synthesized from established practices in the field and reflect a self-validating system for assessing the performance of novel pyrimidine analogs.
Figure 2: A tiered experimental workflow for evaluating the herbicidal efficacy of pyrimidine analogs.
In Vitro ALS Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the target enzyme, ALS.
Protocol:
-
Enzyme Extraction:
-
Homogenize young, actively growing leaf tissue from a susceptible plant species (e.g., Arabidopsis thaliana) in an ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant containing the crude enzyme extract is used for the assay.
-
-
Assay Procedure:
-
In a microplate, combine the enzyme extract with a reaction buffer containing the substrate (pyruvate) and cofactors.
-
Add a range of concentrations of the test compound (dissolved in a suitable solvent like DMSO). Include a control with no inhibitor.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the product (acetolactate) to acetoin.
-
Add creatine and α-naphthol to develop a colored complex with acetoin.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Greenhouse Bioassays
Objective: To evaluate the whole-plant herbicidal activity of the test compounds under controlled environmental conditions.
Protocol:
-
Plant Material:
-
Grow target weed species and, if applicable, crop species in pots containing a standardized soil mix.
-
-
Herbicide Application:
-
Apply the test compounds at various rates (doses) to the plants at a specific growth stage (e.g., 2-4 leaf stage). Application can be pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage).
-
Include an untreated control and a commercial standard for comparison.
-
-
Experimental Design:
-
Use a randomized complete block design with multiple replications for each treatment.
-
-
Data Collection:
-
Visually assess plant injury (phytotoxicity) at regular intervals after treatment using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, dry it, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight compared to the untreated control.
-
Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) by fitting the data to a dose-response curve.
-
Field Trials
Objective: To evaluate the herbicidal efficacy and crop safety of the most promising compounds under real-world agricultural conditions.
Protocol:
-
Site Selection:
-
Choose a field site with a natural and uniform infestation of the target weed species.
-
-
Experimental Design:
-
Establish small plots using a randomized complete block design with at least three to four replications per treatment.
-
-
Herbicide Application:
-
Apply the test compounds at rates determined from greenhouse studies using calibrated field spray equipment.
-
Include an untreated control and one or more commercial standards.
-
-
Data Collection:
-
Assess weed control efficacy by visual ratings and by counting weed density and measuring weed biomass in quadrats within each plot.
-
Evaluate crop injury (phytotoxicity) at various time points after application.
-
At crop maturity, harvest the plots and determine the crop yield.
-
-
Data Analysis:
-
Statistically analyze the data on weed control, crop injury, and crop yield to determine the significance of treatment effects.
-
Conclusion and Future Perspectives
The 4,6-dimethoxypyrimidine scaffold remains a cornerstone in the development of highly effective ALS-inhibiting herbicides. The comparative analysis presented in this guide, drawn from a range of studies on related pyrimidine analogs, underscores the vast potential for discovering novel herbicidal agents through strategic structural modifications. The efficacy of these compounds is intrinsically linked to their interaction with the ALS enzyme, and a thorough understanding of the structure-activity relationships is paramount for rational herbicide design.
Future research should focus on synthesizing and testing a more systematic series of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine analogs to provide a clearer picture of the optimal substitutions at various positions. Furthermore, exploring novel pyrimidine-based scaffolds that target other enzymes in plant metabolic pathways could lead to the development of herbicides with new modes of action, a critical strategy in managing the growing challenge of herbicide resistance. The integration of in silico modeling with traditional in vitro and in vivo screening will undoubtedly accelerate the discovery and optimization of the next generation of pyrimidine herbicides.
References
- Li, Y., et al. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology, 172, 104766. [Link]
- Sun, N., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363. [Link]
- Sun, N., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. PubMed. [Link]
- Zhu, J., et al. (2022). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145-1150. [Link]
- Yang, J., et al. (2015). Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. Journal of Agricultural and Food Chemistry, 63(33), 7377-7384. [Link]
- Li, Y., et al. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea.
- Wang, C., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Advances, 11(29), 17745-17750. [Link]
- Jin, C., & He, H. (2011). Synthesis and Herbicidal Activity of Novel Dialkoxyphosphoryl Aryl Methyl 2-(4,6-Dimethoxypyrimidin-2-yloxy) Benzoate Derivatives.
- AERU. (2025). Bispyribac-sodium (Ref: KIH-2023). University of Hertfordshire. [Link]
- Zhang, W., et al. (2017). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chinese Journal of Chemistry, 35(11), 1735-1742. [Link]
- Wang, Q., et al. (2022).
- Hidayat, I. P., et al. (2023). Effect of the mixture herbicides bispyribac sodium 150 g/l and cyhalofop-butyl 50 g/l on growth and the yield of paddy rice (Oryza sativa L.). International Journal of Food Science and Nutrition, 8(3), 76-81. [Link]
- APVMA. (2011). Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide. Australian Pesticides and Veterinary Medicines Authority. [Link]
- Li, M., et al. (2022).
- Vassios, J. D., & Nissen, S. J. (2009). Effect of Submersed Applications of Bispyribac-sodium on Non-target Emergent Vegetation. US Army Engineer Research and Development Center. [Link]
- Nezu, Y., et al. (1996). Dimethoxypyrimidines as novel herbicides. Part 4. Quantitative structure-activity relationships of dimethoxypyrimidinyl salicylic and thiosalicylic acids. Journal of Pesticide Science, 21(3), 293-299. [Link]
- Han, Y., et al. (2010). Design, synthesis and bioactivity of novel herbicides targeted ALS (VII): Quantitative structure-activity relationships of herbicidal sulfonylureas. Chinese Science Bulletin, 55(24), 2736-2741. [Link]
- Sun, N., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- Patel, H., et al. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
- S. S, S., & K, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 496-512. [Link]
- de Oliveira, K. T., et al. (2017). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 41(20), 11957-11965. [Link]
- Barak, D., et al. (2004). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of agricultural and food chemistry, 52(9), 2636-2643. [Link]
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A Comparative Guide to the Biological Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrimidine
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1] Its prevalence in essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA, underscores its fundamental role in biological systems.[1] This inherent biocompatibility and versatile chemical nature have made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to the development of a wide array of therapeutic agents with diverse biological activities.[2] This guide will delve into a comparative analysis of these activities, supported by experimental data, to aid researchers in the rational design of novel and more effective pyrimidine-based therapeutics.
Part 1: Comparative Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to interfere with the cellular machinery of cancer cells.[3] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in DNA synthesis to the modulation of key signaling pathways that govern cell proliferation and survival.[4]
Mechanism of Action: Targeting Key Cancer Pathways
A significant number of pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[4] One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth.[5] Pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.[6]
Another critical target for pyrimidine derivatives is Dihydrofolate Reductase (DHFR) , an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides required for DNA replication.[7] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[8]
Visualizing the EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and highlights the point of intervention for pyrimidine-based inhibitors.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [1] Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [9]* Dimethyl sulfoxide (DMSO)
-
Test pyrimidine derivatives dissolved in DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. [10]4. MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. [11]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [11]6. Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [10]7. Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. [9]Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12] Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pyrimidine derivatives dissolved in a suitable solvent
-
Standard antimicrobial agents (positive controls)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). [3]Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells. [13]2. Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine derivatives in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only). Also, test a quality control strain with a known MIC to ensure the validity of the assay. [12]5. Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [13]
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. The comparative data presented in this guide highlight the significant potential of pyrimidine derivatives in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships derived from such comparative studies are invaluable for the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. Future research will undoubtedly focus on the development of novel synthetic methodologies to access a wider chemical space of pyrimidine derivatives and the use of advanced computational tools to predict their biological activities and guide their optimization.
References
- Review on Antimicrobial Activity of Pyrimidine. (n.d.).
- The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery - Benchchem. (n.d.). BenchChem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules. [Link]
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.). WJARR.
- Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. (2023).
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011).
- Antiviral Activity of Pyrimidine Containing Compounds: P
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Broth Microdilution. (n.d.). MI - Microbiology. [Link]
- Cell Viability Assays - Assay Guidance Manual. (2013).
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
- MTT (Assay protocol). (2023). Protocols.io. [Link]
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.).
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022).
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2023). MDPI. [Link]
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). MDPI. [Link]
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- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances.
- Antibacterial activity of pyrimidine derivatives. (n.d.).
- Therapeutic potential of heterocyclic pyrimidine scaffolds. (2018).
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- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org.
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In the landscape of pharmaceutical and agrochemical development, the pyrimidine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of biologically active agents. Within this class, 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine stands out as a key intermediate and a molecule of interest. Its precise structural verification and purity assessment are not merely procedural formalities; they are prerequisites for reliable research and development. This guide provides an in-depth, comparative spectroscopic analysis of this target compound against its structural analogues, grounded in the principles and practices of a seasoned analytical chemist.
The choice of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—is deliberate. Each technique provides a unique and complementary piece of the structural puzzle. NMR elucidates the precise connectivity and chemical environment of protons and carbons, FT-IR identifies the functional groups present through their vibrational signatures, and MS confirms the molecular weight and provides clues to the molecular formula and fragmentation patterns. By integrating these data streams, we can achieve an unambiguous structural confirmation.
This document is structured to walk researchers through not just the data, but the causality behind the observations. We will explore how subtle changes in the substitution pattern on the pyrimidine ring manifest in the spectra, providing a robust framework for identifying not only the target compound but also potential impurities, precursors, or related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For our analysis, both ¹H and ¹³C NMR are indispensable.
Rationale for Experimental Choices
The standard choice of solvent for this class of compounds is deuterated chloroform (CDCl₃), as it solubilizes the analytes well without introducing interfering proton signals. Tetramethylsilane (TMS) is added as an internal standard to provide a universal reference point (δ = 0.00 ppm), ensuring the reproducibility and comparability of chemical shift data across different instruments and experiments. A standard operating frequency of 400 MHz for ¹H NMR provides excellent signal dispersion for this relatively simple molecule, allowing for clear interpretation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of CDCl₃. Add a small drop of TMS as an internal standard.
-
Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Standard acquisition parameters are used.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal at 0.00 ppm.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum provides a direct count and environmental analysis of the hydrogen atoms. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating nature of the methoxy group significantly influence the chemical shifts of the pyrimidine ring proton.
| Compound | Pyrimidine-H (δ, ppm) | -OCH₃ (δ, ppm) | Ring -CH₃ (δ, ppm) | -SO₂CH₃ (δ, ppm) |
| This compound | ~6.8-7.0 (s, 1H) | ~4.0-4.1 (s, 3H) | ~2.5-2.6 (s, 3H) | ~3.3-3.4 (s, 3H) |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine[1] | ~6.20 (s, 1H) | ~4.06 (s, 6H) | N/A | ~3.34 (s, 3H) |
| 4,6-Dimethylpyrimidine[2] | ~7.06 (s, 1H) | N/A | ~2.49 (s, 6H) | N/A |
-
Analysis: In our target compound, the single proton on the pyrimidine ring appears as a singlet. Its chemical shift is influenced by the opposing electronic effects of the methoxy and methylsulfonyl groups. Comparing it to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, which has two electron-donating methoxy groups, we see the ring proton is significantly more shielded (upfield shift to ~6.20 ppm)[1]. Conversely, in 4,6-dimethylpyrimidine, the electronic effect of the methyl groups is less pronounced than the methoxy group, resulting in a downfield shift for the ring proton. The distinct singlets for the methoxy, ring methyl, and sulfonyl methyl protons are characteristic and their integration values (3H each) confirm their presence.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Compound | Pyrimidine Carbons (δ, ppm) | -OCH₃ (δ, ppm) | Ring -CH₃ (δ, ppm) | -SO₂CH₃ (δ, ppm) |
| This compound | ~172, ~168, ~165, ~110 | ~55 | ~24 | ~40 |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine[1] | ~171.9, ~164.4, ~93.1 | ~55.1 | N/A | ~39.8 |
-
Analysis: The carbon atoms of the pyrimidine ring in the target compound will show distinct signals, with the carbons attached to the electronegative oxygen and nitrogen atoms appearing furthest downfield. The C-SO₂ carbon is also significantly deshielded. When compared to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, the substitution of a methyl group for a methoxy group will cause a noticeable upfield shift for the attached ring carbon (C6) and the C5 carbon due to the reduced electron-donating effect. The chemical shifts for the methylsulfonyl and methoxy carbons remain relatively consistent across these related structures[1].
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Rationale for Experimental Choices
The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and speed. It requires minimal sample preparation and is suitable for solid powder samples, eliminating the need for solvents or KBr pellets which can introduce their own spectral artifacts (e.g., water absorption bands).
Experimental Protocol: FT-IR (ATR)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the built-in press to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.
Comparative Mass Spectrometry Analysis
The primary goal is to identify the protonated molecular ion [M+H]⁺.
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₁₀N₂O₃S | 202.04 | 203.05 |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C₇H₁₀N₂O₄S | 218.04 | 219.04 |
| 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | C₇H₁₀N₂O₂S | 186.05 | 187.05 |
| 2-Chloro-4-methoxy-6-methylpyrimidine | C₆H₇ClN₂O | 158.02 | 159.03 |
-
Analysis: The ESI-MS spectrum of the target compound should show a prominent base peak at m/z 203.05, corresponding to the protonated molecule. High-resolution MS would confirm the elemental composition as C₇H₁₁N₂O₃S⁺. A common fragmentation pathway for aryl sulfonamides involves the loss of SO₂ (64 Da), which could result in a fragment ion at m/z 139.[3] The presence of this fragment would strongly support the sulfonylpyrimidine structure.
-
Comparison: The related compounds are easily distinguished by their unique molecular weights. For instance, the dimethoxy analog would show an [M+H]⁺ ion at m/z 219.04, a difference of 16 Da corresponding to the substitution of a methoxy group for a methyl group. The dimethyl analog would appear at m/z 187.05. The chloro- precursor would be found at m/z 159.03, clearly indicating an incomplete reaction if present in the sample.
Conclusion: An Integrated Approach
No single spectroscopic technique tells the whole story. The true power of this analytical workflow lies in the integration of data from NMR, FT-IR, and MS.
-
MS confirms the mass (202.04 Da) and formula (C₇H₁₀N₂O₃S).
-
FT-IR confirms the presence of key functional groups : a sulfonyl group (strong S=O stretches), a methoxy group (C-O stretches), and the pyrimidine ring.
-
NMR confirms the precise arrangement of these groups: a singlet for the lone pyrimidine proton, and distinct singlets for the methoxy, ring methyl, and sulfonyl methyl groups, with the correct integration.
By systematically comparing the acquired spectra for an unknown sample against the reference data provided in this guide, a researcher can confidently confirm the identity and purity of this compound. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.
References
- Vertex AI Search. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. This review discusses the characteristic vibrational modes of the pyrimidine ring and various functional groups as identified by FTIR spectroscopy.
- J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
- ResearchGate. (2021). IR, NMR spectral data of pyrimidine derivatives.
- Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 55(4), 654-656. This paper provides ¹H and ¹³C NMR data for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
- ChemicalBook. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum.
- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(19), 3047-3052.
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A Comparative Analysis of Synthetic Pathways to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: A Guide for Process Optimization
Introduction
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, with CAS Number 113583-35-0, is a pivotal intermediate in the synthesis of a range of agrochemicals and pharmaceuticals.[1][2] Its molecular architecture, featuring an electron-deficient pyrimidine core activated by a methylsulfonyl leaving group and modulated by two electron-donating methoxy groups, makes it a versatile building block for nucleophilic aromatic substitution and cross-coupling reactions.[3] Notably, it is a crucial precursor for several acetolactate synthase (ALS) inhibiting herbicides, including bensulfuron-methyl and bispyribac-sodium, which are vital for weed management in major crops like rice.[4][5] Furthermore, its utility extends to medicinal chemistry, where it serves as an intermediate in the synthesis of kinase inhibitors for potential cancer therapies and nonpeptidic endothelin-A receptor antagonists.[3][6]
Given its industrial significance, the development of efficient, scalable, and environmentally benign synthetic routes to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is of paramount importance. This guide provides a comparative study of the prevalent synthesis strategies, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's merits and drawbacks to aid researchers and process chemists in selecting the optimal route for their specific needs.
Route 1: The Traditional Pathway from 2-Thiobarbituric Acid
This is a classical and frequently documented multi-step synthesis that begins with the readily available starting material, 2-thiobarbituric acid.[7] The overall transformation involves sequential methylation, chlorination, methoxylation, and oxidation. While established, this route often involves hazardous reagents and can generate significant waste streams.[4]
Reaction Pathway
Caption: Route 1: Synthesis from 2-Thiobarbituric Acid.
Experimental Protocol
Step 1: Methylation of 2-Thiobarbituric Acid
-
2-Thiobarbituric acid is methylated using dimethyl sulfate in the presence of a phase transfer catalyst and often under ultrasonic irradiation to yield 2-(methylthio)barbituric acid (also known as 2-mercapto-pyrimidine-4,6-dihydroxy).[7][8]
Step 2: Chlorination
-
The resulting 2-(methylthio)barbituric acid is treated with a strong chlorinating agent, typically neat phosphorus oxychloride (POCl₃), to produce 4,6-dichloro-2-(methylthio)pyrimidine.[7][9] This step is critical for activating the 4 and 6 positions for subsequent nucleophilic substitution.
Step 3: Methoxylation
-
4,6-Dichloro-2-(methylthio)pyrimidine is then reacted with sodium methoxide in a suitable solvent like methanol or toluene.[7][10] This reaction proceeds via a nucleophilic aromatic substitution mechanism, replacing both chlorine atoms with methoxy groups to yield 4,6-dimethoxy-2-(methylthio)pyrimidine.
Step 4: Oxidation
-
The final step involves the oxidation of the methylthio group to the corresponding methylsulfonyl group. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate in acetic acid.[7][11]
Analysis
-
Advantages: This route starts from a simple and inexpensive raw material. The individual steps are well-established reactions in heterocyclic chemistry.
-
Disadvantages: A significant drawback is the use of highly toxic and hazardous reagents, such as dimethyl sulfate (a potent carcinogen) and phosphorus oxychloride (highly corrosive and water-reactive).[4] The process generates a substantial amount of acidic and aqueous waste, posing environmental challenges and increasing treatment costs.[4] The multi-step nature of the synthesis can also lead to lower overall yields.
Route 2: A More Convergent Approach from 4,6-Dichloro-2-(methylthio)pyrimidine
This pathway offers a more streamlined synthesis by starting from a more advanced intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. This approach is particularly advantageous if the starting material is commercially available or can be synthesized efficiently in-house.
Reaction Pathway
Caption: Route 2: Synthesis from 4,6-Dichloro-2-(methylthio)pyrimidine.
Experimental Protocol
Step 1: Methoxylation
-
4,6-Dichloro-2-(methylthio)pyrimidine (1.0 mol) is dissolved in an inert organic solvent such as toluene.[10]
-
An alkali metal methoxide, typically sodium methoxide (a slight excess, e.g., 2.1-2.2 mol), is added, often as a solution in methanol.[10]
-
The reaction mixture is heated to facilitate the substitution. The reaction progress is monitored by a suitable technique like gas chromatography (GC).[10]
Step 2: Oxidation in a "One-Pot" Procedure
-
Following the completion of the methoxylation, the reaction mixture containing 4,6-dimethoxy-2-(methylthio)pyrimidine is transferred to an aqueous-acidic medium without isolation of the intermediate.[10]
-
The oxidation is then carried out, for instance, with hydrogen peroxide in the presence of a catalyst.[10]
-
A crucial purification step involves adjusting the pH of the aqueous-acidic reaction mixture to a range of 5-8 with an aqueous base (e.g., NaOH solution). This causes the desired product to precipitate or be extracted in high purity, while by-products remain in the aqueous phase.[10]
Analysis
-
Advantages: This route is significantly shorter than the traditional pathway from 2-thiobarbituric acid, potentially leading to higher overall yields and improved process efficiency. The "one-pot" nature of the methoxylation and oxidation steps reduces the need for intermediate isolation and purification, saving time and resources.[10] The described purification method is effective, yielding a product with >98% purity.[10]
-
Disadvantages: The primary constraint of this route is the availability and cost of the starting material, 4,6-dichloro-2-(methylthio)pyrimidine. While this avoids the direct handling of phosphorus oxychloride in the final stages, its synthesis still requires it.
Route 3: An Environmentally Conscious Pathway from 2-Chloro-4,6-dimethoxypyrimidine
This modern synthetic strategy has been developed to circumvent many of the environmental and safety issues associated with the traditional routes. It is characterized by high yields and the avoidance of highly toxic reagents like dimethyl sulfate and phosphorus oxychloride in the final steps.[4]
Reaction Pathway
Caption: Route 3: A Facile and Efficient Synthesis Route.
Experimental Protocol
Step 1: Nucleophilic Substitution
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), a phase transfer catalyst such as tetrabutylammonium bromide (5 mmol), 25% aqueous sodium methyl mercaptide (107 mmol), and methanol (80 mmol) is prepared.[4]
-
The mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.[4]
-
The product, 4,6-dimethoxy-2-(methylthio)pyrimidine, precipitates and can be isolated by filtration. This step reportedly achieves a yield of 95.6%.[4][12]
Step 2: Oxidation
-
A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (100 mmol), sodium tungstate dihydrate (4.5 mmol), tetrabutylammonium bromide (5 mmol), and acetic acid (25 mL) is stirred at room temperature.[4]
-
To this vigorously stirred solution, 35% aqueous hydrogen peroxide (200 mmol) is added slowly at 45 °C.[4]
-
Stirring is continued at 55 °C for an additional 4 hours. The final product is then isolated. This oxidation step has been reported to have a 95% yield.[4][12]
Analysis
-
Advantages: This route is described as a "friend-environment process" as it avoids the use of highly toxic reagents like dimethyl sulfate and phosphorus oxychloride in the key steps.[4] The reactions are high-yielding, with reported yields of over 95% for each step.[4][12] The conditions are relatively mild, and the process is deemed suitable for large-scale preparation.[4]
-
Disadvantages: The availability and cost of the starting material, 2-chloro-4,6-dimethoxypyrimidine, may be a consideration for large-scale industrial production.
Alternative Oxidation Methods
While hydrogen peroxide with a tungsten catalyst is common, other oxidation systems have been reported. For instance, periodic acid (H₅IO₆) in combination with a catalytic amount of chromium trioxide (CrO₃) in acetonitrile/ethyl acetate has been used to oxidize 4,6-dimethoxy-2-(methylthio)pyrimidine to the desired sulfone.[13] Another patented method suggests the use of ozone as a replacement for hydrogen peroxide, claiming improved oxidation efficiency and a significant reduction in wastewater generation.[14]
Comparative Summary of Synthesis Routes
| Feature | Route 1 (from 2-Thiobarbituric Acid) | Route 2 (from Dichloro-Intermediate) | Route 3 (from Chloro-Intermediate) |
| Starting Material | 2-Thiobarbituric Acid | 4,6-Dichloro-2-(methylthio)pyrimidine | 2-Chloro-4,6-dimethoxypyrimidine |
| Number of Steps | 4 | 2 (often as one pot) | 2 |
| Reported Overall Yield | Moderate (product of multiple steps) | >75%[10] | ~91% (calculated from step yields[4]) |
| Key Reagents | Dimethyl Sulfate, POCl₃, NaOMe, H₂O₂ | NaOMe, H₂O₂ | Sodium Methyl Mercaptide, H₂O₂ |
| Safety Concerns | High (use of highly toxic and corrosive reagents)[4] | Moderate (avoids some hazardous steps) | Low (avoids highly toxic reagents)[4] |
| Environmental Impact | High (significant waste generation)[4] | Moderate | Low ("environmentally friendly process")[4] |
| Scalability | Established but challenging due to safety/waste | Good, especially with "one-pot" design[10] | Good, reported as suitable for large-scale prep[4] |
Conclusion and Outlook
The synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine can be accomplished through several distinct pathways, each with its own set of advantages and disadvantages. The traditional route starting from 2-thiobarbituric acid, while utilizing basic starting materials, is encumbered by the use of hazardous reagents and significant environmental concerns.
For industrial-scale production, Route 3 , starting from 2-chloro-4,6-dimethoxypyrimidine, emerges as a highly attractive option. It offers an excellent balance of high yields, operational safety, and environmental friendliness. Its two-step, high-efficiency process makes it a robust and scalable choice.
Route 2 , which begins with 4,6-dichloro-2-(methylthio)pyrimidine, is also a strong contender, particularly due to its potential for a "one-pot" procedure that enhances process efficiency. The ultimate choice between Route 2 and Route 3 will likely depend on the cost and availability of the respective starting materials.
Future research and process development should continue to focus on green chemistry principles, such as exploring even more benign oxidation systems and catalytic methods to further improve the sustainability of producing this vital chemical intermediate.
References
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
- ChemicalBook. (2025). 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0.
- National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem.
- Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- ResearchGate. (n.d.). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Xie, Y., et al. (2020).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging CAS 113583-35-0 for Innovative Chemical Synthesis: A Guide to 2-Methanesulfonyl-4,6-Dimethoxypyrimidine.
- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- WIPO Patentscope. (n.d.). Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine.
- Agripesticide. (n.d.). Bensulfuron methyl herbicide how to use.
- Sigma-Aldrich. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine 97 113583-35-0.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Alzchem Group. (n.d.). 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Benchchem. (n.d.). 4,6-Dihydroxy-2-methylthiopyrimidine | 1979-98-2.
- CymitQuimica. (n.d.). CAS 113583-35-0: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
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Definitive Structural Elucidation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine: A Comparative Guide to X-ray Crystallographic Confirmation
In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of heterocyclic compounds is paramount for understanding their bioactivity and guiding further development. Pyrimidine derivatives, in particular, are a cornerstone of many therapeutic and commercial agents, with their efficacy often dictated by subtle variations in their three-dimensional architecture. This guide provides a comprehensive, in-depth comparison of methodologies for the unambiguous structural confirmation of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of various bioactive molecules. We will explore crystallization strategies and provide a detailed workflow for single-crystal X-ray diffraction, culminating in a comparative analysis with structurally related compounds.
The Imperative for Unambiguous Structural Confirmation
The bioactivity of substituted pyrimidines is intrinsically linked to their molecular geometry. The arrangement of substituents on the pyrimidine ring governs intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for binding to biological targets. While techniques like NMR and mass spectrometry provide valuable information about connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, bond lengths, and angles, as well as the packing of molecules in the solid state.[1][2][3][4] This detailed structural information is indispensable for structure-activity relationship (SAR) studies and for the rational design of next-generation derivatives.
Synthesis and Purification: The Foundation for Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of the pure compound. This compound can be synthesized via a two-step process starting from the corresponding 2-methylthiopyrimidine.
Step 1: Synthesis of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine
This precursor can be synthesized through the condensation of a suitable three-carbon precursor with S-methylisothiourea.
Step 2: Oxidation to the Methylsulfonyl Derivative
The methylthio group is then oxidized to the methylsulfonyl group using a suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, or with meta-chloroperoxybenzoic acid (m-CPBA).[5][6]
Purification Protocol:
Purity is a critical prerequisite for successful crystallization. The crude product should be purified by flash column chromatography on silica gel, followed by recrystallization.
-
Column Chromatography: A gradient elution system of ethyl acetate in hexanes is typically effective for separating the desired product from starting materials and byproducts.
-
Recrystallization: Based on protocols for similar substituted pyrimidines, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is recommended to obtain material of >99% purity.[7]
Comparative Analysis of Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method is critical and often requires screening of various conditions.
| Crystallization Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Slow Evaporation | Gradual removal of solvent from a saturated solution increases the solute concentration, leading to crystal formation. | Simple to set up; effective for a wide range of compounds. | Can lead to the formation of small or poorly formed crystals if evaporation is too rapid. | High. A good starting point with solvents like dichloromethane, ethyl acetate, or acetone. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the solute and inducing crystallization. | Can produce large, well-defined crystals. | Requires careful control of the cooling rate. | Moderate to High. Can be attempted with solvents in which the compound has moderate solubility at room temperature. |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent into the solution reduces the solubility and promotes crystallization. | Excellent for growing high-quality crystals from small amounts of material. | Requires careful selection of the solvent/anti-solvent pair. | High. A promising technique using a solvent like dichloromethane or THF and an anti-solvent like hexane or diethyl ether. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the liquids slowly mix. | Can be effective when other methods fail. | Can be difficult to set up without disturbing the interface. | Moderate. Worth trying if other methods are unsuccessful. |
Recommended Starting Conditions for Crystallization:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Primary Method: Start with slow evaporation from a solution in a moderately volatile solvent like dichloromethane or ethyl acetate.
-
Secondary Method: If slow evaporation is unsuccessful, proceed with vapor diffusion. A recommended setup is a solution of the compound in a small vial placed inside a larger sealed jar containing an anti-solvent.
The X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the following workflow is employed for structure determination.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A schematic representation of the key stages in determining a molecular structure using single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and improve data quality. X-rays (e.g., Mo Kα radiation) are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[8]
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The processed data is used to determine the arrangement of atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Comparative Structural Analysis: 4-Methoxy-6-methyl- vs. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
The crystal structure of the closely related 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine provides an excellent benchmark for comparison.[8]
Table of Expected Crystallographic and Geometric Parameters:
| Parameter | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Experimental) [8] | This compound (Expected) |
| Crystal System | Triclinic | Likely Triclinic or Monoclinic |
| Space Group | P-1 | To be determined |
| Unit Cell Dimensions | a = 8.349 Å, b = 11.067 Å, c = 11.438 Å, α = 108.457°, β = 92.774°, γ = 98.504° | To be determined |
| Key Bond Lengths | C-S: ~1.76 Å, S=O: ~1.44 Å, C-N: ~1.33 Å | Similar bond lengths are expected. |
| Key Bond Angles | O-S-O: ~119°, C-S-C: ~103° | Similar bond angles are expected. |
| Intermolecular Interactions | C-H···O hydrogen bonds | C-H···O hydrogen bonds are likely to be present. The methyl group may influence crystal packing through weaker van der Waals interactions. |
Discussion of Expected Structural Differences:
The replacement of a methoxy group with a methyl group is expected to have a subtle but measurable impact on the crystal structure.
-
Electronic Effects: The methoxy group is electron-donating through resonance and weakly electron-withdrawing through induction. The methyl group is weakly electron-donating through induction. This difference in electronic nature may lead to minor changes in the bond lengths and angles within the pyrimidine ring.
-
Steric Effects and Crystal Packing: The methyl group is less sterically demanding than the methoxy group. This could lead to a more compact crystal packing arrangement. The absence of the ether oxygen in the methyl group will also alter the potential for intermolecular C-H···O hydrogen bonds, which may result in a different packing motif compared to the dimethoxy analog. The crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine reveals two independent molecules in the asymmetric unit with different orientations of the methylsulfonyl group.[8] It will be of interest to determine if a similar conformational polymorphism is observed for the methoxy-methyl derivative.
Conclusion
The definitive structural confirmation of this compound through single-crystal X-ray crystallography is an essential step in its characterization. This guide has provided a comprehensive overview of the necessary synthetic, purification, and crystallographic protocols. By following a systematic approach to crystallization and employing a standard X-ray diffraction workflow, researchers can obtain high-quality structural data. The comparative analysis with the known structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine will provide valuable insights into the subtle structural effects of substituent modification, thereby aiding in the design of future pyrimidine-based compounds with enhanced biological activity.
References
- Fun, H.-K., et al. (2010). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1913. [Link]
- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Xu, D., et al. (2011). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 55(4), 656-658. [Link]
- Li, Z., et al. (2007). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- Copetti, J. P. P., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
- Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Pichon, M. M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
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A Comparative Guide to Cross-Reactivity of Herbicides Derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
For researchers and professionals in drug development and environmental analysis, the specificity of analytical methods is paramount. In the realm of herbicide detection, particularly for the potent sulfonylurea class, understanding the potential for cross-reactivity in immunoassays is critical for accurate quantification and risk assessment. This guide provides an in-depth comparison of the cross-reactivity profiles of various herbicides derived from the common chemical scaffold, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. We will delve into the structural nuances that govern antibody recognition and provide a detailed, field-proven protocol for conducting cross-reactivity studies.
The Significance of the 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Moiety
Herbicides built upon the 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine core belong to the broader family of sulfonylureas. Their mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[1] This specific inhibition pathway makes them highly effective at low concentrations. The pyrimidine ring, with its methoxy substitutions, is a crucial component of the molecule's interaction with the ALS enzyme. However, the structural similarities among different herbicides sharing this core can lead to challenges in developing highly specific analytical methods, such as immunoassays.
Understanding Cross-Reactivity in Immunoassays
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their high sensitivity and throughput in detecting herbicides in various matrices.[2][3] These assays rely on the specific binding of an antibody to its target analyte. Cross-reactivity occurs when the antibody binds to non-target compounds that are structurally similar to the target analyte.[3][4] This can lead to false-positive results or an overestimation of the target herbicide's concentration. The degree of cross-reactivity is influenced by the structural resemblance between the target and non-target molecules.[4]
Below is a diagram illustrating the principle of a competitive ELISA, a common format for small molecule detection like herbicides.
Caption: Principle of Competitive ELISA for Herbicide Detection.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several sulfonylurea herbicides in different ELISA formats. The data highlights how variations in the structure of the herbicide molecule, even when sharing the same core, can significantly impact antibody recognition. Cross-reactivity is typically expressed as a percentage relative to the target analyte (the herbicide the assay was designed for).
| Herbicide Target of Assay | Antibody Type | Tested Cross-Reactant | Core Structure of Cross-Reactant | Cross-Reactivity (%) | Reference |
| Nicosulfuron | Polyclonal | Rimsulfuron | 4,6-dimethoxypyrimidine | <0.1 | [2] |
| Thifensulfuron-methyl | 4-methoxy-6-methyl-1,3,5-triazine | <0.1 | [2] | ||
| Metsulfuron-methyl | 4-methoxy-6-methyl-1,3,5-triazine | <0.1 | [2] | ||
| Chlorsulfuron | 4-methoxy-6-methyl-1,3,5-triazine | <0.1 | [2] | ||
| Metsulfuron-methyl | Polyclonal | Tribenuron-methyl | 4-methoxy-6-methyl-1,3,5-triazine | 49.72 | [5] |
| Chlorsulfuron | 4-methoxy-6-methyl-1,3,5-triazine | 1.83 | [5] | ||
| Nicosulfuron | 4,6-dimethoxypyrimidine | 0.41 | [5] | ||
| Class-Specific (Sulfuron) | Polyclonal | Rimsulfuron | 4,6-dimethoxypyrimidine | 300 | [6][7] |
| Nicosulfuron | 4,6-dimethoxypyrimidine | 130 | [6][7] | ||
| Ethoxysulfuron | 4,6-dimethoxypyrimidine | 120 | [6][7] | ||
| Azimsulfuron | 4,6-dimethoxypyrimidine | 20 | [6][7] | ||
| Halosulfuron-methyl | Monoclonal | Nicosulfuron | 4,6-dimethoxypyrimidine | <0.01 | [8][9] |
| Chlorsulfuron | 4-methoxy-6-methyl-1,3,5-triazine | <0.01 | [8][9] | ||
| Ethoxysulfuron | 4,6-dimethoxypyrimidine | <0.01 | [8][9] |
Analysis of Cross-Reactivity Data:
The data reveals several key insights:
-
High Specificity is Achievable: The immunoassay developed for nicosulfuron demonstrates very high specificity, with negligible cross-reactivity to other sulfonylureas, including those with the same 4,6-dimethoxypyrimidine core like rimsulfuron.[2] This is likely due to the unique side chain of nicosulfuron that the antibody recognizes with high affinity. Similarly, the monoclonal antibody-based assay for halosulfuron-methyl shows exceptional specificity.[8][9]
-
Class-Specific Assays Show Broad Reactivity: In contrast, the "Sulfuron Screen" ELISA was intentionally developed to be class-specific, showing high cross-reactivity with multiple sulfonylureas.[6][7] This is useful for broad screening purposes but not for quantifying a specific herbicide in a mixture.
-
Structural Similarity Dictates Cross-Reactivity: The metsulfuron-methyl assay shows significant cross-reactivity with tribenuron-methyl, which shares a very similar overall structure.[5] The lower cross-reactivity with nicosulfuron, which has a different heterocyclic ring system attached to the sulfonylurea bridge, highlights the importance of the entire molecular structure in antibody recognition.
Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment
This protocol provides a robust framework for determining the cross-reactivity of an antibody against various herbicide analogues.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating antigen (hapten-protein conjugate, e.g., herbicide-BSA)
-
Primary antibody specific to the target herbicide
-
Enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (PBST: 0.05% Tween-20 in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Herbicide standards (target analyte and potential cross-reactants)
-
Phosphate Buffered Saline (PBS)
2. Experimental Workflow:
Caption: Step-by-step workflow for the cross-reactivity ELISA.
3. Detailed Procedure:
-
Plate Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Competitive Reaction:
-
Prepare serial dilutions of the target herbicide and each of the test compounds (potential cross-reactants) in PBS.
-
In separate tubes, mix 50 µL of each herbicide dilution with 50 µL of the diluted primary antibody.
-
Transfer 100 µL of these mixtures to the wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with PBST.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Plot the absorbance values against the logarithm of the herbicide concentration for the target analyte and each test compound.
-
Determine the IC50 value for each compound. The IC50 is the concentration of the herbicide that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of target herbicide / IC50 of test compound) x 100
Conclusion
The cross-reactivity of herbicides derived from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in immunoassays is a complex issue governed by subtle structural differences. While highly specific assays can be developed for individual compounds, class-specific assays also have their utility in broad-spectrum screening. For researchers and professionals in the field, a thorough understanding of the principles of immunoassay and the structural basis of antibody recognition is essential for the accurate interpretation of analytical data. The provided protocol offers a standardized approach to empirically determine cross-reactivity, ensuring the validity and reliability of immunoassay results for these important agricultural chemicals.
References
- Hennion, M.-C., & Barceló, D. (1998). Strengths and limitations of immunoassays for pesticide analysis in water. Analytica Chimica Acta, 362(1), 3-34.
- Garcés-García, M., et al. (2018). Development of a sensitive enzyme-linked immunosorbent assay for the determination of the herbicide iodosulfuron-methyl-sodium in environmental water samples. Journal of Agricultural and Food Chemistry, 66(26), 6593-6600.
- Krämer, P. M., et al. (2004). Development of a Class-Specific ELISA for Sulfonylurea Herbicides (Sulfuron Screen). Environmental Science & Technology, 38(24), 6795–6802.
- Li, Y., et al. (2021). A stable and sensitive enzyme-linked immunosorbent assay (ELISA) for the determination of metsulfuron-methyl residues in foods. Journal of the Science of Food and Agriculture, 101(13), 5693-5700.
- BenchChem. (2025).
- Abraxis LLC. (n.d.). Sulfonylurea (SU)
- Shan, G., et al. (2015). Development of an immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Food and Agricultural Immunology, 26(4), 546-558.
- Watanabe, S., et al. (2004). Development of a sensitive enzyme-linked immunosorbent assay for the herbicide imazosulfuron. Journal of Pesticide Science, 29(1), 29-35.
- BenchChem. (2025).
- Li, Y., et al. (2023). Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody. Foods, 12(14), 2789.
- BenchChem. (2025).
- Selim, M. I., & Ventura, D. (1995). Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. Food Technology & Biotechnology, 33(4), 433-438.
- Zhou, Q., et al. (2007). The basis of selectivity of the herbicide rimsulfuron in maize. Pest Management Science, 63(11), 1101-1108.
- Gabaldón-Jaques, V., et al. (2018). Development of a highly sensitive and specific enzyme-linked immunosorbent assay for the determination of the herbicide foramsulfuron in water samples. Analytical and Bioanalytical Chemistry, 410(22), 5537-5546.
- Geng, T., et al. (2019). Development of a broad-specific and sensitive enzyme-linked immunosorbent assay for the detection of sulfonylurea herbicides in environmental water samples. Ecotoxicology and Environmental Safety, 180, 236-243.
- GyG S.A. (n.d.). Solutions to immunoassay interference, cross reactivity and other challenges.
- Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1007-1014.
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A Comprehensive Guide to Evaluating the Bio-Efficacy of Novel 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As the demand for novel and effective agrochemicals and therapeutic agents continues to grow, the exploration of new chemical scaffolds is paramount. Pyrimidine derivatives have long been a cornerstone in the development of bioactive compounds, exhibiting a wide spectrum of activities. This guide focuses on a promising new class: 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine derivatives. As a Senior Application Scientist, this document provides a robust framework for evaluating the bio-efficacy of these novel compounds, comparing their potential performance against established alternatives, and presenting the requisite experimental data to support these evaluations.
The inherent structure of these novel derivatives, featuring a pyrimidine core substituted with a methoxy, a methyl, and a methylsulfonyl group, suggests a potential for broad-spectrum biological activity. The electron-withdrawing nature of the methylsulfonyl group is anticipated to play a key role in the molecule's interaction with biological targets. This guide will walk you through the necessary steps to rigorously assess their herbicidal, fungicidal, and insecticidal potential.
Herbicidal Efficacy Evaluation
The structural similarity of this compound derivatives to existing sulfonylurea and triazolopyrimidine herbicides strongly suggests a similar mode of action: the inhibition of the acetolactate synthase (ALS) enzyme.[1][2][3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its inhibition leads to a cessation of plant cell growth and eventual death.
Comparative Benchmarking
To provide a meaningful assessment of novel derivatives, it is crucial to compare their efficacy against established commercial herbicides with the same mode of action.
| Commercial Herbicide | Chemical Class | Primary Target Weeds |
| Nicosulfuron | Sulfonylurea | Annual and perennial grasses |
| Rimsulfuron | Sulfonylurea | Grasses and some broadleaf weeds |
| Flumetsulam | Triazolopyrimidine | Broadleaf weeds |
| Bensulfuron-methyl | Sulfonylurea | Broadleaf and sedge weeds in rice |
Experimental Protocol: Pre-emergence and Post-emergence Herbicidal Assay
This protocol is designed to assess the herbicidal efficacy of the novel compounds on target weed species.
1. Plant Material and Growth Conditions:
- Select a panel of representative weed species, including both monocots (e.g., Echinochloa crus-galli) and dicots (e.g., Amaranthus retroflexus, Brassica napus).[2][5]
- Sow seeds in pots containing a standardized soil mix and grow in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and photoperiod.
2. Compound Preparation and Application:
- Prepare stock solutions of the novel this compound derivatives and benchmark herbicides in a suitable solvent (e.g., acetone or DMSO).
- For pre-emergence tests, apply the compounds at various concentrations to the soil surface immediately after sowing.
- For post-emergence tests, apply the compounds to the foliage of seedlings at a specific growth stage (e.g., two- to four-leaf stage).
3. Data Collection and Analysis:
- Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0 = no injury, 100 = complete death).
- Measure plant height and fresh/dry weight at the end of the experiment.
- Calculate the half-maximal effective concentration (EC50) for each compound against each weed species.
Expected Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
| Compound | Target Weed | Application | EC50 (g a.i./ha) |
| Novel Derivative 1 | Amaranthus retroflexus | Post-emergence | [Experimental Data] |
| Novel Derivative 2 | Echinochloa crus-galli | Pre-emergence | [Experimental Data] |
| Nicosulfuron | Echinochloa crus-galli | Post-emergence | [Reference Value] |
| Bensulfuron-methyl | Amaranthus retroflexus | Pre-emergence | [Reference Value] |
Visualizing the Herbicidal Mode of Action
The following diagram illustrates the proposed mechanism of action for the novel herbicides.
Caption: Proposed inhibition of Acetolactate Synthase (ALS) by novel pyrimidine derivatives.
Fungicidal Efficacy Evaluation
Pyrimidine derivatives are well-represented among commercial fungicides, with modes of action that include inhibition of methionine biosynthesis and interference with mitochondrial respiration. While the exact target for the novel this compound derivatives is yet to be determined, their potential as antifungal agents warrants thorough investigation.
Comparative Benchmarking
A selection of commercial fungicides with diverse modes of action should be used for comparison.
| Commercial Fungicide | Chemical Class | Mode of Action | Primary Target Fungi |
| Pyrimethanil | Anilinopyrimidine | Methionine biosynthesis inhibitor | Botrytis cinerea, Venturia inaequalis |
| Azoxystrobin | Strobilurin | Quinone outside inhibitor (QoI) | Broad spectrum |
| Boscalid | Carboxamide | Succinate dehydrogenase inhibitor (SDHI) | Broad spectrum |
Experimental Protocol: In Vitro Antifungal Assay
This protocol will determine the direct inhibitory effect of the novel compounds on fungal growth.
1. Fungal Strains and Culture Conditions:
- Select a panel of economically important phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).
- Maintain fungal cultures on a suitable medium, such as potato dextrose agar (PDA).
2. Poisoned Food Technique:
- Incorporate the novel compounds and benchmark fungicides at various concentrations into molten PDA.
- Pour the amended agar into Petri dishes.
- Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.
- Incubate the plates at an appropriate temperature until the mycelium in the control plate reaches the edge.
3. Data Collection and Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions.
- Calculate the percentage of mycelial growth inhibition relative to the control.
- Determine the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) for each compound against each fungus.[6][7]
Expected Data Presentation
| Compound | Target Fungus | EC50 (µg/mL) |
| Novel Derivative 1 | Botrytis cinerea | [Experimental Data] |
| Novel Derivative 2 | Fusarium oxysporum | [Experimental Data] |
| Pyrimethanil | Botrytis cinerea | [Reference Value] |
| Azoxystrobin | Fusarium oxysporum | [Reference Value] |
Visualizing a Potential Fungicidal Workflow
This diagram outlines the process for evaluating the in vivo fungicidal activity.
Caption: Workflow for in vivo evaluation of fungicidal efficacy.
Insecticidal Efficacy Evaluation
The structural diversity of pyrimidine derivatives has also led to their use as insecticides, targeting various receptors and enzymes in insects. The insecticidal potential of the novel this compound derivatives should be assessed against key agricultural and public health pests.
Comparative Benchmarking
Select commercial insecticides with different modes of action for a comprehensive comparison.
| Commercial Insecticide | Chemical Class | Mode of Action | Primary Target Insects |
| Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist | Sucking insects (e.g., aphids) |
| Thiamethoxam | Neonicotinoid | nAChR agonist | Broad spectrum |
| Chlorpyrifos | Organophosphate | Acetylcholinesterase (AChE) inhibitor | Broad spectrum |
Experimental Protocol: Systemic and Contact Insecticidal Assay
This protocol evaluates the efficacy of the novel compounds against a common sucking insect pest, the aphid (Myzus persicae).
1. Insect Rearing and Plant Material:
- Maintain a healthy colony of aphids on a suitable host plant (e.g., bell pepper or cabbage).
- Use young, healthy plants for the assays.
2. Systemic Activity (Soil Drench):
- Apply the test compounds at various concentrations to the soil of potted plants.
- After a set period (e.g., 24-48 hours) to allow for systemic uptake, infest the plants with a known number of aphids.
3. Contact Activity (Leaf Dip):
- Prepare solutions of the test compounds.
- Excise leaves from host plants and dip them in the test solutions for a short duration.
- Allow the leaves to dry and then place them in Petri dishes with a small number of aphids.
4. Data Collection and Analysis:
- Assess aphid mortality at 24, 48, and 72 hours after infestation/exposure.
- Calculate the half-maximal lethal concentration (LC50) for each compound.
Expected Data Presentation
| Compound | Target Insect | Assay Type | LC50 (µg/mL) |
| Novel Derivative 1 | Myzus persicae | Systemic | [Experimental Data] |
| Novel Derivative 2 | Myzus persicae | Contact | [Experimental Data] |
| Imidacloprid | Myzus persicae | Systemic | [Reference Value] |
| Thiamethoxam | Myzus persicae | Contact | [Reference Value] |
Visualizing a Potential Insecticidal Mode of Action
The following diagram illustrates a hypothetical mode of action targeting the insect nervous system.
Caption: Hypothetical disruption of synaptic signaling by a novel pyrimidine derivative.
Conclusion
The novel class of this compound derivatives represents a promising area for the discovery of new bioactive molecules. This guide provides a comprehensive and scientifically rigorous framework for the evaluation of their herbicidal, fungicidal, and insecticidal efficacy. By employing standardized protocols, comparing against relevant commercial benchmarks, and presenting data in a clear and comparative manner, researchers can effectively assess the potential of these compounds. The elucidation of their precise modes of action will be a critical next step in understanding their biological activity and paving the way for their potential development as next-generation agrochemicals or pharmaceuticals.
References
- Yang, Z., et al. (2016). Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Monosubstituted Pyrimidine Moiety. Chemical Journal of Chinese Universities, 37(9), 1636-1643. [Link]
- Li, X., et al. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology, 172, 104766. [Link]
- McCauley, J. A., et al. (2010). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives.
- Tan, C., et al. (2015). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities, 36(7), 1291-1297. [Link]
- Wang, Q., et al. (2022).
- Cieplik, J., et al. (2004). Synthesis and antimicrobial properties of 3-sulfonyl-1,2,3,4-tetrahydropyrimido [4,5-d] pyrimidines. Bollettino Chimico Farmaceutico, 143(9), 321-328. [Link]
- Khan, K. M., et al. (2005). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 253-259. [Link]
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- Miller, M. J., et al. (1998). MIC values against plant-pathogenic fungi and yeasts.
- Liu, X. F., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 73(5), 953-959. [Link]
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- Bouchaala, A., et al. (2011). Fungicidal and Bactericidal Activities of the Compounds Synthesized.
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- Al-Warhi, T., et al. (2023). Target compounds that tested for their insecticidal activity.
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The Synthetic Heart of Bioactivity: An In-Depth Technical Guide to the Inferred In Vitro and In Vivo Activities of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Introduction: A Versatile Scaffold for Agrochemical and Pharmaceutical Development
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound primarily recognized not for its inherent biological activity, but as a pivotal intermediate in the synthesis of potent, commercially significant molecules.[1][2] Its chemical architecture, featuring a pyrimidine core decorated with two methoxy groups and an excellent leaving group (methylsulfonyl), makes it a highly reactive and valuable building block.[1] While direct and extensive in vitro and in vivo studies on 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine itself are not widely available in public literature, its central role in the creation of two distinct classes of bioactive compounds—acetolactate synthase (ALS) inhibiting herbicides and nonpeptidic endothelin-A (ET-A) receptor antagonists—allows us to infer its potential biological relevance.[2][3]
This guide provides a comprehensive comparison of the in vitro and in vivo activities that are conferred by the 4,6-dimethoxypyrimidine moiety, originating from this key intermediate. We will delve into the established mechanisms of action of its derivatives and provide detailed, field-proven experimental protocols to assess these activities. This approach allows researchers, scientists, and drug development professionals to understand the profound biological impact of this synthetic scaffold.
Part 1: Inferred Herbicidal Activity - The Inhibition of Acetolactate Synthase (ALS)
The most prominent application of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is in the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[2] These herbicides are potent inhibitors of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][4] The absence of this enzyme in animals contributes to the low mammalian toxicity of these herbicides.[5]
In Vitro Assessment: ALS Enzyme Inhibition Assay
The in vitro activity of ALS-inhibiting herbicides is quantified by their ability to directly inhibit the activity of the ALS enzyme extracted from susceptible plants.
Experimental Protocol: Colorimetric In Vitro ALS Enzyme Assay [4]
-
Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., Amaranthus retroflexus).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM pyruvate, 1 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD, and 10% v/v glycerol).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.
-
-
Enzyme Assay:
-
In a 96-well microplate, add 50 µL of the enzyme extract to each well.
-
Add 10 µL of various concentrations of the test inhibitor (e.g., bispyribac-sodium) or vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding 40 µL of reaction buffer (as above).
-
Incubate the microplate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate the plate at 60°C for 15 minutes.
-
Add 50 µL of 0.5% (w/v) creatine solution, followed by 50 µL of a freshly prepared solution of 5% (w/v) α-naphthol in 2.5 N NaOH.
-
Incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Illustrative Data Presentation:
| Compound | Herbicide Class | Target Enzyme | IC₅₀ Value (nM) |
| Bispyribac-sodium | Pyrimidinyloxybenzoate | Acetolactate Synthase (ALS) | 15 - 40 |
| Chlorsulfuron | Sulfonylurea | Acetolactate Synthase (ALS) | 10 - 50[4] |
| Imazamox | Imidazolinone | Acetolactate Synthase (ALS) | 50 - 100 |
Note: Data for Bispyribac-sodium is representative. Data for Chlorsulfuron and Imazamox are from cited literature.
Signaling Pathway and Experimental Workflow Diagrams:
In Vivo Assessment: Greenhouse Bioassay for Herbicidal Efficacy
In vivo evaluation in a controlled greenhouse environment is crucial to determine the whole-plant efficacy of a herbicide, accounting for factors like absorption, translocation, and metabolism.
Experimental Protocol: Post-emergence Greenhouse Bioassay [3][6]
-
Plant Cultivation:
-
Select seeds of target weed species (e.g., Echinochloa crus-galli - barnyardgrass) and a tolerant crop (e.g., Oryza sativa - rice).
-
Plant seeds in pots filled with a standardized soil mix and grow in a greenhouse under optimal conditions (e.g., 25-30°C, 14h photoperiod).
-
Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) for treatment.
-
-
Herbicide Application:
-
Prepare a stock solution of the test herbicide (e.g., bispyribac-sodium) and perform serial dilutions to achieve a range of application rates.
-
Apply the herbicide solutions using a calibrated laboratory spray tower to ensure uniform foliar coverage. Include a vehicle-only control group.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Assess herbicide efficacy 14 to 21 days after treatment.
-
Evaluation metrics include:
-
Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction: Harvest the above-ground plant material, record the fresh weight, and then dry in an oven (e.g., 70°C for 72 hours) to determine the dry weight.
-
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the control group.
-
Determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) by fitting the data to a dose-response curve.
-
Illustrative Data Presentation:
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Visual Injury (%) | GR₅₀ (g a.i./ha) |
| Echinochloa crus-galli | Bispyribac-sodium | 30 | 95 | 25 |
| Cyperus difformis | Bispyribac-sodium | 30 | 90 | 28 |
| Oryza sativa (Rice) | Bispyribac-sodium | 30 | <10 | >100 |
Note: Data is representative and illustrates the selectivity of bispyribac-sodium.
Part 2: Inferred Pharmacological Activity - Endothelin-A (ET-A) Receptor Antagonism
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has also been utilized as a precursor for the synthesis of nonpeptidic endothelin-A (ET-A) receptor antagonists.[3] The endothelin system plays a critical role in vasoconstriction and cell proliferation.[7] ET-A receptors, primarily located on vascular smooth muscle cells, mediate these effects.[7] Antagonists of the ET-A receptor are therefore investigated for the treatment of cardiovascular diseases such as pulmonary hypertension and resistant hypertension.[8][9]
In Vitro Assessment: Receptor Binding and Functional Assays
In vitro characterization of ET-A receptor antagonists involves determining their binding affinity for the receptor and their functional ability to block endothelin-1 (ET-1) induced cellular responses.
Experimental Protocol 1: Radioligand Binding Assay [8][10]
-
Membrane Preparation:
-
Use cell lines engineered to express the human ET-A receptor (e.g., CHO-K1 cells) or tissue homogenates known to be rich in ET-A receptors (e.g., human heart ventricle).
-
Homogenize cells/tissues in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
-
Binding Assay (Competition):
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ET-A receptor ligand (e.g., [¹²⁵I]-ET-1).
-
Add increasing concentrations of the unlabeled test compound (the potential antagonist).
-
Incubate at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competing test compound.
-
Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Illustrative Data Presentation:
| Compound | Receptor Target | Radioligand | Ki (nM) |
| Atrasentan | ET-A Receptor | [¹²⁵I]-ET-1 | 0.2 |
| Bosentan | ET-A/ET-B Receptor | [¹²⁵I]-ET-1 | 20 (ET-A) |
| Test Compound X | ET-A Receptor | [¹²⁵I]-ET-1 | 5.5 |
Note: Data is representative for illustrative purposes.
Experimental Protocol 2: Isolated Artery Functional Assay [11][12]
-
Tissue Preparation:
-
Isolate arterial rings (e.g., from rat aorta or porcine coronary artery) and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Connect the rings to force-displacement transducers to measure isometric tension.
-
-
Functional Assay:
-
Allow the arterial rings to equilibrate and then pre-constrict them with a submaximal concentration of a vasoconstrictor like phenylephrine.
-
Generate a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.
-
In separate tissue preparations, incubate the arterial rings with the test antagonist at a fixed concentration for a set period (e.g., 30-60 minutes).
-
Again, generate a cumulative concentration-response curve to ET-1 in the presence of the antagonist.
-
-
Data Analysis:
-
Compare the ET-1 concentration-response curves in the absence and presence of the antagonist.
-
A rightward shift in the curve indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's potency (pA₂ value).
-
Signaling Pathway and Experimental Workflow Diagrams:
In Vivo Assessment: Animal Models of Hypertension
To evaluate the therapeutic potential of ET-A antagonists, in vivo studies are conducted in animal models that mimic human cardiovascular diseases.
Experimental Protocol: Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model [9][13]
-
Model Induction:
-
Use male Sprague-Dawley rats. Perform a unilateral nephrectomy (removal of one kidney).
-
Implant a slow-release pellet of deoxycorticosterone acetate (DOCA) subcutaneously.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension over a period of 4-5 weeks.
-
-
Drug Administration:
-
Measure baseline blood pressure in conscious rats using tail-cuff plethysmography or telemetry.
-
Administer the test ET-A receptor antagonist orally or via intravenous injection at various doses. Include a vehicle control group.
-
-
Efficacy Measurement:
-
Monitor blood pressure at multiple time points after drug administration to determine the magnitude and duration of the antihypertensive effect.
-
At the end of the study, tissues such as the heart and blood vessels can be collected for histological analysis to assess end-organ damage.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) for each group at each time point.
-
Compare the change in MAP from baseline between the treated and control groups to determine the antihypertensive efficacy of the compound.
-
Illustrative Data Presentation:
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) |
| DOCA-Salt Rat | Vehicle Control | - | +2 ± 3 |
| DOCA-Salt Rat | Test Compound Y | 10 | -15 ± 4 |
| DOCA-Salt Rat | Test Compound Y | 30 | -35 ± 5 |
| DOCA-Salt Rat | Test Compound Y | 100 | -42 ± 6 |
Note: Data is representative and illustrates a dose-dependent antihypertensive effect.
Part 3: The Synthetic Link - From Intermediate to Active Molecule
The versatility of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is best illustrated by its role in synthesizing these diverse bioactive compounds. The methylsulfonyl group serves as a highly efficient leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of the 4,6-dimethoxypyrimidine scaffold.
Synthetic Pathway to Bispyribac-sodium: [14]
The synthesis involves the condensation of 2,6-dihydroxybenzoic acid with 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in the presence of a base like sodium hydride in a solvent such as dimethyl sulfoxide (DMSO).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
For professionals in research and drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. While 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine and its analogs are valuable reagents, particularly as covalent modifiers for cysteine residues in proteomics and drug discovery, their disposal requires a systematic and informed approach.[1][2] This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
The fundamental principle guiding this process is caution. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical waste.[3] This approach ensures the highest level of safety. Information from structurally similar compounds, such as 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, indicates potential hazards including skin, eye, and respiratory irritation.[4][5][6] Therefore, all handling and disposal operations must be conducted with the assumption of this hazard profile.
Part 1: Pre-Disposal Safety & Hazard Assessment
Before the first drop of waste is generated, a thorough understanding of the risks and the regulatory landscape is essential. This proactive stance is the foundation of a safe disposal workflow.
Regulatory Framework: Adherence to RCRA
All hazardous waste management in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[7] RCRA establishes a "cradle-to-grave" approach, meaning that the generator of the waste is responsible for it from its creation to its ultimate disposal.[7] It is crucial to identify and categorize hazardous waste correctly to ensure compliance. Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating specific federal, state, and local regulations.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the hazard profile of analogous sulfonylpyrimidine compounds, a specific suite of PPE is mandatory for all handling and disposal activities. The causality is clear: direct contact must be prevented to avoid irritation and potential unknown toxicological effects.[4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8] | Protects against splashes of solutions or accidental contact with solid dust particles, preventing serious eye irritation.[5] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation.[3][5] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[3] |
| Respiratory | Required if dust or aerosols may be generated. A NIOSH-approved respirator is necessary.[3] | Protects against inhalation of the compound, which may cause respiratory irritation.[4] |
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, dissolution, and waste collection, should be performed within a certified chemical fume hood.[3] This engineering control minimizes the risk of inhaling dust or vapors and contains any minor spills. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[4]
Part 2: Systematic Disposal Protocol
The following step-by-step process ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and logically sound.
Step 1: Waste Identification and Segregation
-
Identification : All waste containing this compound must be classified as hazardous chemical waste.[3] This includes pure compound, contaminated solutions, and any materials used for spill cleanup.
-
Segregation : This waste stream must be kept separate from all other laboratory waste. Critically, it must not be mixed with incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions.[4] Collect liquid waste in a dedicated, compatible, and leak-proof container. Solid waste, such as contaminated weigh paper or gloves, should be collected in a separate, clearly marked container.[3]
Step 2: Container Management and Labeling
Proper containerization is a critical control point to prevent leaks and ensure clear communication of hazards.
-
Container Selection : Use only containers made of materials compatible with the chemical waste. Whenever feasible, using the original manufacturer's container is a good practice.[3] The container must have a secure, tightly-fitting lid.
-
Labeling : This is an absolute requirement. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3] The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Accumulation Start Date
-
Associated Hazards (e.g., "Irritant")
-
Step 3: On-Site Accumulation and Storage
Waste should be accumulated at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[9] This is typically a designated spot within the laboratory.
-
The waste container must remain closed at all times except when waste is being added.[9]
-
Store the container in a cool, dry, and well-ventilated location, away from heat sources and incompatible chemicals.[10]
-
Consult your EHS office for specific limits on the volume of waste and the time it can be stored in an SAA.
Step 4: Professional Disposal Arrangement
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][10] The only acceptable method is through a licensed and approved hazardous waste disposal company.[10]
-
Contact Professionals : Work with your institution's EHS department to arrange for the pickup and disposal of the waste. They will partner with a certified company that can handle the transportation and final disposal, which is typically high-temperature incineration.[10]
-
Manifest Tracking : For transportation off-site, the waste will be tracked using a Uniform Hazardous Waste Manifest, ensuring it reaches its final destination in compliance with EPA and Department of Transportation (DOT) regulations.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.
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A Researcher's Guide to Personal Protective Equipment for Handling 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
This guide provides essential safety protocols for laboratory professionals working with 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine (CAS No. 57268-32-3). As a sulfonylpyrimidine compound, this reagent requires careful handling to mitigate health risks. This document synthesizes information from safety data sheets and general laboratory safety principles to establish a robust framework for personal protection, ensuring both the integrity of your research and the safety of personnel.
A Note on Chemical Identification: The hazard information presented is based on data for this compound and closely related sulfonylpyrimidine compounds.[1] It is imperative for researchers to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact reagent in use before commencing any work.[2][3]
Hazard Assessment: The "Why" Behind the Protection
Understanding the specific risks associated with a chemical is the foundation of effective safety practices. This compound is a powdered solid, which presents a primary hazard of dust formation and subsequent inhalation or surface contamination.[4][5]
Based on available data for this and structurally similar compounds, the primary hazards are:
-
Harmful if Swallowed (H302), Inhaled (H332), or in contact with skin (H312) : Indicates systemic toxicity can occur through these exposure routes.[1]
-
Causes Skin Irritation (H315) : Direct contact can lead to inflammation, redness, or discomfort.[6]
-
Causes Serious Eye Irritation (H319) : The powder can cause significant, potentially damaging, irritation upon contact with the eyes.[6]
-
May Cause Respiratory Irritation (H335) : Inhalation of dust particles can irritate the respiratory tract.[6]
These hazards mandate the use of specific personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier against exposure. The primary method for controlling exposure to hazardous powders should always be engineering controls.[4]
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted inside a certified chemical fume hood.[4][7] This captures airborne particles at the source, preventing inhalation and contamination of the general lab space.
-
Ventilated Balance Enclosure: For highly accurate weighing, where fume hood drafts may interfere with readings, a ventilated balance enclosure or "powder weighing station" is the preferred control.[4]
Core PPE Requirements for Handling
The selection of PPE is dictated by the task being performed. The following table outlines the minimum required PPE for various operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not typically required |
| Weighing Powder / Transfers | Tightly-fitting safety goggles[8] | Nitrile gloves (double pair recommended)[9] | Lab coat with knit cuffs | Recommended: N95 respirator. Required if engineering controls are insufficient.[10] |
| Preparing Solutions | Tightly-fitting safety goggles and face shield (due to splash risk)[5] | Chemical-resistant nitrile gloves | Chemical-resistant gown or lab coat with sleeve covers[5][9] | Not required if performed in a fume hood. |
| Cleaning Spills | Tightly-fitting safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Impervious gown or coveralls | Required: Air-purifying respirator (e.g., half-mask with P100 filters)[11] |
Operational Protocols: The "How-To" of Safety
Procedural discipline is as critical as the equipment itself. Follow these step-by-step protocols to ensure maximum protection.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling task.
Cross-contamination during the removal of PPE is a common cause of exposure. Adhere to a strict sequence.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.[9]
-
Mask/Respirator: If required, don your respirator. Perform a seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the cuffs of the lab coat. If double-gloving, don the second pair over the first.[5]
Doffing (Removing) Sequence: This should be performed in an anteroom or designated area just outside the immediate workspace.
-
Outer Gloves: If double-gloved, remove the outer pair first. Dispose of them in a designated hazardous waste container.
-
Gown/Lab Coat: Remove the gown by rolling it down and away from the body, ensuring the contaminated exterior is folded inward. Dispose of it.[12]
-
Goggles/Face Shield: Remove from the back of the head.
-
Mask/Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves, avoiding contact with bare skin by hooking a finger under the cuff of one and peeling it off inside-out, then using the inside-out glove to remove the other.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[13]
Decontamination and Disposal Plan
Proper disposal is critical to prevent secondary exposure and environmental contamination.
-
Disposable PPE: All used disposable PPE (gloves, gowns, masks, shoe covers) is considered hazardous waste. It must be collected in a clearly labeled, sealed waste bag or container and disposed of according to your institution's hazardous waste procedures.[14]
-
Solid Chemical Waste: Unused chemical and any materials used for cleaning spills (e.g., absorbent pads) must be collected in a designated, sealed, and properly labeled hazardous waste container.[15]
-
Empty Reagent Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or methanol) in a fume hood. The rinsate is hazardous waste and must be collected.[16] After rinsing, the container should be defaced and disposed of as solid waste, or as directed by your institution's safety office.[17]
-
Reusable PPE: Safety goggles and face shields should be decontaminated after each use by wiping them down according to institutional guidelines.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
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- University of California, Santa Barbara. (n.d.).
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- University of California, Riverside. (n.d.).
- Echemi. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine SDS, 113583-35-0 Safety Data Sheets.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
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- J&K Scientific. (n.d.). This compound, 97% | 57268-32-3.
- Echemi. (n.d.). 4,6-DIMETHOXY-2-(METHYLSULFONYL)
- TCI Chemicals. (2025, June 30). SAFETY DATA SHEET: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- Matrix Scientific. (n.d.). Safety Data Sheet for this compound.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine.
- Sigma-Aldrich. (2025, April 28).
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- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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- Sigma-Aldrich. (2025, April 30).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
